Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-5-19-15(18)14-9(2)16(4)13-7-6-11(8-12(13)14)20-10(3)17/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWNSBCPMQKSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193943 | |
| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40945-79-7 | |
| Record name | Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40945-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040945797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetically derived indole derivative. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, offering valuable insights for its potential application in research and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 40945-79-7 | --INVALID-LINK--, --INVALID-LINK--[2] |
| Molecular Formula | C₁₅H₁₇NO₄ | --INVALID-LINK--, --INVALID-LINK--[2] |
| Molecular Weight | 275.30 g/mol | --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage Temperature | Room Temperature | --INVALID-LINK-- |
Synthesis and Mechanism
The synthesis of this compound is achieved through a two-step process. The initial and crucial step is the formation of its precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, via a modified Nenitzescu indole synthesis. This is followed by a standard acetylation of the hydroxyl group.
Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
The synthesis of the hydroxylated indole precursor is accomplished through the reaction of p-benzoquinone with N-methyl-β-aminocrotonic ester. A study by Shepel, Shepel, and Macaev (2009) optimized this reaction to achieve a yield of up to 63% by using a mixture of glacial acetic acid and ethyl acetate as the solvent.[3]
Reaction Scheme:
Figure 1: Synthesis of the hydroxylated indole precursor.
Experimental Protocol (Adapted from Shepel, Shepel, and Macaev, 2009): [3]
-
Preparation of Reactant Solutions:
-
Dissolve 5.4 g (0.05 mol) of 1,4-benzoquinone in 25 ml of ethyl acetate.
-
Dissolve 7.15 g (0.05 mol) of N-methyl-β-aminocrotonic ester in 25 ml of glacial acetic acid.
-
-
Reaction Execution:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add the solution of N-methyl-β-aminocrotonic ester.
-
Slowly add the 1,4-benzoquinone solution dropwise over 30-40 minutes, maintaining the reaction temperature below 30°C using an ice/water bath.
-
-
Crystallization and Isolation:
-
After the addition is complete, continue stirring for one hour at room temperature.
-
Store the reaction mixture in a refrigerator for 24 hours at 0-10°C to facilitate crystallization.
-
Collect the resulting precipitate by filtration.
-
-
Purification:
-
Wash the precipitate with 15 ml of ethyl acetate.
-
Dry the solid to obtain Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. The reported yield is 6.79 g (63%).[3]
-
Step 2: Acetylation to this compound
The final step involves the acetylation of the 5-hydroxy group. This is a standard esterification reaction that can be reliably achieved using acetic anhydride in the presence of a base catalyst like pyridine or triethylamine.
Reaction Scheme:
Figure 2: Acetylation of the hydroxylated indole precursor.
Proposed Experimental Protocol:
-
Reaction Setup:
-
Dissolve Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
-
Addition of Reagents:
-
Slowly add a slight molar excess of acetic anhydride to the solution.
-
If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
-
Purification:
-
Wash the organic layer with a mild acid (e.g., dilute HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product, this compound.
-
Spectroscopic Characterization
The structural confirmation of the synthesized compounds relies on spectroscopic analysis. Below is the reported data for the precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, which is foundational for verifying the final product's structure.
Spectroscopic Data for Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (from Shepel, Shepel, and Macaev, 2009): [3]
| Spectroscopy | Peaks |
| IR (cm⁻¹) | 3274 (O-H), 2991, 2941, 1445, 1375 (Me, СН), 2791 (N-Me), 1751 (C=O), 1637, 1622, 1595, 1521, 1479, 1019, 870, 835, 803, 764, 668 (indole), 1333, 1212, 1288, 1093 (С-О) |
| ¹H NMR (400 MHz, (CD₃)₂SO), δ (ppm) | 1.32 t (3Н, СН₃, J=4), 2.68 s (3Н, Ме-C=), 3.64 s (3Н, N-Ме), 4.28 q (2Н, -CH₂Ме, J=4), 6.67, 6.68 d, d (1Н, СН, Ј=2.4, Ј=8.4), 7.25 d (1Н, СН, J=8.8), 8.47 d (1Н, СН, J=2.4), 8.95 s (1Н, OH) |
| ¹³C NMR (100.61 MHz, (CD₃)₂SO), δ (ppm) | 165.60 (CO), 153.10 (C), 145.67 (C), 131.14 (C), 127.56 (C), 111.72 (C), 110.69 (C), 105.95 (C), 103.11 (C), 59.20 (CH₂), 30.04 (N-CH₃), 14.94 (CH₃), 12.02 (CH₃) |
For the final product, This compound , one would expect to see the disappearance of the O-H peak in the IR spectrum and the broad singlet for the hydroxyl proton in the ¹H NMR spectrum. Additionally, a new singlet corresponding to the acetyl methyl group would appear around 2.3 ppm in the ¹H NMR spectrum, and a new carbonyl carbon signal for the acetate group would be present in the ¹³C NMR spectrum.
Potential Applications and Biological Relevance
While specific biological studies on this compound are not widely published, the broader class of indole derivatives is of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1]
The precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, has been suggested for the treatment of cardiovascular diseases.[3] Furthermore, a study by Peduto et al. (2014) explored derivatives of the related scaffold, ethyl 5-hydroxy-indole-3-carboxylate, as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.[4][5] This suggests that this compound could be a valuable starting point or intermediate for the synthesis of novel anti-inflammatory agents.
The acetoxy group can also serve as a prodrug moiety, potentially being hydrolyzed in vivo to release the active 5-hydroxyindole derivative. This approach could be utilized to improve the pharmacokinetic properties of the parent compound.
Conclusion
This compound is a readily accessible indole derivative with potential for further exploration in medicinal chemistry and drug discovery. This guide has provided a detailed protocol for its synthesis, based on the established synthesis of its immediate precursor, along with key physicochemical and spectroscopic data. The insights into its potential biological relevance, particularly in the context of anti-inflammatory and cardiovascular research, highlight this compound as a valuable tool for scientific investigation.
References
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | CID 181679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
CAS Number: 40945-79-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant relevance in modern pharmaceutical synthesis. As a designated intermediate in the production of the antiviral agent Arbidol (Umifenovir), this molecule represents a critical junction in a multi-step synthetic pathway.[1][2] Understanding its properties, synthesis, and characterization is paramount for chemists and researchers engaged in antiviral drug development and process optimization. This document moves beyond a simple recitation of facts, offering insights into the causality of its synthesis and its place within the broader context of medicinal chemistry.
Compound Identification and Physicochemical Properties
This compound is a substituted indole derivative. The core of the molecule is the bicyclic indole structure, which is highly prevalent in biologically active compounds.[3] The molecule is further functionalized with methyl groups at the 1 and 2 positions, an ethyl carboxylate at the 3 position, and an acetoxy group at the 5 position, contributing to its specific reactivity and physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 40945-79-7 | [4][5] |
| Molecular Formula | C₁₅H₁₇NO₄ | [4] |
| Molecular Weight | 275.30 g/mol | [4] |
| IUPAC Name | ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | [5] |
| Synonyms | 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylic acid ethyl ester, Arbidol Impurity 8 | [4] |
| Physical Form | Off-White to Gray Powder/Solid | [1][5] |
| Storage | Store at room temperature | [5] |
| SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C | [4] |
| InChI Key | AEWNSBCPMQKSLN-UHFFFAOYSA-N | [5] |
Strategic Importance in Pharmaceutical Synthesis: The Arbidol Connection
The primary significance of this compound lies in its role as a pivotal intermediate in certain synthetic routes to Arbidol (Umifenovir).[1][2] Arbidol is a broad-spectrum antiviral agent used for the treatment of influenza and other respiratory viral infections, primarily in Russia and China.[6] It functions by inhibiting the fusion of the viral envelope with host cell membranes, a critical step for viral entry and replication.[7]
This compound's position in the synthesis makes it a potential process-related impurity in the final Active Pharmaceutical Ingredient (API).[6] For drug development professionals, understanding the formation, characterization, and control of such intermediates is a core requirement of Good Manufacturing Practice (GMP) and regulatory filings. The presence and quantity of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.[6]
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is a multi-step process that elegantly builds the complex indole scaffold. A key route, described in patent literature, begins with foundational reactions and proceeds through strategic functional group manipulations.[8]
The overall synthetic pathway can be broken down into three core stages:
-
Indole Core Formation via the Nenitzescu Indole Synthesis.
-
Hydroxyl Group Protection via O-Acetylation.
-
Indole Nitrogen Alkylation via N-Methylation.
Diagram 1: Synthetic workflow for this compound.
Step A & B: Nenitzescu Indole Synthesis
The construction of the functionalized indole core is achieved via the Nenitzescu indole synthesis, a powerful reaction that forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester (an enamine).[1][9]
Causality: The choice of the Nenitzescu reaction is strategic as it directly installs the required 5-hydroxy group and allows for substitution at the 1, 2, and 3 positions in a single, convergent step. The reaction proceeds through a cascade of well-understood organic transformations.
Mechanism:
-
Michael Addition: The nucleophilic enamine attacks the electron-deficient p-benzoquinone in a conjugate addition.
-
Tautomerization: The intermediate tautomerizes to form a hydroquinone.
-
Nucleophilic Attack: The enamine nitrogen attacks one of the carbonyl groups of the quinone ring, initiating cyclization.
-
Elimination: A molecule of water is eliminated to form the aromatic indole ring system.[1]
Diagram 2: Mechanistic steps of the Nenitzescu indole synthesis.
Step C: O-Acetylation
With the 5-hydroxyindole core constructed, the next step involves the protection of the phenolic hydroxyl group via acetylation. This is a crucial step to prevent unwanted side reactions in subsequent stages of the Arbidol synthesis, such as bromination.[2]
Protocol: The reaction is typically carried out by treating the 5-hydroxyindole precursor with acetic anhydride.[8] A base, such as sodium acetate, may be used as a catalyst.[8]
Mechanism: The mechanism is a standard nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate anion as a leaving group, resulting in the formation of the acetylated product.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the synthetic route described in Chinese patent CN111269168A.[8] This procedure outlines the final acylation step to yield the target compound.
Precursor: Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate
-
Reaction Setup: To a suitable reaction vessel, add the precursor, Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate, and a solvent such as dichloroethane.
-
Reagent Addition: Introduce acetic anhydride, which serves as the acylating agent. A catalyst, such as sodium acetate, may be added to facilitate the reaction.
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., room temperature or with gentle heating) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is isolated through standard organic chemistry techniques. This may involve washing with aqueous solutions to remove excess reagents and byproducts, followed by separation of the organic layer.
-
Purification: The solvent is removed from the organic layer, typically under reduced pressure. The crude product can then be purified, for example, by recrystallization from an appropriate solvent system to yield the final, pure this compound.
Compound Characterization and Spectroscopic Analysis
Accurate characterization is essential for confirming the identity and purity of a synthetic intermediate. While a full dataset is not publicly available, key analytical data has been compiled from supplier documentation.
¹H NMR Spectroscopy
A proton NMR spectrum provides definitive information about the chemical environment of hydrogen atoms in a molecule. Analysis of a supplier's Certificate of Analysis provides the following key insights into the structure of the compound.[10]
Visual Analysis of the ¹H NMR Spectrum:
-
Aromatic Protons: Signals corresponding to the three protons on the benzene portion of the indole ring are expected in the aromatic region (typically δ 7.0-8.0 ppm).
-
Ethyl Ester Protons: A characteristic quartet and triplet pattern will be present. The quartet, corresponding to the -OCH₂- group, will be downfield due to the adjacent oxygen. The triplet, for the terminal -CH₃ group, will be upfield.
-
N-Methyl and C2-Methyl Protons: Two distinct singlets are expected, corresponding to the methyl groups attached to the indole nitrogen (N-CH₃) and the C2 position of the indole ring (C2-CH₃).
-
Acetoxy Protons: A sharp singlet corresponding to the three protons of the acetyl methyl group (-COCH₃) will be present, typically in the δ 2.0-2.5 ppm region.
Note: As a specific, published, and peer-reviewed assignment of chemical shifts for this exact compound is not available, this analysis is based on the provided spectrum image and general principles of NMR spectroscopy. Researchers should perform their own full characterization for verification.
Other Spectroscopic Data (¹³C NMR, MS, IR)
As of the date of this guide, detailed, publicly available ¹³C NMR, mass spectrometry, and infrared spectroscopy data specifically for CAS 40945-79-7 are limited. Researchers synthesizing this compound would need to perform these analyses as part of their characterization protocol. The expected ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ester and acetoxy groups, as well as signals for the aromatic and aliphatic carbons.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
This compound is more than a mere catalog chemical; it is a purpose-built molecule serving as a key stepping stone in the synthesis of the important antiviral drug, Arbidol. Its synthesis, rooted in the classic Nenitzescu indole reaction, highlights a robust strategy for the construction of highly functionalized 5-hydroxyindoles. For researchers in drug development, a thorough understanding of this intermediate—from its synthesis and mechanistic underpinnings to its analytical characterization and handling—is essential for process control, impurity profiling, and the ultimate quality of the final pharmaceutical product.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. brieflands.com [brieflands.com]
- 4. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | CID 181679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 40945-79-7 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 10. file.chemscene.com [file.chemscene.com]
"Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" molecular weight
An In-Depth Technical Guide to the Molecular Weight of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular weight of this compound, a crucial parameter for its identification, characterization, and application in scientific research and pharmaceutical development. We will delve into both the theoretical calculation and the experimental determination of this value, offering field-proven insights and methodologies.
Compound Identification and Significance
This compound is a heterocyclic compound belonging to the indole family. Accurate knowledge of its molecular weight is fundamental for a multitude of applications, including:
-
Structural Elucidation: Confirming the chemical structure and ensuring the identity of the synthesized or isolated compound.
-
Purity Assessment: Detecting the presence of impurities by identifying unexpected masses in a sample.
-
Quantitative Analysis: Serving as a basis for stoichiometric calculations in chemical reactions and dosage formulations.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
Key identifiers for this compound are:
Theoretical Molecular Weight: Calculation and Interpretation
The theoretical molecular weight can be expressed in two ways: the average molecular weight (or molecular mass) and the monoisotopic mass.
-
Average Molecular Weight: This is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. It is typically expressed in grams per mole ( g/mol ).
-
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element. This value is particularly important in high-resolution mass spectrometry and is expressed in Daltons (Da).
The molecular formula C₁₅H₁₇NO₄ is broken down as follows:
| Element | Count | Average Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Total Average Weight | Total Monoisotopic Mass |
| Carbon (C) | 15 | 12.011 | 12.000000 | 180.165 | 180.000000 |
| Hydrogen (H) | 17 | 1.008 | 1.007825 | 17.136 | 17.133025 |
| Nitrogen (N) | 1 | 14.007 | 14.003074 | 14.007 | 14.003074 |
| Oxygen (O) | 4 | 15.999 | 15.994915 | 63.996 | 63.979660 |
| Total | 275.30 g/mol [1] | 275.115759 Da |
The calculated monoisotopic mass is in excellent agreement with the value of 275.11575802 Da reported in the PubChem database.[1]
Experimental Determination via High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the definitive technique for the experimental determination of molecular weight. High-Resolution Mass Spectrometry (HRMS), in particular, provides the necessary accuracy to confirm the elemental composition of a molecule.
The causality behind choosing HRMS, such as a Time-of-Flight (TOF) or Orbitrap analyzer, lies in its ability to resolve minute mass differences. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars), thereby providing an unambiguous confirmation of the compound's identity.
Experimental Workflow for Molecular Weight Determination
The following diagram illustrates the comprehensive workflow for the accurate mass determination of this compound.
References
"Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" IUPAC name.
An In-Depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic compound relevant in pharmaceutical analysis and organic synthesis. Its primary significance lies in its identification as a known impurity and reference standard related to the antiviral drug Arbidol.[1] This guide details its chemical identity, physicochemical properties, a proposed synthetic pathway grounded in established indole chemistry, and robust analytical methods for its characterization and quality control. It is intended for researchers, synthetic chemists, and quality assurance professionals in the field of drug development who require a detailed understanding of this molecule's synthesis, validation, and application.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound is ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate .[1] It is a complex molecule built on a core indole scaffold, which is a prevalent structural motif in a vast number of natural products and therapeutic agents.[2][3]
The structure features an ethyl ester at position 3, methyl groups at positions 1 (on the indole nitrogen) and 2, and an acetoxy group at position 5 of the indole ring. This specific substitution pattern makes it a crucial reference point in the synthesis and analysis of related pharmaceutical compounds.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | PubChem[1] |
| Synonyms | 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylic acid ethyl ester, Arbidol Impurity 8 | PubChem[1] |
| CAS Number | 40945-79-7 | Sigma-Aldrich, PubChem[1] |
| Molecular Formula | C₁₅H₁₇NO₄ | Sigma-Aldrich, PubChem[1] |
| Molecular Weight | 275.30 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | AEWNSBCPMQKSLN-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[1] |
| SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C | PubChem[1] |
Proposed Synthesis and Purification Protocol
While specific literature detailing a dedicated synthesis for this exact molecule is sparse, a robust and logical pathway can be constructed based on well-established reactions in indole chemistry, particularly the Fischer indole synthesis followed by functional group manipulation. This approach provides a scientifically sound method for its de novo synthesis in a laboratory setting.
The proposed workflow involves two primary stages:
-
Formation of the Core Indole Structure: Synthesis of the precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, via a Japp-Klingemann variation of the Fischer indole synthesis.
-
Acetylation: Esterification of the 5-hydroxy group to yield the final 5-acetoxy product.
Caption: Proposed multi-step synthesis workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Intermediate)
This protocol is adapted from general procedures for Fischer indole synthesis.[2]
-
Diazotization: To a stirred solution of N-methyl-p-anisidine (1 equivalent) in 2 M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 equivalents) and sodium acetate (3 equivalents) in ethanol. Cool this solution to 0-5 °C.
-
Japp-Klingemann Reaction: Slowly add the diazonium salt solution from Step 1 to the solution from Step 2. Allow the mixture to stir at 0-5 °C for 2 hours, then warm to room temperature and stir overnight. The resulting phenylhydrazone intermediate is typically filtered and washed.
-
Cyclization (Fischer Indolization): Suspend the crude phenylhydrazone in a mixture of ethanol and concentrated sulfuric acid (e.g., 5:1 v/v). Reflux the mixture for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice water. The crude ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate will precipitate. Filter, wash with water, and dry.
-
Demethylation: Dissolve the methoxy-indole intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C. Add boron tribromide (BBr₃, ~1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature. Quench carefully with methanol, followed by water. Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-hydroxy indole intermediate.
Causality Insight: The Fischer indole synthesis is a classic, reliable method for forming the indole core. Using N-methyl-p-anisidine as a starting material directly installs the required N-methyl and positions a methoxy group for subsequent conversion to the C5-hydroxy functionality. BBr₃ is a standard and powerful reagent for the selective cleavage of aryl methyl ethers.
Experimental Protocol: Acetylation to Final Product
-
Reaction Setup: Dissolve the ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate intermediate (1 equivalent) in pyridine or a mixture of DCM and triethylamine.
-
Acetylation: Add acetic anhydride (1.5 equivalents) dropwise to the solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure title compound.
Analytical Characterization and Quality Control
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required. These methods form a self-validating system, ensuring the material meets the standards for use as a reference material.
Table 2: Analytical Methods for Structural Confirmation and Purity Assessment
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to: ethyl group (triplet & quartet), two indole methyl groups (singlets), acetoxy methyl group (singlet), and aromatic protons on the indole ring. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for: two carbonyl carbons (ester and acetoxy), sp² carbons of the indole ring, and sp³ carbons of the ethyl and methyl groups. |
| HRMS | Exact Mass Determination | The measured m/z value should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion (Calculated Exact Mass: 275.1158 Da).[1] |
| FT-IR | Functional Group Analysis | Characteristic C=O stretching vibrations for the ester (~1700-1720 cm⁻¹) and the acetoxy group (~1760-1770 cm⁻¹), and C-O stretches. |
| HPLC | Purity Assessment | A single major peak in the chromatogram, with purity typically >98% for use as a reference standard. |
| Melting Point | Purity and Identity Check | A sharp, defined melting point range consistent with a pure compound. |
Applications in Drug Development
The primary documented application of this compound is as a reference standard for the quality control of Arbidol (Umifenovir), an antiviral treatment.[1]
-
Impurity Profiling: In pharmaceutical manufacturing, all impurities above a certain threshold must be identified, quantified, and qualified to ensure the safety and efficacy of the final drug product. This compound, being a known process-related impurity or degradation product, is synthesized and characterized to serve as a certified reference material (CRM).
-
Analytical Method Validation: The CRM is essential for validating analytical methods (e.g., HPLC, GC) used to test batches of the active pharmaceutical ingredient (API). It allows for accurate identification and quantification of this specific impurity, ensuring that its levels remain below regulatory limits.
-
Scaffold for Medicinal Chemistry: Beyond its role as an impurity, the functionalized indole core represents a valuable scaffold in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3]
Safety and Handling
Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
Handling Recommendations: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
References
An In-depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a distinct indole derivative, holds significance within the realms of medicinal chemistry and pharmaceutical sciences. Its structural relationship to the antiviral agent Arbidol, where it is identified as a potential impurity, underscores the importance of its comprehensive characterization.[1] This guide provides a detailed exploration of its chemical structure, synthesis, and analytical characterization, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Structure and Properties
This compound possesses a core indole scaffold, a bicyclic structure consisting of a fused benzene and pyrrole ring. This core is substituted at various positions, contributing to its specific chemical properties.
Key Structural Features:
-
Indole Core: The foundational bicyclic aromatic system.
-
Ethyl Carboxylate Group at C3: Influences the molecule's polarity and potential for hydrogen bonding.
-
Methyl Groups at N1 and C2: These substitutions impact the molecule's lipophilicity and steric profile.
-
Acetoxy Group at C5: An ester functional group on the benzene ring portion of the indole, which can influence its metabolic stability and receptor interactions.
A visual representation of the chemical structure is provided below:
References
"Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" physical and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to modern pharmaceuticals.[1][2][3] Among the diverse family of indole derivatives, Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate holds particular significance, notably as a known impurity and potential synthetic intermediate related to the antiviral drug Arbidol (Umifenovir).[2][4] This guide, intended for a scientific audience, provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for researchers in drug discovery, process development, and quality control.
Chemical Identity and Structure
At its core, this compound is a multifaceted molecule featuring a bicyclic indole nucleus. The structure is characterized by an ethyl carboxylate group at the 3-position, an acetoxy group at the 5-position, and methyl groups at the 1 and 2-positions. This specific arrangement of functional groups dictates its chemical behavior and physical properties.
// Define atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-1.8!"]; C5 [label="C", pos="-2.4,-1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.6!"]; C7a [label="C", pos="-1.2,-0.6!"];
// Substituents C_Me1 [label="CH3", pos="-0.3,-0.3!"]; C_Me2 [label="CH3", pos="2.4,1.2!"]; C_COOEt_C [label="C", pos="2.4,-1.2!"]; O_COOEt_O1 [label="O", pos="3.0,-0.6!"]; O_COOEt_O2 [label="O", pos="2.4,-2.4!"]; C_COOEt_Et_CH2 [label="CH2", pos="3.6,-3.0!"]; C_COOEt_Et_CH3 [label="CH3", pos="4.8,-2.4!"]; O_Ac [label="O", pos="-3.6,-1.8!"]; C_Ac_C [label="C", pos="-4.2,-1.2!"]; O_Ac_O [label="O", pos="-4.2,-0.3!"]; C_Ac_Me [label="CH3", pos="-5.4,-1.8!"];
// Draw bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C2 -- C_Me2; N1 -- C_Me1; C3 -- C_COOEt_C; C_COOEt_C -- O_COOEt_O1 [label="="]; C_COOEt_C -- O_COOEt_O2; O_COOEt_O2 -- C_COOEt_Et_CH2; C_COOEt_Et_CH2 -- C_COOEt_Et_CH3; C5 -- O_Ac; O_Ac -- C_Ac_C; C_Ac_C -- O_Ac_O [label="="]; C_Ac_C -- C_Ac_Me; }
Key stages of the Nenitzescu indole synthesis.
Following the formation of the 5-hydroxyindole core, subsequent N-methylation and acetylation of the hydroxyl group are required to yield the final product.
Experimental Protocol: Synthesis via Nenitzescu Reaction and Subsequent Functionalization (Illustrative)
-
Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate:
-
This precursor can be synthesized via a modified Nenitzescu reaction. While specific conditions for this exact molecule are not widely published, a general approach involves reacting N-methyl-p-aminophenol with ethyl acetoacetate to form the corresponding enamine, followed by cyclization. Alternatively, the product of the standard Nenitzescu reaction, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, can be N-methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.
-
-
Acetylation of the 5-Hydroxy Group:
-
To a solution of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Chemical Reactivity
The reactivity of this compound is governed by its functional groups:
-
Ester Hydrolysis: The ethyl ester at the 3-position and the acetate at the 5-position are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and phenol, respectively.
-
Electrophilic Aromatic Substitution: The indole ring is electron-rich and can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions.
Spectroscopic and Analytical Data
Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a complete, verified dataset for this specific compound is not publicly available, the expected spectral features can be inferred from the analysis of similar structures.
Note: The following sections describe the expected spectral characteristics. Researchers should always confirm these against experimentally obtained data for their specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethyl group of the ester, the two methyl groups, and the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule, including the carbonyl carbons of the ester and acetate groups, the aromatic carbons of the indole ring, and the aliphatic carbons of the methyl and ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the various functional groups present:
-
C=O Stretching (Ester): A strong absorption band is expected in the region of 1700-1730 cm⁻¹.
-
C=O Stretching (Acetate): Another strong band should appear around 1760-1770 cm⁻¹.
-
C-O Stretching: Bands corresponding to the C-O bonds of the ester and acetate groups would be observed in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: These would be present in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometric analysis would be crucial for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 275.30 g/mol . The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, the acetyl group, and other characteristic cleavages of the indole ring system.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
| Hazard Information | Details | Source |
| Pictograms | GHS07 (Harmful) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water) | [1] |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. [1]
Applications in Research and Drug Development
The primary interest in this compound stems from its role as a potential intermediate and a known impurity in the synthesis of the antiviral drug Arbidol (Umifenovir). [2][4] Diagram 3: Relationship to Arbidol
Illustrative synthetic relationship and impurity pathway.
As such, its accurate identification, characterization, and quantification are critical for:
-
Process Chemistry: Understanding its formation can help in optimizing the synthesis of Arbidol to minimize its presence as an impurity.
-
Quality Control: Reference standards of this compound are necessary for developing and validating analytical methods to ensure the purity and safety of the final drug product.
-
Drug Discovery: As a functionalized indole, it could also serve as a scaffold or starting material for the synthesis of novel bioactive molecules. The indole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties. [1][2]
References
A Technical Guide to the Solubility of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the ultimate success of a therapeutic candidate. It is the phenomenon by which a solute dissolves in a solvent to form a homogenous system, a prerequisite for a drug to be absorbed and exert its pharmacological effect.[1] Poor aqueous solubility is a major hurdle for a significant portion of new chemical entities (NCEs), with over 40% of compounds developed in the pharmaceutical industry being practically insoluble in water.[1][2] This challenge can lead to insufficient drug absorption, variable bioavailability, and potential toxicity, thereby compromising clinical efficacy and creating significant formulation challenges.[1][3]
Consequently, the early and accurate determination of a compound's solubility profile is not merely a routine characterization step but a critical decision-making tool. It guides lead optimization, informs formulation strategies, and is a key parameter in regulatory frameworks like the Biopharmaceutics Classification System (BCS).[2][4] This guide provides a comprehensive technical overview of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a compound of interest in medicinal chemistry. In the absence of specific published experimental data for this molecule, this document serves as a predictive and methodological framework. It details its predicted physicochemical properties, outlines authoritative protocols for its solubility determination, and discusses the application of this data within the broader context of pharmaceutical development.
Compound Profile: this compound
To understand the solubility characteristics of a molecule, one must first examine its fundamental chemical and physical properties. These attributes provide the basis for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₄ | PubChem |
| Molecular Weight | 275.30 g/mol | PubChem |
| IUPAC Name | ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | PubChem |
| CAS Number | 40945-79-7 | PubChem |
| Physical Form | Solid (Predicted) | Sigma-Aldrich[5] |
| XLogP3 (Predicted) | 2.4 | PubChem |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Structural Analysis and Solubility Implications:
The structure of this compound—featuring an indole core, an ethyl ester, and an acetoxy group—offers key insights into its likely solubility.
-
Indole Nucleus: The core indole ring system is largely hydrophobic.
-
Ester and Acetoxy Groups: The ethyl ester and acetoxy functional groups introduce polar character through their oxygen atoms, which can act as hydrogen bond acceptors. The TPSA of 57.5 Ų reflects this polarity.
-
Lipophilicity (XLogP3): The predicted XLogP3 value of 2.4 indicates a moderate degree of lipophilicity. Generally, higher LogP values correlate with lower aqueous solubility.
-
Lack of Hydrogen Bond Donors: The absence of acidic protons (like -OH or -NH) means the molecule cannot act as a hydrogen bond donor, which may limit its interaction with protic solvents like water.
Based on these features, the compound is predicted to have low to moderate aqueous solubility. While it may exhibit better solubility in polar organic solvents like DMSO, ethanol, and acetonitrile, its insolubility in non-polar solvents like hexane is expected.[6][7]
Predictive Approaches to Solubility Assessment
Before undertaking resource-intensive experimental studies, computational models can provide valuable, rapid estimations of solubility. These data-driven approaches, often utilizing machine learning (ML) and quantitative structure-property relationship (QSPR) models, have become indispensable in early drug discovery.[8][9]
These models correlate structural features (descriptors) with experimentally determined solubility data from large compound libraries.[9][10][11] For this compound, key descriptors would include:
-
Topological Descriptors: Molecular weight, TPSA.
-
Physicochemical Descriptors: LogP.
-
Structural Fingerprints: Presence and arrangement of functional groups.
By inputting the molecule's structure into a trained model, a predicted solubility value (often as logS, the logarithm of the molar solubility) can be generated.[8][11] While these predictions are estimations, they are highly effective for ranking and prioritizing compounds for further experimental validation.[10]
Experimental Determination of Solubility: Protocols and Methodologies
Experimental measurement remains the gold standard for solubility determination. The choice of method depends on the stage of development, throughput requirements, and the desired accuracy. The two primary types of solubility measured are thermodynamic and kinetic.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms. The shake-flask method, though low-throughput, is considered the most reliable technique for this measurement.[12][13]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the system reaches equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[13]
Detailed Protocol:
-
Preparation:
-
Prepare the desired solvent system (e.g., pH 7.4 phosphate-buffered saline (PBS)).
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.[13]
-
Add a precise volume of the solvent (e.g., 1-2 mL) to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.[5]
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved solute from the solid material by either centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Dilute the filtered supernatant with an appropriate solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in µg/mL or µM.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening Assays
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This method is faster, consumes less compound, and is amenable to high-throughput screening (HTS), making it ideal for early drug discovery.[3][12]
Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. If the final concentration exceeds the solubility limit, the compound precipitates. The amount of precipitate is measured, often by detecting light scattering (nephelometry).[3][14][15]
Detailed Protocol (Nephelometry):
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[15]
-
Prepare the aqueous buffer (e.g., PBS, pH 7.4).
-
Include positive (poorly soluble) and negative (highly soluble) control compounds.
-
-
Plate Setup:
-
Using a multichannel pipette or automated liquid handler, dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a microtiter plate (e.g., 96- or 384-well).[1]
-
To create a concentration range, perform serial dilutions of the stock solution in DMSO.
-
-
Precipitation and Incubation:
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO percentage (typically ≤1-2%).
-
Mix the plate thoroughly on a plate shaker.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[1][12]
-
-
Measurement:
-
Place the microtiter plate into a laser nephelometer.
-
The instrument measures the intensity of forward-scattered light in each well. Higher light scattering indicates more precipitate.[15]
-
-
Data Analysis:
-
Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the light scattering signal begins to rise significantly above the background, indicating the onset of precipitation.[15]
-
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Application of the biopharmaceutical classification system in clinical drug development--an industrial view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]
- 12. enamine.net [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Putative Mechanism of Action of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: An Inquiry into a Privileged Scaffold
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in molecules exhibiting a wide array of biological activities.[1][2] Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a specific derivative of this class, presents a compelling case for investigation into its mechanism of action, particularly within the context of oncology. While direct, extensive research on this specific molecule is nascent, its structural features, when analyzed in the context of the vast body of literature on related indole derivatives, allow for the formulation of a robust hypothesis regarding its potential biological targets and cellular effects. This guide synthesizes the current understanding of indole-based compounds as anticancer agents to propose a putative mechanism of action for this compound, focusing on tubulin polymerization inhibition and the induction of apoptosis as primary pathways.
Introduction: The Indole Scaffold in Oncology
Cancer remains a primary global health challenge, necessitating the continuous development of novel therapeutic agents with improved efficacy and reduced side effects.[2] The indole ring system is a prominent heterocyclic structure found in numerous natural and synthetic compounds with significant pharmacological properties, including anti-inflammatory, antiviral, and notably, anticancer effects.[2][3] Several indole-containing drugs have received FDA approval for cancer treatment, underscoring the therapeutic potential of this chemical class.[2]
The anticancer activity of indole derivatives is multifaceted, with compounds reported to engage a variety of cellular targets and pathways. These mechanisms include, but are not limited to, the disruption of microtubule dynamics, inhibition of crucial signaling cascades such as PI3K/Akt/mTOR, modulation of topoisomerase and histone deacetylase (HDAC) activity, and the induction of programmed cell death (apoptosis).[4][5] Given the structural similarities of this compound to other biologically active indole-3-carboxylate and 5-substituted indole derivatives, it is plausible that its mechanism of action aligns with one or more of these established pathways.
Chemical Profile of this compound
A foundational understanding of the molecule's chemical properties is essential before delving into its potential biological interactions.
| Property | Value |
| IUPAC Name | ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate[6] |
| CAS Number | 40945-79-7[6] |
| Molecular Formula | C15H17NO4[6] |
| Physical Form | Solid[6] |
| Purity | 98%[6] |
The presence of the ethyl carboxylate group at the 3-position and the acetoxy group at the 5-position of the indole ring are key structural features that likely govern its interaction with biological targets.
Proposed Primary Mechanism of Action: Inhibition of Tubulin Polymerization
A frequently documented mechanism of action for anticancer indole derivatives is the inhibition of tubulin polymerization.[7] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[8] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[8]
Rationale for Tubulin Inhibition
Many synthetic and natural indole-containing compounds have been identified as potent tubulin polymerization inhibitors.[7] These molecules often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[7] The indole scaffold itself is a common structural element in many tubulin-targeting compounds.[9]
The structural characteristics of this compound, particularly the substituted indole core, are consistent with features found in other indole-based tubulin inhibitors. It is hypothesized that the molecule orients within the colchicine binding pocket, with the indole ring and its substituents forming key interactions with amino acid residues, thereby sterically hindering the polymerization process.
Experimental Workflow for Validating Tubulin Inhibition
To empirically test this hypothesis, a multi-step experimental approach is proposed.
References
- 1. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. This compound | 40945-79-7 [sigmaaldrich.com]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | MDPI [mdpi.com]
- 8. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticipated Biological Profile of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. This guide focuses on a specific, highly functionalized derivative: Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate. While direct biological data on this exact molecule is sparse in current literature, its structural motifs—a 5-hydroxyindole core (via the readily hydrolyzable acetoxy group), an N-methylated pyrrole ring, a C2-methyl group, and an ethyl-3-carboxylate ester—are well-represented in compounds with significant pharmacological activities. By synthesizing data from closely related analogues, this document constructs a predictive profile of its biological potential, focusing on anticancer, anti-inflammatory, and antiviral activities. We provide detailed, field-proven experimental protocols for its synthesis and for the in vitro validation of these hypothesized activities. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic promise of this compound.
Introduction: The Indole Scaffold as a Privileged Structure
The indole ring system, a fusion of benzene and pyrrole, is a "privileged scaffold" in drug discovery.[1] Its structural rigidity, coupled with the hydrogen-bonding capability of the N-H group and its lipophilic nature, allows it to interact with a wide range of biological targets.[2] This versatility is evidenced by its presence in essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin, as well as in numerous approved drugs, including the anti-inflammatory indomethacin and the antiviral arbidol.[1][3][4]
The specific substitutions on the indole core of this compound suggest a tailored design for biological interaction:
-
Ethyl 3-carboxylate: This group is a common feature in many bioactive indoles, influencing solubility and serving as a key interaction point with protein targets.[5][6]
-
1,2-dimethylation (N1 and C2): N-methylation can enhance metabolic stability and modulate receptor binding affinity.[7] The C2-methyl group is also a frequent substituent in pharmacologically active indoles.[8]
-
5-acetoxy group: This group is a prodrug form of a 5-hydroxyl group. The 5-hydroxyindole moiety is critical for the antioxidant and radical-scavenging properties of many indole derivatives and is implicated in potent anticancer and anti-inflammatory activities.[3][4][9] The acetoxy ester can improve cell permeability, undergoing intracellular hydrolysis by esterase enzymes to release the active 5-hydroxy form.
This guide will deconstruct the potential of the title compound by examining the established activities of its constituent parts, providing a logical framework for its future investigation.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is paramount for its development.
Compound Profile
| Property | Value | Source |
| IUPAC Name | ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | Sigma-Aldrich[3] |
| CAS Number | 40945-79-7 | Sigma-Aldrich[3] |
| Molecular Formula | C₁₅H₁₇NO₄ | Sigma-Aldrich[3] |
| Molecular Weight | 275.30 g/mol | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
Synthesis Pathway
The synthesis of this compound can be achieved via a two-step process starting from the synthesis of its 5-hydroxy precursor, followed by acetylation. The core indole structure is formed via the Nenitzescu indole synthesis.[10]
Caption: Synthetic route to the target compound.
Detailed Synthesis Protocol
This protocol is adapted from the optimized Nenitzescu synthesis of the 5-hydroxy precursor, followed by a standard acetylation reaction.[10]
Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
-
Reagent Preparation: Prepare equimolar solutions of 1,4-benzoquinone and N-methyl-β-aminocrotonic ester in a solvent mixture of glacial acetic acid and ethyl acetate.
-
Reaction: Cool the solutions to approximately 10°C. Slowly add the 1,4-benzoquinone solution to the N-methyl-β-aminocrotonic ester solution with constant stirring.
-
Incubation: Maintain the reaction mixture at 10°C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product will precipitate out of the solution. Collect the precipitate by filtration.
-
Purification: Wash the collected solid with a cold solvent mixture to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 5-hydroxy indole derivative. A yield of approximately 63% can be expected under optimized conditions.[10]
Step 2: Acetylation to this compound
-
Reaction Setup: Dissolve the dried Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate from Step 1 in pyridine.
-
Acylation: Add acetic anhydride to the solution dropwise at room temperature with stirring.
-
Reaction Monitoring: Stir the mixture for several hours. Monitor the reaction's completion using TLC.
-
Workup: Quench the reaction by carefully adding it to ice-cold water. The product should precipitate.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a solvent such as ethanol will afford the pure target compound.
Hypothesized Biological Activity: An Evidence-Based Approach
Based on extensive literature precedent for structurally similar compounds, we hypothesize that this compound possesses significant potential in three key therapeutic areas: oncology, anti-inflammatory, and antiviral applications.
Potential Anticancer Activity
The indole scaffold is a well-established pharmacophore in cancer research.[11][12][13] Specifically, derivatives of 5-hydroxyindole-3-carboxylic acid and their esters have demonstrated notable cytotoxic effects against various cancer cell lines.[3][14]
Supporting Evidence:
-
A study on novel 5-hydroxyindole-3-carboxylic acid and ester derivatives showed significant cytotoxicity against the MCF-7 breast cancer cell line.[3] One ester derivative, compound 5d , was identified as the most potent, with a half-maximal effective concentration (EC₅₀) of 4.7 µM.[3]
-
The mechanism of action for some indole derivatives involves the inhibition of survivin, a protein that is overexpressed in many tumors and is a member of the inhibitors of apoptosis (IAPs) protein family.[3]
-
Indole-3-carboxylic acid has been shown to enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[15]
Proposed Mechanism of Action: The anticancer effect could be mediated through the inhibition of key survival proteins like survivin, leading to the induction of apoptosis in cancer cells. The 5-hydroxy group (unmasked from the acetoxy prodrug) is likely a key pharmacophoric feature for this activity.
Caption: Hypothesized anti-cancer mechanism via survivin inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [3][16]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) and a non-malignant control cell line (e.g., human dermal fibroblasts) in appropriate media at 37°C and 5% CO₂.[3][17]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[3]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[18]
Potential Anti-inflammatory Activity
Indole derivatives are known to possess significant anti-inflammatory properties.[19][20] This is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LO).[1][4][9]
Supporting Evidence:
-
A series of ethyl 5-hydroxyindole-3-carboxylate derivatives were designed and evaluated as inhibitors of human 5-lipoxygenase (5-LO), a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes.[4]
-
One potent derivative, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, inhibited 5-LO with an IC₅₀ of 0.7 µM in cell-free assays and suppressed 5-LO product synthesis in leukocytes with an IC₅₀ of 0.23 µM.[4]
-
Other indole derivatives, like indole-3-carboxaldehyde, have been shown to alleviate inflammation by inhibiting the activation of the NLRP3 inflammasome.[21]
Proposed Mechanism of Action: The compound may act as an inhibitor of the 5-LO enzyme, thereby blocking the production of leukotrienes and reducing the inflammatory response. The 5-hydroxy group is a known feature of many 5-LO inhibitors.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay [22]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.
-
Cytotoxicity Pre-screen: First, determine the non-toxic concentration range of the compound on RAW 264.7 cells using the MTT assay described previously to ensure that any observed reduction in NO is not due to cell death.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with untreated cells and cells treated only with LPS.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Data Acquisition: After a short incubation, measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Potential Antiviral Activity
The indole core is present in several antiviral agents, and research continues to explore new indole derivatives for this purpose.[13][23]
Supporting Evidence:
-
A derivative of 5-methoxyindole-3-carboxylic acid, structurally similar to the target compound, exhibited a reliable antiviral effect against SARS-CoV-2 in vitro, with an IC₅₀ of 1.06 µg/mL and a high selectivity index of 78.6.[5][24]
-
This compound was also found to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein.[5]
-
Other studies have identified indole carboxylate esters as potent inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication.[6]
Proposed Mechanism of Action: The antiviral activity could stem from the inhibition of crucial viral enzymes, such as proteases or polymerases, or by interfering with the virus's entry into the host cell.
Experimental Protocol: In Vitro Antiviral (CPE Reduction) Assay [25]
-
Cell Culture: Prepare confluent monolayers of a virus-susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound in a low-serum culture medium.
-
Infection and Treatment: Add the compound dilutions to the cell monolayers. Subsequently, infect the cells with a known titer of the target virus.
-
Controls: Include virus controls (cells + virus, no compound), cell controls (cells only, no virus), and a positive control (a known antiviral drug).
-
Incubation: Incubate the plates until the virus controls show >80% cytopathic effect (CPE), typically 3-5 days.
-
Quantification of CPE: Fix the cells and stain them with a dye like crystal violet or neutral red. The amount of dye retained is proportional to the number of viable, uninfected cells.
-
Data Acquisition: Solubilize the dye and measure the absorbance using a plate reader.
-
Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that protects 50% of the cells from viral CPE. A parallel assay without the virus is run to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated to assess the therapeutic window.[25][26]
Summary and Future Directions
This compound is a synthetic indole derivative with a compelling structural profile. While direct experimental data remains to be generated, a systematic analysis of its core components strongly suggests a high potential for biological activity. The presence of a 5-hydroxyindole core (as a prodrug), N- and C2-methylation, and an ethyl-3-carboxylate group points toward probable anticancer, anti-inflammatory, and antiviral properties .
The immediate path forward for this compound involves:
-
Chemical Synthesis and Characterization: Execution of the proposed synthetic route to obtain a pure sample for biological testing.
-
In Vitro Screening: Performance of the detailed protocols provided in this guide to confirm and quantify the hypothesized anticancer, anti-inflammatory, and antiviral activities.
-
Mechanism of Action Studies: If activity is confirmed, subsequent experiments should be designed to elucidate the precise molecular targets and pathways involved.
This technical guide provides the foundational, evidence-based rationale and the practical experimental framework necessary to unlock the therapeutic potential of this compound.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. omicsonline.org [omicsonline.org]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 26. criver.com [criver.com]
An In-depth Technical Guide: Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate as a Core Intermediate in Arbidol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbidol (Umifenovir), a broad-spectrum antiviral agent, is a cornerstone in the treatment of influenza and other respiratory viral infections in several countries.[1] The synthesis of this vital indole derivative hinges on the efficient production of key intermediates. This technical guide provides a comprehensive exploration of the synthesis, characterization, and utilization of a pivotal precursor: Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate . As a senior application scientist, this document moves beyond a mere recitation of protocols to offer in-depth analysis of the chemical principles, rationale behind experimental choices, and practical insights to empower researchers in the synthesis of this crucial molecule.
Introduction: The Strategic Importance of the Indole Core in Arbidol
The therapeutic efficacy of Arbidol is intrinsically linked to its substituted indole scaffold.[1] The journey to constructing this complex molecule is a multi-step process, with the formation of the indole ring system and its subsequent functionalization being of paramount importance. This compound serves as a stable, key intermediate that incorporates the foundational indole core, appropriately substituted for the final transformative steps into Arbidol. Its synthesis is a critical juncture in the overall production pathway, dictating the yield and purity of the final active pharmaceutical ingredient.
Synthetic Pathway Overview: A Three-Stage Strategic Approach
The synthesis of this compound is most effectively achieved through a well-established three-stage process, commencing from readily available starting materials. This strategic approach is designed for scalability and efficiency.
Figure 1: High-level overview of the synthetic strategy for this compound.
Stage 1: Enamine Formation - The Nucleophilic Trigger
The synthesis initiates with the formation of an enamine, which serves as the key nucleophile in the subsequent indole ring formation.
Reaction: Ethyl acetoacetate is condensed with monomethylamine to yield ethyl 3-(methylamino)crotonate.
Causality of Experimental Choices:
-
Ethyl acetoacetate: This starting material is chosen for its activated methylene group, which readily undergoes condensation with amines.
-
Monomethylamine: This provides the nitrogen atom for the indole ring and the N-methyl group in the final Arbidol structure.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 20-30°C) to prevent side reactions and ensure high conversion.[2]
Experimental Protocol: Synthesis of Ethyl 3-(methylamino)crotonate
-
To a 500 mL four-necked flask equipped with a stirrer and a cooling bath, add 130 g of ethyl acetoacetate.
-
While stirring and maintaining the temperature at 20°C, slowly add 200 g of a 17% solution of monomethylamine in alcohol over 1-2 hours.
-
After the addition is complete, continue the reaction for 3 hours at 20-30°C.
-
Remove the alcohol under reduced pressure at 50-80°C until no more solvent evaporates.
-
The resulting product is 136 g of ethyl 3-(methylamino)crotonate (yield: 95.1%).[2]
Stage 2: Nenitzescu Indole Synthesis - Forging the Core Ring
This stage is the heart of the synthesis, where the indole ring is constructed via the classical Nenitzescu reaction.
Reaction: The enamine, ethyl 3-(methylamino)crotonate, is reacted with p-benzoquinone to form ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
Mechanistic Insights: The Nenitzescu reaction proceeds through a Michael addition of the enamine to the benzoquinone, followed by a cyclization and dehydration cascade to form the aromatic 5-hydroxyindole ring system.[3] The use of acetic acid in the reaction medium has been shown to suppress side reactions and significantly improve the yield of the desired product.[4]
Figure 2: Simplified mechanism of the Nenitzescu indole synthesis.
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
-
In a reaction vessel, dissolve p-benzoquinone in a mixture of glacial acetic acid and ethyl acetate.
-
Slowly add ethyl 3-(methylamino)crotonate to the solution while maintaining the temperature below 30°C using an ice/water bath.
-
After the addition, stir the reaction mixture for 1 hour.
-
Partially distill the solvent and store the mixture in a refrigerator at 0-10°C for 24 hours to induce crystallization.
-
Collect the precipitate by filtration and wash with cold ethyl acetate.
-
The crude product can be purified by recrystallization to yield ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate with a yield of up to 63%.[4]
Stage 3: Hydroxyl Protection - Paving the Way for Further Functionalization
The final step in the synthesis of our target intermediate is the protection of the reactive 5-hydroxy group via acylation. This is a crucial step to prevent unwanted side reactions in the subsequent bromination stage of the Arbidol synthesis.
Reaction: Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is acylated with acetic anhydride to produce this compound.
Causality of Experimental Choices:
-
Acetic Anhydride: This is a common and efficient acylating agent that readily reacts with the phenolic hydroxyl group.
-
Rationale for Protection: The unprotected 5-hydroxy group is activating and would interfere with the desired regioselectivity of the subsequent bromination step in the Arbidol synthesis. The acetoxy group is a good protecting group that can be removed later in the synthetic sequence if necessary.
Experimental Protocol: Synthesis of this compound
-
The cyclization product from the previous step (ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate) is dissolved in a suitable solvent.
-
Acetic anhydride is added to the solution.
-
The reaction mixture is stirred until the acylation is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.[2]
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₄ | [5] |
| Molecular Weight | 275.30 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | 40945-79-7 | [5] |
| Purity | Typically >98% | [5] |
Characterization Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl ester, the two methyl groups, the aromatic protons of the indole ring, and the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl, the acetate carbonyl, and the aromatic C-H and C=C bonds.
Conversion to Arbidol: The Final Steps
This compound is a versatile intermediate that is readily converted to Arbidol through a series of well-defined reactions.
Figure 3: The synthetic route from the target intermediate to Arbidol.
The subsequent steps typically involve:
-
Bromination: Introduction of a bromine atom at the 6-position of the indole ring.
-
Condensation with Thiophenol: Substitution of a bromo group with a phenylthio moiety.
-
Mannich Reaction: Introduction of the dimethylaminomethyl group at the 4-position.
-
Hydrolysis (if necessary) and Salt Formation: Conversion to the final Arbidol hydrochloride salt.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established and critical process in the production of the antiviral drug Arbidol. This guide has provided a detailed, step-by-step methodology, grounded in the fundamental principles of organic chemistry. The presented protocols, coupled with an understanding of the rationale behind the experimental choices, offer a solid foundation for researchers in this field. Future research may focus on the development of more sustainable and atom-economical synthetic routes, potentially through the use of novel catalytic systems for the Nenitzescu reaction or by exploring alternative pathways for the construction of the functionalized indole core.
References
A Comprehensive Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a molecule of significant interest within the pharmaceutical landscape. Moving beyond a simple data sheet, we will dissect its synthesis, structural characterization, and critical role, particularly its relationship to the antiviral agent Arbidol (Umifenovir). This document is designed to serve as a practical resource, blending established chemical principles with field-proven insights for professionals engaged in medicinal chemistry and drug development.
Core Compound Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a core indole scaffold, a structure renowned for its prevalence in bioactive natural products and synthetic drugs.[1][2] Its primary identity is established by its CAS number, 40945-79-7. The molecule's key characteristic is the 5-acetoxy group, which suggests its potential role as a prodrug or a synthetic intermediate for a corresponding 5-hydroxyindole derivative. Its connection to Arbidol, where it is classified as an impurity, underscores its importance in the quality control and manufacturing processes of this antiviral drug.[3]
| Property | Value | Source |
| IUPAC Name | ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | [3] |
| CAS Number | 40945-79-7 | [3] |
| Molecular Formula | C₁₅H₁₇NO₄ | [3] |
| Molecular Weight | 275.30 g/mol | [3] |
| Physical Form | Solid | |
| Storage | Room Temperature | |
| SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C | [3] |
| InChIKey | AEWNSBCPMQKSLN-UHFFFAOYSA-N | [3] |
Strategic Synthesis and Mechanistic Rationale
While specific literature detailing a dedicated synthesis for this exact molecule is sparse, a robust and logical pathway can be constructed based on well-established indole synthesis methodologies, particularly the Nenitzescu reaction, followed by a standard acetylation.[1] This approach is favored for its use of readily available and relatively non-toxic precursors.[1]
The proposed synthesis is a two-stage process:
-
Formation of the Core Scaffold: Synthesis of the precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
-
Functional Group Modification: Acetylation of the 5-hydroxy group to yield the final product.
Caption: Proposed two-stage synthetic workflow.
Experimental Protocol: A Self-Validating System
This protocol is designed with internal checkpoints and explains the causality behind each step, ensuring a trustworthy and reproducible methodology.
Stage 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Precursor)
-
Principle: This stage employs the Nenitzescu indole synthesis, which involves the reaction of an enamine with a quinone. The use of a Lewis acid catalyst like Zinc Chloride (ZnCl₂) is crucial for enhancing the electrophilicity of the quinone and facilitating the cyclization process.[1]
-
Step-by-Step Methodology:
-
Enamine Formation: React ethyl acetoacetate with methylamine in a 1:1 molar ratio. This reaction is typically performed neat or in a solvent like ethanol and often requires mild heating to drive the condensation and removal of water. The product, ethyl 3-(methylamino)but-2-enoate, can be purified by vacuum distillation.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and nitrogen inlet, dissolve 1,4-benzoquinone (1.0 eq) and a catalytic amount of ZnCl₂ (e.g., 15-20 mol%) in a suitable solvent like cyclopentyl methyl ether (CPME) or dichloromethane.[1] The use of an inert atmosphere is critical to prevent oxidative side reactions.
-
Nenitzescu Condensation: Add the prepared enamine, ethyl 3-(methylamino)but-2-enoate (1.0 eq), dropwise to the quinone solution at room temperature. The reaction is often exothermic and may require external cooling to maintain control.
-
Reaction Monitoring & Workup: Stir the mixture at room temperature for 24-72 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate mobile phase). Upon completion, the reaction mixture is typically quenched with water.
-
Purification: The crude product often precipitates from the reaction mixture. It can be collected by filtration and recrystallized from a solvent such as ethanol to yield the pure precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS 15574-49-9).[4]
-
Stage 2: Acetylation of the 5-Hydroxy Group
-
Principle: This is a standard esterification of a phenol. Acetic anhydride is used as the acetylating agent, and a base like pyridine acts as both a catalyst and a scavenger for the acetic acid byproduct, driving the reaction to completion.
-
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the synthesized precursor (1.0 eq) in pyridine in a round-bottom flask at a cooled temperature (e.g., 0-15 °C).
-
Acetylation: Add acetic anhydride (1.1-1.5 eq) dropwise to the solution while stirring. The electron-withdrawing nature of the ester group at the 3-position can increase the acidity of the indole N-H, but acetylation is expected to occur preferentially at the more nucleophilic 5-hydroxy position under these conditions.
-
Reaction & Workup: Allow the mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material. Quench the reaction by carefully adding ice water.
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to yield the final product.
-
Structural Characterization and Validation
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides a comprehensive structural fingerprint. While a definitive experimental spectrum is not publicly available, the expected data can be reliably predicted based on the known values of closely related 5-hydroxyindole analogs.[5]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the δ 6.8-7.5 ppm range for the protons on the benzene ring. - N-CH₃: A singlet around δ 3.7 ppm. - C2-CH₃: A singlet around δ 2.6 ppm. - Ethyl Ester (OCH₂CH₃): A quartet around δ 4.3 ppm and a triplet around δ 1.4 ppm. - Acetoxy (OC(O)CH₃): A sharp singlet around δ 2.3 ppm. |
| ¹³C NMR | - Carbonyls: Signals for the ester and acetoxy carbonyls in the δ 165-170 ppm range. - Aromatic Carbons: Multiple signals in the δ 100-150 ppm range. - Alkyl Carbons: Signals for the N-CH₃, C2-CH₃, OCH₂, and CH₃ carbons in the upfield region (δ 10-60 ppm). |
| IR (KBr) | - C=O Stretching: Strong absorption bands around 1760 cm⁻¹ (acetoxy ester) and 1700 cm⁻¹ (carboxylate ester). - C-O Stretching: Bands in the 1200-1300 cm⁻¹ region. - Aromatic C-H Stretching: Signals just above 3000 cm⁻¹. |
| Mass Spec. (ESI) | - [M+H]⁺: Expected molecular ion peak at m/z 276.12. |
Applications in Drug Development and Medicinal Chemistry
The relevance of this compound is multifaceted, stemming from its identity as a synthetic precursor, a potential prodrug, and a reference standard for a commercial antiviral.
Caption: Relationship between the title compound and its potential roles.
A. Reference Standard for Arbidol (Umifenovir)
The most direct and commercially relevant application is its use as a reference standard. It is listed as "Arbidol Impurity 8" or "Arbidol Impurity 13".[3] In pharmaceutical manufacturing, impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Therefore, having a pure, well-characterized sample of this compound is essential for developing analytical methods (e.g., HPLC) to monitor the quality of Arbidol batches.
B. Potential as a Prodrug
The 5-acetoxy group is a classic prodrug moiety for a phenolic hydroxyl group.
-
Mechanism of Action: In vivo, ubiquitous esterase enzymes can cleave the acetyl group, releasing the active 5-hydroxyindole derivative.[6] This bioconversion can improve the parent drug's oral bioavailability by masking the polar hydroxyl group, thereby increasing its lipophilicity and ability to cross cell membranes.
-
Therapeutic Rationale: The corresponding 5-hydroxyindole scaffold is a well-known pharmacophore. Derivatives of ethyl 5-hydroxy-indole-3-carboxylate have been extensively investigated as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme critical to the biosynthesis of pro-inflammatory leukotrienes.[6][7] As such, the title compound could be developed as a prodrug for a novel anti-inflammatory agent.
C. Scaffold for Further Drug Discovery
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous drugs.[2] The 5-hydroxyindole-3-carboxylate framework, in particular, has been explored for various therapeutic applications:
-
Anticancer Activity: Researchers have designed and synthesized novel 5-hydroxyindole-3-carboxylic acid derivatives that show cytotoxic effects against cancer cell lines, potentially through the inhibition of proteins like survivin, which is involved in apoptosis.[5][8]
-
Antimicrobial and Antiviral Agents: The indole ring is a core component of many antimicrobial and antiviral compounds.[1][9] Modifications at various positions of the indole scaffold can lead to agents with broad-spectrum activity.
Conclusion and Future Directions
This compound is more than a mere chemical entry in a catalog. It stands at the intersection of process chemistry, quality control, and innovative drug design. Its immediate, tangible value lies in its role as a critical reference standard for the antiviral drug Arbidol. However, its true potential may lie in its future application as a prodrug for potent 5-hydroxyindole-based therapeutics targeting inflammatory diseases or cancer.
Future research should focus on:
-
Pharmacokinetic Studies: Evaluating the in vivo conversion of the 5-acetoxy compound to its active 5-hydroxy metabolite.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize the biological activity of the corresponding 5-hydroxyindole for specific targets like 5-LO.
-
Process Optimization: Refining the synthetic route to produce this compound with high purity and yield for its use as an analytical standard.
By understanding the synthesis, characterization, and multifaceted applications of this molecule, researchers can better leverage its properties for both current pharmaceutical quality assurance and the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | CID 181679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. brieflands.com [brieflands.com]
- 6. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds.[1][2][3] This document outlines a rational, multi-step synthetic approach, grounded in established chemical principles, and offers practical insights for successful execution in a laboratory setting.
Introduction and Synthetic Strategy
The target molecule, this compound, possesses a highly functionalized indole core. The synthetic strategy detailed herein leverages the classical and robust Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883.[2][4] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[2][5]
Our retrosynthetic analysis suggests a convergent approach, beginning with the preparation of a key intermediate, 4-(2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazinyl)-N-methylbenzenaminium, which will then undergo Fischer indolization. The final step involves the acetylation of the resulting 5-hydroxyindole derivative.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
This multi-step approach was chosen for its reliability and the commercial availability of the starting materials. The Japp-Klingemann reaction provides a versatile route to the required hydrazone intermediate.[6][7] The subsequent Fischer indole synthesis is a well-documented and high-yielding method for constructing the indole nucleus.[3][5][8] Finally, a standard acetylation protocol is employed to install the 5-acetoxy group.
Experimental Protocols
Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reagents are commercially available unless otherwise noted.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-amino-N-methylaniline | ≥98% | Sigma-Aldrich |
| Ethyl 2-methylacetoacetate | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
| Sulfuric Acid (H₂SO₄) | 95-98% | Sigma-Aldrich |
| Polyphosphoric Acid (PPA) | Reagent Grade | Alfa Aesar |
| Acetic Anhydride | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific |
Step 1: Synthesis of the Intermediate Hydrazone via Japp-Klingemann Reaction
The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto esters and diazonium salts.[6][7]
Protocol:
-
Diazotization of 4-amino-N-methylaniline:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-amino-N-methylaniline (10.0 g, 81.8 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.9 g, 85.5 mmol in 20 mL of water) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate 500 mL beaker, dissolve sodium hydroxide (13.1 g, 328 mmol) in 100 mL of water and cool to 0-5 °C.
-
Add ethyl 2-methylacetoacetate (12.0 g, 83.2 mmol) to the cold NaOH solution and stir vigorously for 15 minutes to form the enolate.
-
Slowly add the previously prepared cold diazonium salt solution to the enolate solution with continuous stirring, ensuring the temperature remains below 10 °C.
-
A yellow to orange precipitate of the hydrazone should form.
-
Continue stirring the mixture in the ice bath for 1 hour.
-
-
Work-up and Isolation:
-
Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield the crude intermediate hydrazone. The product can be used in the next step without further purification.
-
Step 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for forming the indole ring from an arylhydrazone and a carbonyl compound under acidic conditions.[2][4]
Caption: Experimental workflow for the Fischer Indole Synthesis step.
Protocol:
-
Reaction Setup:
-
Place the crude intermediate hydrazone (from Step 1) into a 250 mL round-bottom flask.
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone) to the flask. Alternatively, a mixture of sulfuric acid and ethanol can be used.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
-
Cyclization:
-
Heat the reaction mixture to 80-100 °C with stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.[9]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Step 3: Acetylation of the 5-Hydroxyindole
The final step is the acetylation of the hydroxyl group at the 5-position of the indole ring.
Protocol:
-
Reaction Setup:
-
Dissolve the purified Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Acetylation:
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound as a solid.[10]
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the ethyl ester, two methyl groups, the indole protons, and the acetyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₅H₁₇NO₄ (m/z = 275.12).[10] |
| Melting Point | A sharp melting point range. |
Mechanistic Insights
The core of this synthesis, the Fischer indole reaction, proceeds through a fascinating cascade of reactions. The generally accepted mechanism involves the following key steps:
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.
-
[11][11]-Sigmatropic Rearrangement: A[11][11]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine undergoes aromatization with the loss of a proton, followed by an intramolecular nucleophilic attack of the amino group onto an imine carbon.
-
Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia to form the final indole ring system.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. For instance, the choice of a strong acid catalyst is essential to promote the key rearrangement and cyclization steps.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable indole derivative for their studies in drug discovery and development.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | CID 181679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Synthesis Protocol: Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate. The protocol is structured in two primary stages: (1) the formation of the key intermediate, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, via a modified Nenitzescu indole synthesis, and (2) the subsequent acetylation of the 5-hydroxy group to yield the final target compound. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights, step-by-step procedures, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
Indole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The specific target molecule, this compound (CAS 40945-79-7), serves as a valuable functionalized building block for more complex molecular architectures. Its synthesis requires a strategic approach to control regioselectivity and protect functional groups.
While classical methods like the Fischer indole synthesis are robust for many indole derivatives[2][3], the preparation of 5-hydroxyindoles is often efficiently achieved through the Nenitzescu reaction.[4] This method involves the condensation of a 1,4-benzoquinone with a β-enamino ester.[4] Our protocol is based on an optimized Nenitzescu approach to synthesize the Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate intermediate, which is then acetylated in a straightforward subsequent step. Understanding the causality behind each step is critical for maximizing yield and purity.
Overall Reaction Scheme
The two-step synthesis pathway is illustrated below:
Step 1: Nenitzescu Indole Synthesis
Step 2: Acetylation
Mechanistic Insights
The Nenitzescu Reaction
The formation of the 5-hydroxyindole core is a classic example of the Nenitzescu indole synthesis.[4] The mechanism proceeds through several key stages:
-
Michael Addition: The enamine (Ethyl N-methyl-β-aminocrotonate) acts as a nucleophile, attacking the electron-deficient p-benzoquinone in a conjugate addition.
-
Tautomerization: The resulting intermediate tautomerizes to form a hydroquinone derivative.
-
Intramolecular Cyclization: The nitrogen atom of the enamine attacks one of the carbonyl groups of the quinone ring.
-
Dehydration/Aromatization: A molecule of water is eliminated, leading to the formation of the stable, aromatic indole ring system.
O-Acetylation
The final step is a standard nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen of the 5-hydroxyindole attacks the electrophilic carbonyl carbon of acetic anhydride. A pyridine catalyst is typically used to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
This procedure is adapted from an optimized Nenitzescu synthesis which has been shown to increase product yield by careful control of reaction conditions.[4]
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| p-Benzoquinone | C₆H₄O₂ | 108.09 | 4.32 g | 40.0 |
| Ethyl N-methyl-β-aminocrotonate | C₇H₁₃NO₂ | 143.18 | 5.73 g | 40.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 2.7 mL | ~47.1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 135 mL | - |
| Pyridine | C₅H₅N | 79.10 | 10 mL | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.1 mL | 54.0 |
Step-by-Step Procedure
-
Solution A Preparation: In a 250 mL two-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-benzoquinone (4.32 g, 40.0 mmol) in 100 mL of ethyl acetate.
-
Solution B Preparation: In a separate beaker, dissolve ethyl N-methyl-β-aminocrotonate (5.73 g, 40.0 mmol) and glacial acetic acid (2.7 mL) in 35 mL of ethyl acetate.[4]
-
Reaction Execution: Transfer Solution B into the dropping funnel. Add Solution B dropwise to the stirring Solution A at room temperature over a period of 30-40 minutes. Maintain the reaction temperature below 30°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Product Isolation: Upon completion, a precipitate will have formed. Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold ethyl acetate (2 x 20 mL) to remove residual starting materials and colored impurities.
-
Drying: Dry the resulting solid under vacuum at 40°C to a constant weight. The product is Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, which should be a light-colored solid.
Step 2: Synthesis of this compound
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the dried Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (e.g., 4.66 g, 20.0 mmol) in pyridine (10 mL). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: While stirring, add acetic anhydride (5.1 mL, 54.0 mmol) dropwise to the suspension. Ensure the temperature remains below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with water until the odor of pyridine is no longer detectable. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualization of Workflow and Synthesis
Overall Synthesis Workflow
Caption: Figure 1: Overall experimental workflow for the two-step synthesis.
Data Summary and Characterization
Expected Results
| Compound | Appearance | Yield | Melting Point (°C) |
| Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | Light-colored solid | 60-65%[4] | - |
| This compound | White to off-white solid | >90% (for Step 2) | - |
Spectroscopic Data for Final Product (Expected)
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-7.0 (3H, m, Ar-H), 4.35 (2H, q, J=7.1 Hz, -OCH₂CH₃), 3.70 (3H, s, N-CH₃), 2.65 (3H, s, C₂-CH₃), 2.30 (3H, s, -OCOCH₃), 1.40 (3H, t, J=7.1 Hz, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~169.5 (C=O, acetoxy), 165.0 (C=O, ester), 145.0, 144.0, 131.5, 128.0, 116.0, 110.0, 109.0, 105.0, 59.8 (-OCH₂), 31.0 (N-CH₃), 21.2 (-OCOCH₃), 14.5 (-CH₂CH₃), 12.0 (C₂-CH₃).
-
IR (KBr, cm⁻¹): ~1760 (C=O, acetoxy ester), ~1695 (C=O, carboxylate ester), ~1200 (C-O stretch).
Troubleshooting Guide
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of hydroxy-indole | - Incomplete reaction. - Side reactions due to temperature increase. - Product loss during work-up. | - Extend reaction time and monitor by TLC. - Perform addition in an ice bath to maintain temperature. - Ensure precipitate is fully collected; minimize wash volumes. |
| Step 1: Dark, tarry product | - Oxidation of p-benzoquinone or hydroquinone intermediate. - Reaction temperature too high. | - Ensure reagents are pure. - Maintain strict temperature control during addition. |
| Step 2: Incomplete acetylation | - Insufficient acetic anhydride. - Deactivation of catalyst (pyridine) by water. | - Use a slight excess of acetic anhydride. - Use anhydrous pyridine and ensure the intermediate from Step 1 is thoroughly dry. |
| Final product is oily/fails to crystallize | - Presence of impurities (e.g., residual pyridine, acetic acid). | - Wash the crude product thoroughly with water and saturated NaHCO₃ solution. - Attempt purification via column chromatography (Silica gel, EtOAc/Hexane gradient). |
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
p-Benzoquinone: Toxic and an irritant. Avoid inhalation of dust and contact with skin.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Has a strong, unpleasant odor.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Reacts with water.
-
Glacial Acetic Acid: Corrosive. Handle with care.
References
Application Notes and Protocols for the Synthesis of Substituted Indoles via the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains an indispensable tool for the construction of the indole nucleus.[1][2][3] This powerful acid-catalyzed reaction, which transforms arylhydrazines and carbonyl compounds into indoles, is celebrated for its versatility and broad substrate scope.[3][4] Its application is pivotal in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals, where the indole scaffold is a recurring motif of biological significance.[1][4][5] These application notes provide a comprehensive guide for researchers, offering a deep dive into the reaction mechanism, detailed experimental protocols for the synthesis of various substituted indoles, practical troubleshooting advice, and an overview of modern variations that enhance the efficiency and scope of this classic transformation.
The Enduring Legacy and Strategic Importance of the Fischer Indole Synthesis
The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including the anti-migraine triptan class of drugs.[2][6] The Fischer indole synthesis provides a direct and modular route to this important heterocycle, allowing for the strategic introduction of substituents on both the benzene and pyrrole rings. The reaction's robustness and adaptability have ensured its continued relevance in both academic research and industrial-scale synthesis.[7]
Unraveling the Mechanism: A Stepwise Perspective
The Fischer indole synthesis proceeds through a well-elucidated, acid-catalyzed cascade of reactions.[2][8] Understanding this mechanism is critical for optimizing reaction conditions and predicting the outcome with different substrates. The key steps are:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone intermediate.[2][8][9] This initial step is typically rapid.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, known as an ene-hydrazine.[2][8][9]
-
[10][10]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step.[3][9][11] The protonated ene-hydrazine undergoes a[10][10]-sigmatropic rearrangement, analogous to a Cope rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.[1][8]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular cyclization forms a cyclic aminal.[2][8]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to furnish the stable, aromatic indole ring.[2][8][12]
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Protocols: A Practical Guide
The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst, solvent, and reaction temperature.[13] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts.[1][2][11]
Protocol 3.1: General "One-Pot" Synthesis of 2,3-Dimethylindole
This protocol describes a straightforward one-pot synthesis, where the hydrazone is formed in situ and directly cyclized without isolation.[1][9]
Materials:
-
Phenylhydrazine hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine hydrochloride (1.0 eq).
-
Add glacial acetic acid to the flask.
-
Add butan-2-one (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2,3-dimethylindole.
Protocol 3.2: Microwave-Assisted Synthesis of 1,2,3-Trisubstituted Indoles
Microwave irradiation can dramatically accelerate the Fischer indole synthesis, often reducing reaction times from hours to minutes.[6][14]
Materials:
-
Appropriate arylhydrazine hydrochloride (1.0 eq)
-
Desired ketone (1.05 eq)
-
Ethanol (or other suitable high-boiling solvent)
-
Microwave synthesis vials
Procedure:
-
In a microwave synthesis vial, combine the arylhydrazine hydrochloride and the ketone.
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for 15-30 minutes.[6]
-
After the reaction is complete and the vial has cooled, proceed with the work-up and purification as described in Protocol 3.1.
Caption: General experimental workflow for the Fischer indole synthesis.
Data Presentation: Reaction Conditions and Yields
The choice of reactants and conditions significantly impacts the yield and regioselectivity of the synthesis.
| Entry | Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | Phenylhydrazine | Acetone | ZnCl₂ | 170 °C | 2-Methylindole | ~85% | [7] |
| 2 | p-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Reflux, 2.25h | 2,5-Dimethyl-3-isopropylindole | Not specified | [15] |
| 3 | Phenylhydrazine HCl | Butan-2-one | Ethanol | Microwave, 150 °C, 15 min | 2,3-Dimethylindole | 85% | [6] |
| 4 | 4-Cyanophenylhydrazine HCl | 1,1-Dimethoxy-6-chlorohexane | Ethanol/Water | 72-74 °C | 5-Cyano-2-(4-chlorobutyl)indole | Not specified | [16] |
| 5 | Phenylhydrazine | Pyruvic Acid | Acetic Acid/HCl | Reflux | 2-Indolecarboxylic acid | Good | [8] |
Troubleshooting and Key Considerations
Despite its robustness, the Fischer indole synthesis can present challenges.
-
Low Yields: This can be due to several factors, including unstable hydrazone intermediates, decomposition of the product in strong acid, or competing side reactions.[13][15] Optimization of acid strength and temperature is crucial.[3]
-
Regioselectivity with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to a mixture of two regioisomeric indoles.[8][9] The product ratio is influenced by the acidity of the medium, steric effects, and the electronic nature of the substituents.[9][15] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[15]
-
Reaction Failure: Certain substitution patterns are known to be problematic. For instance, the synthesis of C3-N-substituted indoles can be challenging.[17][18] Additionally, hydrazones derived from acetaldehyde often fail to produce indole under standard conditions.[3][13] Electron-donating groups on the carbonyl component can sometimes favor a competing N-N bond cleavage pathway.[15][17]
Caption: A troubleshooting guide for common Fischer indole synthesis issues.
Advanced Variations and Applications
The classical Fischer indole synthesis has been the subject of numerous modifications to improve its scope and efficiency.
-
Solid-Phase Synthesis: The synthesis of 2,3-disubstituted indoles on a solid support has been demonstrated, facilitating the creation of indole libraries for drug discovery.[19][20][21]
-
Buchwald Modification: A palladium-catalyzed cross-coupling of aryl bromides and hydrazones provides an alternative entry into the N-arylhydrazone precursors, expanding the range of accessible starting materials.[2]
-
One-Pot, Multi-Component Reactions: Efficient one-pot, three-component protocols have been developed for the rapid synthesis of complex, substituted indoles, such as 1,2,3-trisubstituted indoles and N-arylindoles.[6][10][14] These methods are highly valuable for generating molecular diversity in a time- and resource-efficient manner.[6]
Conclusion
The Fischer indole synthesis is a testament to the enduring power of classical name reactions in modern organic synthesis. Its operational simplicity, coupled with its vast scope for generating substituted indoles, ensures its place in the synthetic chemist's toolkit. By understanding the underlying mechanism and the key parameters that govern its outcome, researchers can effectively harness this reaction to construct complex molecular architectures for applications ranging from medicinal chemistry to materials science. The continued development of innovative variations, such as microwave-assisted and multi-component strategies, further enhances the utility of this venerable reaction, promising new discoveries built upon a foundation of classic chemistry.[6][16]
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. The application of the Fischer indole synthesis in medicinal chemistry | CoLab [colab.ws]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Nenitzescu Reaction for 5-Hydroxyindole Synthesis
Abstract
The Nenitzescu indole synthesis stands as a cornerstone reaction in heterocyclic chemistry, providing a powerful and direct route to 5-hydroxyindole derivatives. This method involves the condensation of a 1,4-benzoquinone with a β-enamino ester or a related enamine. The resulting 5-hydroxyindole core is a privileged scaffold found in numerous biologically active molecules, including neurotransmitters like serotonin and various pharmaceutical agents. This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, key process considerations, and a summary of its synthetic utility for researchers in organic synthesis and drug development.
Introduction and Significance
The Nenitzescu reaction, first reported by Costin Nenițescu in 1929, is a condensation and reduction-oxidation reaction between a benzoquinone and an enamine that yields 5-hydroxyindole structures. Its enduring relevance stems from its ability to construct the indole nucleus and install the C5-hydroxyl group in a single, convergent step. This hydroxyl group is a critical functional handle for further derivatization and is a key pharmacophoric feature in many bioactive compounds, including those targeting serotonin receptors. Understanding the nuances of this reaction is therefore crucial for the efficient synthesis of these important molecular targets.
Reaction Mechanism: A Stepwise Analysis
The accepted mechanism for the Nenitzescu reaction is a multi-step sequence that begins with a conjugate addition and culminates in an aromatization event. The precise pathway and the nature of the intermediates can be influenced by the specific reactants and conditions employed.
The process can be broken down into three core stages:
-
Michael Addition: The reaction initiates with a 1,4-conjugate addition (Michael addition) of the electron-rich enamine to the electron-deficient benzoquinone. This forms a hydroquinone intermediate.
-
Intramolecular Cyclization: The nucleophilic nitrogen of the enamine moiety then attacks one of the carbonyl carbons of the quinone ring. This is followed by a proton transfer to form a key bicyclic intermediate.
-
Elimination & Aromatization: The final step involves the elimination of a molecule of water (or an alcohol if from an enamino ester) and subsequent tautomerization to achieve the stable, aromatic 5-hydroxyindole ring system. This rearomatization is the thermodynamic driving force for the reaction.
Caption: Fig. 1: Generalized Mechanism of the Nenitzescu Reaction
Application & Experimental Protocols
Successful execution of the Nenitzescu reaction requires careful consideration of several parameters, including solvent choice, temperature, and stoichiometry. The regioselectivity of the initial Michael addition is a critical factor when using substituted benzoquinones, as it dictates the substitution pattern on the final indole product.
Key Experimental Considerations
-
Solvent Selection: The choice of solvent is paramount. Polar aprotic solvents such as acetone, chloroform, dichloromethane (DCM), or acetonitrile are commonly used as they effectively solvate the reactants without interfering with the reaction mechanism. Alcohols like ethanol or methanol can also be used, but may participate in side reactions. Acetic acid is often employed as it can act as both a solvent and a catalyst for the cyclization and dehydration steps.
-
Temperature Control: The reaction is typically performed at room temperature or with gentle heating (e.g., refluxing in acetone or DCM). Higher temperatures can accelerate the reaction but may also lead to the formation of polymeric side products and decomposition, thereby reducing the overall yield.
-
Stoichiometry: A 1:1 molar ratio of the benzoquinone and the enamine is standard. However, using a slight excess of the more volatile or less stable reactant can sometimes be beneficial to drive the reaction to completion.
-
Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. This minimizes the potential for oxidative degradation of the electron-rich hydroquinone intermediates and the final 5-hydroxyindole product, which can be sensitive to air oxidation.
General Laboratory Protocol
This protocol provides a generalized procedure for the synthesis of a 5-hydroxyindole derivative, exemplified by the reaction between 1,4-benzoquinone and ethyl β-aminocrotonate.
Materials:
-
1,4-Benzoquinone
-
Ethyl β-aminocrotonate
-
Solvent (e.g., Acetone, HPLC grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,4-benzoquinone (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., acetone, approx. 0.1-0.2 M concentration relative to the benzoquinone).
-
Inert Atmosphere: Flush the flask with an inert gas (N₂) for 5-10 minutes.
-
Reagent Addition: While stirring, add ethyl β-aminocrotonate (1.0-1.1 eq) to the solution. The addition can be done neat or as a solution in the reaction solvent. The reaction mixture typically darkens upon addition.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting benzoquinone. For slower reactions, the mixture can be heated to a gentle reflux (e.g., ~56°C for acetone). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be purified directly.
-
Purification: The most common method for purification is column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate, is typically effective for separating the desired 5-hydroxyindole product from unreacted starting materials and byproducts. The purified product is often isolated as a crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Caption: Fig. 2: General Experimental Workflow
Scope and Yields: Representative Examples
The Nenitzescu reaction is versatile, accommodating a range of substituted benzoquinones and various enamines. The electronic and steric properties of the substituents can significantly influence the reaction yield.
| Benzoquinone | Enamine | Product | Yield (%) | Reference |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate | 75-90% | |
| 1,4-Benzoquinone | 3-Amino-5,5-dimethylcyclohex-2-en-1-one | 2,3-Dihydro-7,7-dimethyl-5-hydroxy-4H-carbazol-4-one | ~68% | |
| Methyl-1,4-benzoquinone | Ethyl β-aminocrotonate | Ethyl 2,6-dimethyl-5-hydroxy-1H-indole-3-carboxylate | ~72% | |
| Methoxy-1,4-benzoquinone | Ethyl β-aminocrotonate | Ethyl 6-methoxy-2-methyl-5-hydroxy-1H-indole-3-carboxylate | ~55% |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The examples above are representative of typical outcomes reported in the literature.
Troubleshooting and Side Reactions
-
Low Yield: If the yield is poor, consider increasing the reaction time or temperature moderately. Ensure the quality of the benzoquinone, which can degrade upon storage. The use of an inert atmosphere is highly recommended to prevent oxidative side reactions.
-
Polymerization: Benzoquinones and hydroquinone intermediates can be prone to polymerization, especially at higher temperatures, leading to the formation of intractable tars. Performing the reaction at a lower temperature or in a more dilute solution can mitigate this issue.
-
Regioisomer Formation: With unsymmetrically substituted benzoquinones, the formation of regioisomers is possible. The regioselectivity is governed by a complex interplay of steric and electronic effects. Generally, the initial Michael addition occurs at the most electrophilic, least sterically hindered carbon of the quinone. Careful analysis (e.g., by 2D NMR) of the product mixture is necessary.
Conclusion
The Nenitzescu indole synthesis remains a highly valuable and efficient method for accessing the 5-hydroxyindole scaffold. Its operational simplicity, use of readily available starting materials, and convergence make it an attractive strategy in both academic and industrial settings. By carefully controlling key parameters such as solvent, temperature, and atmosphere, researchers can optimize the reaction to achieve high yields of desired products, paving the way for the development of novel therapeutics and functional materials.
Hydrolysis of Indole Carboxylates: A Detailed Guide to Experimental Procedures
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus represents a privileged scaffold, central to a vast array of pharmacologically active compounds. The carboxylic acid functionality on this heterocyclic system is a frequent synthetic handle and a key feature for biological activity. Consequently, the efficient and clean hydrolysis of indole carboxylate esters is a fundamental and often critical step in many synthetic routes.
This comprehensive guide provides an in-depth exploration of the experimental procedures for the hydrolysis of indole carboxylates. Moving beyond a mere recitation of steps, this document elucidates the mechanistic rationale behind procedural choices, offers detailed, field-proven protocols, and integrates self-validating systems to ensure experimental robustness.
I. Mechanistic Underpinnings: The "Why" Behind the Hydrolysis
The cleavage of the ester bond in indole carboxylates to yield the corresponding carboxylic acid and alcohol can be achieved under either basic or acidic conditions. The choice between these pathways is dictated by the overall molecular structure, the presence of other sensitive functional groups, and the desired reaction kinetics.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the most common method for the hydrolysis of indole carboxylates.[1][2] It involves the nucleophilic acyl substitution reaction of the ester with a hydroxide ion (e.g., from NaOH, KOH, or LiOH).[3]
The reaction proceeds via a tetrahedral intermediate, and crucially, the final step—the deprotonation of the carboxylic acid by the alkoxide leaving group—is irreversible.[4][5] This irreversibility drives the reaction to completion, making it a highly efficient and preferred method for many applications.[4][6]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[1][4] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5][7][8]
Unlike saponification, all steps in acid-catalyzed hydrolysis are reversible.[4][7][9] To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically employed.[4][7][9] This method is often chosen when the substrate is sensitive to basic conditions.
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
II. Experimental Protocols and Considerations
The following sections provide detailed, step-by-step protocols for the hydrolysis of indole carboxylates, along with critical considerations for optimizing the reaction and ensuring the purity of the final product.
Protocol 1: Base-Catalyzed Hydrolysis of Ethyl Indole-2-carboxylate
This protocol is a robust and widely applicable method for the saponification of simple indole esters.
Materials:
-
Ethyl indole-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M or 2 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl indole-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.[10]
-
Addition of Base: Add a solution of NaOH or KOH (1.5 - 3.0 eq) in water to the stirred solution of the ester.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl.[10] The indole carboxylic acid will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Table 1: Typical Conditions for Base-Catalyzed Hydrolysis
| Parameter | Condition | Rationale |
| Base | NaOH, KOH, LiOH | Strong bases that effectively promote hydrolysis. LiOH can offer selectivity in the presence of other base-sensitive groups like carbamates.[11] |
| Equivalents of Base | 1.5 - 3.0 eq | An excess of base ensures the reaction goes to completion. |
| Solvent | MeOH/H₂O, EtOH/H₂O, THF/H₂O | Co-solvents are used to increase the solubility of the ester in the aqueous basic solution.[3][11] |
| Temperature | Room Temperature to Reflux | Heating accelerates the reaction rate, especially for sterically hindered esters.[10] |
| Reaction Time | 1 - 12 hours | Dependent on the substrate and reaction temperature. |
Protocol 2: Acid-Catalyzed Hydrolysis of a Sterically Hindered Indole Carboxylate
This protocol is suitable for substrates that are sensitive to strong bases or for esters that are sterically hindered.
Materials:
-
Indole carboxylate ester
-
Trifluoroacetic acid (TFA) or concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the indole carboxylate ester (1.0 eq) in a mixture of an organic solvent (e.g., dichloromethane) and water.
-
Addition of Acid: Add a catalytic amount of a strong acid like trifluoroacetic acid or sulfuric acid to the mixture.[12][13]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or HPLC. Due to the reversible nature of the reaction, a large excess of water is beneficial.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or EtOAc) two more times.
-
Combine the organic layers and wash with water, followed by a saturated NaHCO₃ solution to neutralize the acid catalyst, and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
III. Monitoring and Analysis
Robust and reliable monitoring is key to a successful hydrolysis reaction.
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material to the product.[14][15] A reverse-phase column is typically used, with the carboxylic acid product eluting earlier than the less polar ester starting material.
IV. Challenges and Solutions: The Role of Protecting Groups
A significant consideration in the hydrolysis of indole carboxylates is the potential for side reactions involving the indole nitrogen. The N-H proton of the indole ring is weakly acidic and can be deprotonated under strongly basic conditions. While this does not typically interfere with the hydrolysis of simple indole esters, for more complex molecules or when performing other transformations, protection of the indole nitrogen may be necessary.[16][17][18]
Common protecting groups for the indole nitrogen include:
-
Boc (tert-butyloxycarbonyl): Stable to basic hydrolysis conditions and readily removed with acid (e.g., TFA).
-
Sulfonyl groups (e.g., tosyl): Robust protecting groups, often requiring strong conditions for removal.
The choice of protecting group should be orthogonal to the conditions required for ester hydrolysis.[19] For instance, if a base-labile protecting group is present elsewhere in the molecule, acid-catalyzed hydrolysis of the ester would be the preferred method.
V. Workflow and Purification Strategies
The general workflow for the hydrolysis and purification of indole carboxylates is outlined below.
Caption: General Experimental Workflow.
Purification of the final indole carboxylic acid is crucial.[20][21]
-
Extraction: A key step in the work-up is the acid-base extraction. The product, being a carboxylic acid, can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will precipitate the pure product.
-
Recrystallization: This is the most common method for purifying solid indole carboxylic acids. The choice of solvent is critical and is often determined empirically.
-
Column Chromatography: For non-crystalline products or for the separation of closely related impurities, silica gel column chromatography can be employed. A polar solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) is typically used.
VI. Conclusion
The hydrolysis of indole carboxylates is a cornerstone reaction in the synthesis of a multitude of biologically important molecules. A thorough understanding of the underlying mechanisms of both base- and acid-catalyzed pathways allows for the rational selection of reaction conditions tailored to the specific substrate. By employing the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently and efficiently execute this critical transformation, ensuring high yields and purity of the desired indole carboxylic acids.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. Bases - Wordpress [reagents.acsgcipr.org]
- 12. US2629716A - Preparation and hydrolysis of esters - Google Patents [patents.google.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. mdpi.org [mdpi.org]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. learninglink.oup.com [learninglink.oup.com]
- 20. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 21. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
"Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" purification techniques
An Application Guide to the Purification of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
Introduction
This compound (CAS No. 40945-79-7) is a substituted indole derivative of significant interest in pharmaceutical development and research.[1] It is recognized as a known impurity and potential metabolite related to the antiviral drug Arbidol (Umifenovir), making its isolation in a highly pure form essential for use as an analytical reference standard, for toxicological studies, and for quality control in drug manufacturing.[1] The synthesis of its precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, often proceeds via the Nenitzescu indole synthesis, which can introduce a variety of impurities.[2][3] Subsequent acetylation to form the final product can also result in an impure mixture.
This application note provides a comprehensive guide with detailed protocols for the purification of this compound from a crude synthetic mixture. The methodologies are designed for researchers, medicinal chemists, and process development scientists, focusing on the underlying principles to empower users to adapt these techniques to their specific needs. We will cover a multi-step purification strategy involving initial work-up, bulk purification via recrystallization, and final polishing using flash column chromatography to achieve >98% purity.
Compound Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target compound and the potential impurities that may be present in the crude material.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | [1] |
| CAS Number | 40945-79-7 | [1] |
| Molecular Formula | C₁₅H₁₇NO₄ | [1] |
| Molecular Weight | 275.30 g/mol | [1] |
| Physical Form | Solid | |
| Purity (Commercial) | ≥98% |
Anticipated Impurities: Based on a typical synthesis route (Nenitzescu synthesis followed by acetylation), the crude product may contain:
-
Unreacted Starting Material: The precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is a primary impurity if the acetylation reaction is incomplete.
-
Reagents from Acetylation: Residual acetic anhydride, acetic acid, and any base catalyst (e.g., pyridine) used.
-
Synthesis Byproducts: Colored and polymeric materials arising from the instability and side reactions of p-benzoquinone, a key reagent in the Nenitzescu synthesis.[2][3]
-
Isomeric Impurities: Small quantities of other positional isomers formed during the indole synthesis.
Overall Purification Strategy
A logical, multi-step approach is most effective for achieving high purity. The strategy progresses from removing bulk, dissimilar impurities to separating closely related compounds.
Caption: Overall purification workflow for this compound.
Protocol 1: Aqueous Work-up and Extraction
Principle: This initial step aims to remove inorganic salts, water-soluble reagents (like residual acids or bases), and highly polar byproducts from the crude organic mixture. An organic solvent in which the target compound is soluble, such as ethyl acetate, is used to extract the product from the aqueous phase.
Step-by-Step Methodology:
-
Quenching: Once the synthesis reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (EtOAc), using approximately 3-5 mL of EtOAc for every 1 gram of crude starting material.
-
Aqueous Wash:
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer.
-
To neutralize any residual acid, add a saturated solution of sodium bicarbonate (NaHCO₃). Shake cautiously, venting frequently to release CO₂ gas. Continue until gas evolution ceases. Discard the aqueous layer.[4]
-
Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.[4]
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl. Add more drying agent until it no longer clumps.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude solid product.
-
Protocol 2: Purification by Recrystallization
Principle: Recrystallization is a highly effective technique for purifying solid compounds. It relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain either fully soluble or insoluble at all temperatures. For the closely related precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, ethyl acetate has been shown to be an effective recrystallization solvent.[2][3]
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a test solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/hexane). If the solid is insoluble at room temperature, heat the mixture. A good solvent will dissolve the solid upon heating.
-
Dissolution: Place the crude solid obtained from the work-up into an appropriately sized Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., ethyl acetate) required to fully dissolve the solid. This should be done on a hot plate with constant swirling.
-
Hot Filtration (Optional): If insoluble impurities (like dust or polymeric byproducts) are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Table 2: Example Solvent Screening for Recrystallization
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recommendation |
| Ethyl Acetate | Low | High | Good (Needles/Plates) | Excellent |
| Ethanol | Moderate | High | Fair | Good, but may have lower yield |
| Hexane | Very Low | Low | - | Poor solvent alone |
| EtOAc / Hexane | Low | High | Potentially Very Good | Excellent for fine-tuning |
Protocol 3: High-Purity Purification by Flash Column Chromatography
Principle: For removing impurities with similar solubility to the target compound (such as the 5-hydroxy precursor), flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or solvent mixture). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Caption: Step-by-step workflow for purification via flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the recrystallized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A common system for indole esters is a mixture of hexanes and ethyl acetate.[5][6]
-
Aim for a solvent system that gives the target compound an Rf (retention factor) value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexanes:EtOAc).
-
Pour the slurry into the column and use gentle pressure to pack the silica bed, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the sample in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the sample in the minimum possible volume of the eluting solvent and carefully pipette it onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop the plate and visualize the spots (e.g., using a UV lamp).
-
Identify the fractions containing only the pure target compound.
-
-
Concentration:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the final, highly purified solid product.
-
Table 3: Example TLC Optimization for Chromatography
| Hexane:EtOAc Ratio | Rf of Target Compound | Rf of 5-OH Precursor | Separation | Recommendation |
| 9:1 | 0.15 | 0.05 | Good | Too slow for elution |
| 7:3 | 0.35 | 0.20 | Excellent | Optimal Starting System |
| 1:1 | 0.60 | 0.50 | Poor | Too fast, poor separation |
Purity Assessment
To validate the success of the purification, the final product should be analyzed to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp, well-defined melting point that matches literature values indicates high purity.
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy should be used to confirm the chemical structure and absence of impurity signals.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis, often targeting >98% for reference standards.
References
Application Notes & Protocols: HPLC Purification of Indole Derivatives
Abstract
Indole derivatives represent a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The rigorous purification of these compounds is paramount to ensure the accuracy of biological assays, meet regulatory standards, and enable further structural elucidation. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for achieving the high levels of purity required. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, method development, and practical application of HPLC for the purification of indole derivatives. It emphasizes a logic-driven approach to developing robust and reproducible purification protocols, from selecting the appropriate stationary and mobile phases to troubleshooting common chromatographic challenges.
The Foundational Role of HPLC in Indole Chemistry
The indole scaffold is a privileged structure in pharmacology due to its ability to interact with a wide range of biological targets.[1] From anticancer agents to antiviral compounds and neuroactive drugs, the biological activity of an indole derivative is exquisitely dependent on its purity.[3] Synthetic reactions often yield complex mixtures containing starting materials, byproducts, and isomers. HPLC provides the resolving power necessary to isolate the target compound with purities often exceeding 99%.
Reversed-phase HPLC (RP-HPLC) is the most prevalent mode used for indole derivatives, leveraging the hydrophobic interactions between the moderately non-polar indole compounds and a non-polar stationary phase.[4][5] This guide will primarily focus on RP-HPLC, with additional considerations for normal-phase and chiral separations.
Core Principles: Tailoring HPLC for Indole Derivatives
Achieving successful purification hinges on the systematic selection and optimization of key chromatographic parameters. The unique physicochemical properties of the indole ring and its substituents must guide these choices.
Stationary Phase Selection: The Heart of the Separation
The stationary phase provides the surface for the separation to occur. The choice of stationary phase is the most critical factor in determining the selectivity of the separation.[6][7]
-
Mechanism of Action: In RP-HPLC, analytes partition between a polar mobile phase and a non-polar (hydrophobic) stationary phase. Less polar compounds, or those with more hydrophobic character, interact more strongly with the stationary phase and are retained longer.[8] The fused bicyclic structure of indole makes it inherently suited for this technique.
-
Common Choices for Indole Purification:
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide the highest degree of hydrophobicity, making it ideal for separating non-polar to moderately polar indole derivatives. It offers robust retention and excellent resolving power for complex mixtures.
-
C8 (Octylsilane): With shorter alkyl chains, C8 phases are less retentive than C18. This can be advantageous for purifying more hydrophobic indole derivatives that might be too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.
-
Phenyl Phases: Stationary phases containing phenyl groups can introduce alternative selectivity through π-π interactions with the aromatic indole ring system.[8] This can be particularly useful for separating structurally similar indoles or isomers where hydrophobicity differences are minimal.
-
Polar-Embedded Phases: These phases incorporate polar groups (e.g., carbamates) within the alkyl chains. They offer different selectivity and are compatible with highly aqueous mobile phases, which can be useful for very polar indole derivatives.
-
Normal-Phase (Silica, Cyano, Amino): For highly polar indole derivatives or for separating isomers that are unresolvable by RP-HPLC, normal-phase chromatography is a valuable alternative. Here, a polar stationary phase (like silica) is used with a non-polar mobile phase (like hexane/ethyl acetate).[9]
-
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic (van der Waals) | General purpose; non-polar to moderately polar indoles. |
| C8 | Hydrophobic (van der Waals) | More hydrophobic indoles; faster analysis than C18. |
| Phenyl | Hydrophobic & π-π interactions | Aromatic indoles, isomers, providing alternative selectivity. |
| Silica (Normal Phase) | Adsorption (Polar interactions) | Highly polar indoles, separation of specific isomers. |
| Cyano (CN) | Dipole-dipole, weak hydrophobic | Can be used in both reversed-phase and normal-phase modes. |
Mobile Phase Optimization: Driving the Elution
The mobile phase carries the sample through the column, and its composition determines the retention and elution of the analytes.[10] For RP-HPLC of indoles, the mobile phase is typically a mixture of water and a miscible organic solvent.
-
Organic Solvents:
-
Acetonitrile (ACN): The most common choice. It offers low viscosity (leading to lower backpressure), good eluotropic strength, and excellent UV transparency at low wavelengths.[11]
-
Methanol (MeOH): A cost-effective alternative to ACN. It has a higher viscosity and a higher UV cutoff but can offer different selectivity, sometimes improving the resolution of critical pairs.[11]
-
-
pH Control and Modifiers: The nitrogen atom in the indole ring can be protonated, and many indole derivatives contain other acidic or basic functional groups. Controlling the pH of the mobile phase is crucial to ensure that the analyte is in a single, un-ionized state. This prevents peak tailing and leads to sharp, symmetrical peaks and reproducible retention times.[12]
-
Formic Acid (FA) / Acetic Acid (AA): Typically added at low concentrations (0.05-0.1%), these acids are used to maintain a low pH (around 2.5-3.5). This suppresses the ionization of carboxylic acids and ensures that basic nitrogens are consistently protonated, leading to better chromatography. They are also volatile, making them compatible with mass spectrometry (MS) detection and simplifying sample workup after purification.[13][14]
-
Phosphoric Acid: A non-volatile acid used for UV-only applications when a low pH is needed. It should be avoided if fractions will be evaporated or analyzed by MS.[15]
-
Buffers (e.g., Phosphate, Acetate): Used when a precise pH must be maintained throughout the run. This is critical for compounds whose charge state is highly sensitive to small pH changes.[10]
-
Detection Methods
-
UV-Vis Detection: The indole ring system has a strong chromophore, making UV detection the most common and robust method. The typical maximum absorbance is around 280 nm, providing a good wavelength for general-purpose detection.[13][16] A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum for each peak, aiding in peak identification and purity assessment.
-
Fluorescence Detection: For trace-level analysis or when higher sensitivity is required, fluorescence detection can be employed. Indoles are often naturally fluorescent, with a typical excitation wavelength (λex) of ~280 nm and emission wavelength (λem) of ~350 nm.[17][18]
A Logic-Driven Workflow for Method Development
A systematic approach is superior to random trial-and-error. The goal is to find the conditions that provide adequate resolution between the target compound and its impurities in the shortest possible time. High-performance liquid chromatography (HPLC) is a fundamental technique in pharmaceuticals, enabling precise compound separation based on its physicochemical properties.[19]
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
The following protocols provide a generalized framework. They must be adapted based on the specific properties of the indole derivative being purified.
Protocol 1: Sample & Mobile Phase Preparation
Objective: To prepare the crude sample and mobile phases for HPLC analysis, ensuring they are free of particulates that could damage the system.
Materials:
-
Crude indole derivative
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
HPLC-grade additives (Formic Acid, Acetic Acid)
-
Solvent filtration apparatus (0.45 µm or 0.22 µm membrane)
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or other compatible material)
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): To prepare 1 L of 0.1% Formic Acid in water, measure 999 mL of HPLC-grade water into a clean solvent bottle. Add 1 mL of formic acid.
-
Organic Phase (B): To prepare 1 L of 0.1% Formic Acid in Acetonitrile, measure 999 mL of HPLC-grade acetonitrile into a clean solvent bottle. Add 1 mL of formic acid.
-
Filtration: Filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[20]
-
Degassing: Degas both mobile phases for 10-15 minutes using a sonicator or an inline degasser to remove dissolved gases, which can cause bubbles in the pump and detector.[11]
-
-
Sample Preparation:
-
Prepare a stock solution of the crude sample at a concentration of 5-10 mg/mL in a suitable solvent. A good starting point is to use a 50:50 mixture of Mobile Phase A and B, or Dimethyl Sulfoxide (DMSO) if solubility is an issue.
-
Note: Always try to dissolve the sample in the mobile phase itself to avoid peak distortion.[21]
-
Vortex or sonicate the sample until fully dissolved.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into a clean HPLC vial to remove any insoluble material.
-
Protocol 2: RP-HPLC Purification & Fraction Collection
Objective: To purify the target indole derivative using a preparative or semi-preparative RP-HPLC system.
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler (or manual injector), column oven, and PDA detector.
-
Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Fraction collector.
Procedure:
-
System Equilibration:
-
Install the semi-preparative C18 column.
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A / 20% B) at the desired flow rate (e.g., 4 mL/min for a 10 mm ID column) until a stable baseline is achieved (typically 10-15 column volumes).
-
-
Method Execution:
-
Set the column oven temperature (e.g., 30 °C) to ensure reproducible retention times.[22]
-
Set the PDA detector to acquire data from 200-400 nm, with a specific monitoring wavelength of 280 nm.
-
Inject a small amount of the prepared sample (10-20 µL) to confirm the retention time of the target peak under preparative conditions.
-
Once confirmed, inject the desired volume of the crude sample for purification. The loading amount depends on the column dimensions and the resolution from impurities.[23]
-
Run the gradient program.
-
Example Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 4.0 | 80 | 20 |
| 25.0 | 4.0 | 30 | 70 |
| 28.0 | 4.0 | 5 | 95 |
| 30.0 | 4.0 | 5 | 95 |
| 30.1 | 4.0 | 80 | 20 |
| 35.0 | 4.0 | 80 | 20 |
-
Fraction Collection:
-
Program the fraction collector to collect eluent based on time windows or UV signal threshold corresponding to the target peak.
-
Collect the peak of interest into appropriately labeled tubes. It is often wise to collect the beginning, middle, and end of the peak in separate fractions to isolate the purest material.
-
-
Post-Purification Analysis:
-
Analyze small aliquots of the collected fractions using an analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent via rotary evaporation or lyophilization to obtain the purified indole derivative.
-
Caption: The overall experimental workflow for HPLC purification.
Special Consideration: Chiral Purification
Many indole derivatives are chiral, and their enantiomers can exhibit vastly different pharmacological activities. The direct separation of enantiomers is most commonly achieved using Chiral Stationary Phases (CSPs).[24][25]
-
Approach: The most effective strategy involves screening a set of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are highly versatile and often successful for separating indole enantiomers.[24][26]
-
Method Development: Chiral method development is largely empirical.[25] It typically involves screening different mobile phases (normal-phase, polar-organic, and reversed-phase) on a selection of CSPs to identify a promising lead condition, which is then optimized.[26][27]
Troubleshooting Guide
Even with a well-developed method, problems can arise. A systematic approach to troubleshooting is essential.[28]
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High System Backpressure | 1. Blockage in the system (e.g., guard column, column frit).[20]2. Precipitated buffer/sample in lines or on column.3. Mobile phase viscosity too high. | 1. Replace guard column. If pressure persists, reverse-flush the analytical column (disconnect from detector).2. Flush system with a strong, compatible solvent (e.g., 100% Isopropanol for RP).3. Consider using ACN instead of MeOH or increasing column temperature. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase.[5]2. Column overload.3. Mobile phase pH is inappropriate for the analyte (causes partial ionization). | 1. Add a competitive modifier (e.g., triethylamine for basic compounds) or use a base-deactivated column.2. Reduce sample concentration/injection volume.3. Adjust mobile phase pH to be >2 units away from the analyte's pKa.[11] |
| Peak Splitting or Doubling | 1. Sample solvent is much stronger than the mobile phase.[20]2. Clogged inlet frit or a void at the head of the column.3. Co-elution of an impurity. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Replace the frit or replace the column.3. Optimize the gradient to improve resolution. Check peak purity with PDA/MS. |
| Baseline Noise or Drift | 1. Insufficient system equilibration time.2. Air bubbles in the pump or detector.[29]3. Contaminated or degrading mobile phase. | 1. Equilibrate the column for a longer period.2. Degas mobile phases thoroughly; purge the pump.3. Prepare fresh mobile phase daily. |
Conclusion
The successful HPLC purification of indole derivatives is an achievable goal that relies on a foundational understanding of chromatographic principles and a systematic approach to method development. By carefully selecting the stationary phase, optimizing the mobile phase composition, and following robust protocols, researchers can consistently obtain the high-purity compounds necessary for advancing scientific discovery and drug development. This guide serves as a practical resource to empower scientists to tackle the purification challenges associated with this vital class of molecules.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. rjptonline.org [rjptonline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hawach.com [hawach.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 14. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. cetjournal.it [cetjournal.it]
- 17. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. agilent.com [agilent.com]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. phx.phenomenex.com [phx.phenomenex.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 28. phenomenex.com [phenomenex.com]
- 29. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes & Protocols: Evaluating Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate in Antiviral Drug Development
Abstract: This document provides a comprehensive framework for the initial evaluation of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate as a potential antiviral agent. The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, phase-based approach to antiviral screening. We will detail the necessary protocols, from initial cytotoxicity assessments to gold-standard efficacy assays, and explain the scientific rationale behind each experimental step. The objective is to provide a robust methodology for identifying and validating the antiviral potential of this novel indole derivative.
Compound Profile and Rationale
Chemical Identity
Rationale for Antiviral Investigation
The indole ring is a cornerstone in the development of antiviral therapeutics.[4] Marketed drugs such as Arbidol (Umifenovir), used against influenza viruses, and Delavirdine, a non-nucleoside reverse transcriptase inhibitor for HIV, feature an indole core.[2] Furthermore, numerous indole derivatives have shown promising activity against a spectrum of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[1][5]
The subject of this guide, this compound, belongs to the indole-3-carboxylate class. Related compounds have demonstrated significant antiviral activity. For instance, certain 5-hydroxy-1H-indole-3-carboxylic acid derivatives have shown effective suppression of influenza A virus replication in both cell cultures and in vivo models. The 5-acetoxy group on our target compound is a potential prodrug form of the 5-hydroxy moiety, which could enhance cell permeability before being hydrolyzed to the active phenolic form within the cell. This established precedent makes this compound a compelling candidate for antiviral screening.
The Antiviral Evaluation Workflow
A systematic approach is critical to efficiently evaluate a compound's potential. The workflow is designed to first establish safety (cytotoxicity) and then determine efficacy, culminating in a quantitative measure of the compound's therapeutic window.
Caption: High-level workflow for antiviral compound evaluation.
Detailed Experimental Protocols
The following protocols are foundational for the initial assessment. It is imperative that cytotoxicity and antiviral assays are run in parallel using the same cell line, compound dilutions, and incubation conditions to ensure the data is comparable.[6][7]
Protocol 3.1: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: This assay determines the concentration of the compound that is toxic to the host cells. It measures the metabolic activity of cells, where viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[7] This is critical to distinguish true antiviral activity from non-specific cell killing.[8]
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)
-
96-well cell culture plates
-
Cell culture medium (e.g., MEM with 5% FBS)
-
This compound (Compound)
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., isopropanol with 0.04 N HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.
-
Compound Dilution: Prepare a 2X serial dilution of the compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control (medium with DMSO vehicle) and a "blank" control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions to the wells in duplicate.
-
Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Plot the percentage of cell viability against the compound concentration. Use non-linear regression analysis to calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration that reduces cell viability by 50%.
Protocol 3.2: Plaque Reduction Assay
Rationale: The plaque reduction assay is the gold standard for quantifying the inhibition of viral replication.[9] Each plaque represents a localized area of cell death caused by a single infectious virus particle. A reduction in the number of plaques in the presence of the compound indicates antiviral activity.[10]
Materials:
-
Confluent host cell monolayers (e.g., MDCK) in 6-well plates
-
Virus stock with a known titer (e.g., Influenza A/H1N1)
-
Compound dilutions (prepared as in 3.1, in infection medium with 2% FBS)
-
Infection medium (e.g., MEM with 2% FBS and TPCK-trypsin for influenza)
-
Agarose overlay (e.g., 2X MEM mixed 1:1 with 1.2% low-melting-point agarose)
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
Cell Preparation: Use 6-well plates with confluent MDCK cell monolayers.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Treatment: Mix the diluted virus with an equal volume of the 2X compound dilutions (and a "virus only" control). Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Wash the cell monolayers with PBS, then add 200 µL of the virus-compound mixture to each well. Incubate for 1 hour at 37°C, rocking gently every 15 minutes to allow viral adsorption.[11]
-
Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of the warm agarose overlay medium.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 10% formaldehyde for at least 4 hours. Remove the agarose plug and stain the monolayer with crystal violet solution for 15 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. Use non-linear regression to determine the 50% effective concentration (EC₅₀), the concentration that reduces the plaque number by 50%.[12]
Data Analysis and Interpretation
The ultimate goal of the initial screening is to determine the compound's selectivity. A promising antiviral candidate must inhibit the virus at concentrations far below those that harm the host cell.[8]
The Selectivity Index (SI)
The Selectivity Index (SI) is the quantitative measure of this therapeutic window. It is calculated as the ratio of cytotoxicity to antiviral activity.[13]
SI = CC₅₀ / EC₅₀
A higher SI value indicates a more promising compound. Generally, an SI value greater than 10 is considered a good starting point for further investigation.[13]
Caption: The relationship between cytotoxicity, efficacy, and the Selectivity Index.
Hypothetical Data Summary
The results from these assays should be compiled into a clear, comparative table.
| Compound | Target Virus | CC₅₀ (µM) [MDCK cells] | EC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Influenza A | >100 | 8.5 | >11.7 |
| Oseltamivir (Control) | Influenza A | >200 | 6.4[14] | >31.2 |
Note: The data presented for the target compound is hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical scenario, the compound shows good antiviral activity (EC₅₀ = 8.5 µM) with low cytotoxicity (CC₅₀ > 100 µM). The resulting SI of >11.7 suggests that the compound is a promising candidate worthy of further investigation. It effectively inhibits the virus at concentrations at least 11.7 times lower than those that cause significant harm to the host cells.
Conclusion and Future Directions
This guide outlines the essential primary steps for evaluating the antiviral potential of this compound. By systematically determining its cytotoxicity (CC₅₀) and antiviral efficacy (EC₅₀), a Selectivity Index can be calculated to provide a clear, quantitative measure of its promise as a drug candidate.
Should the initial screening yield a favorable SI, subsequent steps would include:
-
Broad-Spectrum Screening: Testing the compound against a panel of other viruses (both RNA and DNA) to determine its spectrum of activity.[14]
-
Mechanism of Action (MoA) Studies: Investigating how the compound inhibits the virus (e.g., by targeting viral entry, replication enzymes like polymerase, or viral release).[2][15]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to improve potency and selectivity.[16][17]
By following these rigorous, validated protocols, researchers can effectively and efficiently assess the therapeutic potential of novel indole derivatives in the ongoing search for new antiviral agents.
References
- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 40945-79-7 [sigmaaldrich.com]
- 4. jocpr.com [jocpr.com]
- 5. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. criver.com [criver.com]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 14. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating "Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" in Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Indole Scaffolds in Antiviral Drug Discovery
The relentless global health challenge posed by seasonal and pandemic influenza necessitates a continuous search for novel antiviral agents to combat issues like drug resistance.[1][2] The indole nucleus, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] In the context of influenza research, various indole derivatives have demonstrated significant potential by targeting crucial viral processes.[3][5] These compounds have been developed to inhibit key viral proteins such as neuraminidase, the M2 ion channel, and RNA polymerase, which are essential for viral entry, replication, and propagation.[1][2][6]
This document provides a detailed guide on the potential application of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate , a specific indole derivative, in influenza research. While direct studies on this particular molecule are not extensively published, its structural similarity to other indole carboxylates with known anti-influenza activity suggests its potential as a valuable research compound.[2][7][8] Notably, the closely related precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, has been used in the synthesis of compounds that effectively suppress influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures.[7][8] This guide will, therefore, extrapolate from the broader class of indole-based influenza inhibitors to propose a hypothetical mechanism of action and provide detailed protocols for its investigation.
Hypothesized Mechanism of Action: Targeting Viral Neuraminidase
A prevalent mechanism of action for many antiviral indole derivatives is the inhibition of influenza neuraminidase (NA).[6] NA is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[6] Inhibition of NA leads to viral aggregation at the cell surface, preventing the spread of infection. Based on the structure of this compound, we hypothesize a potential interaction with the NA active site or a nearby cavity, such as the 430-cavity, which has been identified as a target for some indole-based inhibitors.[6]
Caption: Hypothesized mechanism of action for this compound targeting influenza neuraminidase.
Experimental Protocols
The following protocols are designed to assess the antiviral efficacy and mechanism of action of this compound against influenza virus.
Protocol 1: In Vitro Neuraminidase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase.
Rationale: This experiment provides direct evidence of target engagement and allows for the determination of the compound's inhibitory potency (IC50).
Materials:
-
This compound (Test Compound)
-
Recombinant Influenza Neuraminidase (e.g., from A/California/07/2009 (H1N1))
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 33 mM MES, pH 6.5, containing 4 mM CaCl2
-
Stop Solution: 0.1 M Glycine, pH 10.7, containing 25% ethanol
-
Oseltamivir carboxylate (Positive Control)
-
DMSO (Vehicle Control)
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Prepare similar dilutions for Oseltamivir.
-
Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Assay Reaction:
-
To each well of a 96-well plate, add 25 µL of the diluted test compound or control.
-
Add 25 µL of the diluted neuraminidase solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme binding.
-
-
Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate (final concentration of 100 µM) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity on a fluorometer.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro neuraminidase inhibition assay.
Protocol 2: Plaque Reduction Assay
This cell-based assay evaluates the ability of the compound to inhibit influenza virus replication in a biological system.
Rationale: This assay provides a measure of the compound's overall antiviral activity in a cellular context, which includes effects on viral entry, replication, assembly, and release.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet staining solution
-
TPCK-treated trypsin
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Compound Treatment:
-
During the infection, prepare various concentrations of the test compound in a 2X overlay medium (DMEM with 2% agarose and TPCK-treated trypsin).
-
After the 1-hour infection period, remove the virus inoculum.
-
Overlay the cell monolayers with 2 mL of the agarose-containing medium with the respective compound concentrations.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 10% formaldehyde for 1 hour.
-
Remove the agarose overlay.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of plaque reduction against the compound concentration.
-
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the experimental protocols.
| Compound | Target Assay | Influenza Strain | IC50 / EC50 (µM) [95% CI] |
| This compound | Neuraminidase Inhibition | A/H1N1 | To be determined |
| This compound | Plaque Reduction Assay | A/H1N1 | To be determined |
| Oseltamivir Carboxylate | Neuraminidase Inhibition | A/H1N1 | Literature Value |
| Oseltamivir | Plaque Reduction Assay | A/H1N1 | Literature Value |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following controls and validation steps are essential:
-
Positive and Negative Controls: Always include a known inhibitor (e.g., Oseltamivir) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Cytotoxicity Assay: Concurrently perform a cytotoxicity assay (e.g., MTT or LDH assay) on the same cell line to ensure that the observed antiviral activity is not due to cell death. The selectivity index (SI), calculated as CC50 (cytotoxic concentration) / EC50 (effective concentration), should be determined. A higher SI value indicates a more favorable safety profile.
-
Reproducibility: All experiments should be performed in triplicate and repeated at least three independent times to ensure the reproducibility of the results.
Conclusion
This compound represents a promising, yet underexplored, candidate for influenza research. Its structural similarity to other bioactive indole derivatives provides a strong rationale for its investigation as a potential influenza inhibitor. The protocols and conceptual framework provided in this guide offer a comprehensive starting point for researchers to elucidate its antiviral properties and mechanism of action, contributing to the development of next-generation influenza therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo | MDPI [mdpi.com]
- 4. Buy Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate [smolecule.com]
- 5. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate as a Precursor for Arbidol Hydrochloride
Introduction: The Strategic Importance of Arbidol and its Synthesis
Arbidol (Umifenovir) is a broad-spectrum antiviral agent with a significant clinical footprint in the prophylaxis and treatment of influenza A and B viruses, as well as other respiratory viral infections.[1][2][3] Its primary mechanism of action involves the inhibition of virus-mediated membrane fusion, a critical step for viral entry into host cells.[2][3][4] The growing global need for effective antiviral therapeutics underscores the importance of robust and efficient synthetic routes for Arbidol production. A key intermediate in several prominent synthetic pathways is Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate . This guide provides an in-depth technical overview of its role as a precursor and detailed protocols for its synthesis and subsequent conversion to Arbidol hydrochloride.
The Precursor: this compound
The selection of a precursor is a critical decision in pharmaceutical synthesis, directly impacting the overall efficiency, scalability, and cost-effectiveness of the manufacturing process. This compound offers several advantages as a key building block for Arbidol. The acetoxy group at the 5-position of the indole ring serves as a protecting group for the hydroxyl functionality, which is a crucial structural feature of the final Arbidol molecule. This protection strategy prevents unwanted side reactions during subsequent synthetic transformations.
The synthesis of this precursor often begins with the construction of the indole core, a common strategy being the Nenitzescu indole synthesis.[2][5] This reaction involves the condensation of a benzoquinone with an enamine, providing a versatile entry point to a variety of substituted indoles.[2]
Synthetic Pathways to Arbidol Hydrochloride
The conversion of this compound to Arbidol hydrochloride involves a series of well-defined chemical transformations. A commonly employed synthetic route is outlined below.
Overall Synthetic Workflow
Caption: A generalized workflow for the synthesis of Arbidol Hydrochloride.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor and its conversion to Arbidol hydrochloride.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Nenitzescu indole synthesis methodologies.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Benzoquinone | 108.09 | 10.8 g | 0.1 |
| Ethyl 3-aminocrotonate | 129.16 | 12.9 g | 0.1 |
| Acetic Anhydride | 102.09 | 15.3 g | 0.15 |
| Pyridine | 79.10 | 10 mL | - |
| Dichloroethane | 98.96 | 200 mL | - |
Procedure:
-
Nenitzescu Reaction: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-benzoquinone in 150 mL of dichloroethane.
-
To this solution, add ethyl 3-aminocrotonate dropwise over 30 minutes at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
-
O-Acylation: Dissolve the crude indole derivative in 50 mL of pyridine.
-
Cool the solution in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 200 mL of ice-water and stir until a solid precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Conversion to Arbidol Hydrochloride
This multi-step protocol outlines the transformation of the precursor to the final active pharmaceutical ingredient.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.05 mol precursor) | Moles (approx.) |
| This compound | 275.30 | 13.77 g | 0.05 |
| N-Bromosuccinimide (NBS) | 177.98 | 8.9 g | 0.05 |
| Thiophenol | 110.18 | 5.5 g | 0.05 |
| Dimethylamine hydrochloride | 81.54 | 6.8 g | 0.083 |
| Paraformaldehyde | 30.03 | 2.0 g | 0.067 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Ethanol | 46.07 | 400 mL | - |
| Water | 18.02 | 400 mL | - |
Procedure:
-
Bromination: Dissolve this compound in a suitable solvent such as carbon tetrachloride. Add N-Bromosuccinimide (NBS) portion-wise while stirring at room temperature. The reaction is typically initiated with a radical initiator like AIBN and carried out under reflux. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude bromo-intermediate.
-
Thiophenol Reaction: Dissolve the crude bromo-intermediate in a suitable solvent like ethanol. Add thiophenol and a base (e.g., sodium ethoxide) and stir the mixture at room temperature. The reaction progress can be monitored by TLC. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield crude Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate.[6]
-
Mannich Reaction: To a reactor, add water, ethanol, dimethylamine hydrochloride, and paraformaldehyde.[6] Stir to dissolve, then add the crude product from the previous step.[6] Heat the reaction mixture, initially at 35-40°C for 3 hours, then increase the temperature to 65-70°C and maintain for 6 hours.[6]
-
Acidification and Isolation: After the Mannich reaction is complete, cool the mixture to 0-5°C and stir for 1 hour to induce crystallization.[6] Collect the precipitate by centrifugation or filtration.[6] Wash the filter cake with a 50% aqueous ethanol solution.[6] Dry the product under vacuum to obtain Arbidol hydrochloride as a white powder.[6]
Characterization and Data
The synthesized precursor and final product should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Expected Yields:
The overall yield for the synthesis of Arbidol hydrochloride via this route is typically in the range of 20-30%, though optimizations in each step can lead to improvements.[1][7]
Causality and Experimental Choices
-
Nenitzescu Reaction: This choice is predicated on its reliability for constructing the core indole structure from readily available starting materials.[2]
-
Acetylation of the Hydroxyl Group: This protective step is crucial to prevent undesired reactions at the 5-position during the subsequent bromination and other transformations.
-
Mannich Reaction: This reaction is a classic and efficient method for introducing the dimethylaminomethyl group at the 4-position of the indole ring, a key pharmacophore of Arbidol.[1][6]
-
Acidification to Hydrochloride Salt: The conversion to the hydrochloride salt is a standard practice in pharmaceutical chemistry to improve the stability and aqueous solubility of the drug substance.[1][6]
Visualizing the Key Transformation
Caption: Key reactions in the conversion of the precursor to Arbidol HCl.
Conclusion
The synthesis of Arbidol hydrochloride using this compound as a key precursor represents a well-established and viable route for the production of this important antiviral drug. The protocols and insights provided in this guide are intended to support researchers and drug development professionals in their efforts to synthesize and further investigate Arbidol and its derivatives. Adherence to sound experimental practices and thorough analytical characterization are paramount to ensuring the quality and integrity of the final product.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. bio-gems.com [bio-gems.com]
- 5. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]
- 6. Arbidol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: In Vitro Evaluation of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its structural versatility allows for the design of compounds that can modulate diverse biological pathways, making indole derivatives promising candidates for drug discovery in areas such as oncology, inflammation, and infectious diseases.[1][2] Specifically, derivatives of the indole-3-carboxylate series have demonstrated significant potential as anti-inflammatory and anticancer agents. This document provides a detailed guide for the in vitro evaluation of a specific indole derivative, Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate , outlining key assays to probe its potential cytotoxic and anti-inflammatory activities.
Based on the common biological activities of the indole scaffold, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Induction of cytotoxicity in cancer cells.
-
Inhibition of tubulin polymerization, a key process in cell division.
-
Modulation of key inflammatory pathways, such as COX-2 and NF-κB.
This guide will provide detailed, step-by-step protocols for a suite of in vitro assays designed to test these hypotheses. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Part 1: Assessment of Cytotoxic Activity
A primary step in evaluating a novel compound for anticancer potential is to determine its ability to inhibit cell proliferation or induce cell death in cancer cell lines. The MTT assay is a widely used, reliable, and quantitative colorimetric method for this purpose.[5][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Cytotoxicity Assay
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Cell Line | The specific cancer cell line used in the assay. |
| Seeding Density | The number of cells seeded per well. |
| Incubation Time | The duration of compound treatment. |
| IC₅₀ (µM) | The concentration of the compound that causes 50% inhibition of cell viability. |
Part 2: Investigating the Mechanism of Action - Tubulin Polymerization Inhibition
Many successful anticancer drugs, including several indole derivatives, target the microtubule cytoskeleton.[1] Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[8][9] An in vitro tubulin polymerization assay can directly assess the effect of a compound on microtubule formation.[8][9]
Principle of the Tubulin Polymerization Assay
This assay monitors the polymerization of purified tubulin into microtubules in real-time.[8] The formation of microtubules increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm.[8] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized tubulin, resulting in an increased fluorescence signal.[9] Inhibitors of tubulin polymerization will reduce the rate and extent of the OD or fluorescence increase.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Materials and Reagents:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye that binds to polymerized tubulin
-
This compound
-
Positive control (e.g., Nocodazole, an inhibitor)
-
Negative control (e.g., Paclitaxel, a stabilizer)
-
DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation:
-
Pre-warm the plate reader to 37°C.
-
Reconstitute lyophilized tubulin on ice with ice-cold assay buffer to a final concentration of 2-4 mg/mL. Keep on ice and use within 30 minutes.[9]
-
Prepare 10X working solutions of the test compound and controls in assay buffer. A typical concentration range to test is 0.1 µM to 100 µM.[9]
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add 10 µL of the 10X working solutions of the test compound, controls, or vehicle control (assay buffer with DMSO).
-
Prepare a master mix on ice containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter dye according to the manufacturer's instructions.
-
To initiate the reaction, add 90 µL of the tubulin master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes at 37°C.[9]
-
Data Analysis: Plot the fluorescence intensity against time for each concentration. The polymerization curve typically shows a lag phase, a growth phase, and a plateau. The effect of the compound can be quantified by calculating the area under the curve (AUC) or the maximum velocity (Vmax) of the polymerization reaction. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of tubulin polymerization.
| Parameter | Test Compound | Nocodazole (Inhibitor) | Paclitaxel (Stabilizer) |
| Vmax (RFU/min) | |||
| AUC | |||
| IC₅₀ / EC₅₀ (µM) |
Part 3: Evaluation of Anti-inflammatory Activity
Chronic inflammation is linked to various diseases, including cancer. Many indole derivatives exhibit anti-inflammatory properties, often by inhibiting key enzymes and transcription factors in inflammatory signaling pathways.[1]
A. Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition.[10] In vitro COX inhibitor screening assays measure the peroxidase activity of the COX enzyme. The peroxidase activity is monitored colorimetrically by the appearance of an oxidized chromogen.[11]
Protocol: COX-2 Inhibitor Screening Assay
Materials and Reagents:
-
COX-2 inhibitor screening assay kit (contains ovine or human recombinant COX-1 and COX-2, reaction buffer, heme, arachidonic acid, and a chromogen)
-
This compound
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Non-selective COX inhibitor (e.g., Indomethacin)
-
96-well plate
-
Microplate reader
Procedure: (Follow the manufacturer's protocol for the specific kit used. A general outline is provided below.)
-
Reagent Preparation: Prepare all reagents as per the kit instructions.
-
Assay Setup:
-
Add reaction buffer to each well.
-
Add the test compound or controls at various concentrations.
-
Add heme and the COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate for a short period at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at the specified wavelength (e.g., 590 nm) kinetically for 5-10 minutes.[11]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) |
| Test Compound | |||
| Celecoxib |
B. NF-κB Activation Assay
Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[13] Upon stimulation (e.g., with TNF-α or IL-1β), IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[13][14] This assay quantifies the activation of NF-κB by measuring the amount of the p65 subunit of NF-κB in the nuclear fraction of cell lysates.[15]
Signaling Pathway: NF-κB Activation
Caption: Simplified NF-κB signaling pathway and potential point of inhibition.
Protocol: NF-κB (p65) Transcription Factor Binding Assay
Materials and Reagents:
-
Cell line responsive to inflammatory stimuli (e.g., HeLa, A549)
-
NF-κB (p65) Transcription Factor Assay Kit (typically contains a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site, primary and secondary antibodies, wash buffers, and developing solution)
-
Nuclear Extraction Kit
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Protease inhibitors
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a culture dish and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10-20 ng/mL) for 30-60 minutes to induce NF-κB translocation.
-
-
Nuclear Extract Preparation:
-
Following treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.[16] This involves separating the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of the nuclear extracts.
-
-
ELISA-based Assay:
-
(Follow the manufacturer's protocol for the specific transcription factor assay kit. A general outline is provided below.)
-
Add equal amounts of protein from the nuclear extracts to the wells of the NF-κB assay plate.
-
Incubate to allow the active NF-κB in the extracts to bind to the consensus sequence on the plate.[13]
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for the p65 subunit of NF-κB.[13]
-
Wash, then add the HRP-conjugated secondary antibody.
-
Wash, then add the developing solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The absorbance is proportional to the amount of active NF-κB in the nuclear extract. Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound compared to the stimulated control. Determine the IC₅₀ value.
Conclusion
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic, anti-tubulin, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The protocols described herein are based on established and reliable methods, providing a solid foundation for further investigation in the field of drug discovery.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fivephoton.com [fivephoton.com]
- 15. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 16. bio-protocol.org [bio-protocol.org]
Application Note: A Guide to Cell-Based Assays for Evaluating the Antiviral Activity of Indole Compounds
<
Introduction
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant pharmacological properties.[1][2][3] This bicyclic aromatic heterocycle is a versatile pharmacophore, capable of mimicking peptide structures and binding to a diverse array of biological receptors.[1] Consequently, indole derivatives have been extensively investigated and developed as potent therapeutic agents, including antimicrobials, anticancer agents, and, notably, antivirals.[2][4][5] Compounds featuring the indole core have demonstrated broad-spectrum antiviral activity against a range of pathogens, including Influenza virus, Human Immunodeficiency Virus (HIV), Dengue virus (DENV), and Hepatitis C virus (HCV).[3][4][6][7]
The mechanism of action for these compounds is varied; some, like the approved drug Arbidol (Umifenovir), inhibit viral entry by preventing membrane fusion, while others may target viral enzymes crucial for replication, such as reverse transcriptase or polymerase.[1][2][8] Given the urgent and persistent threat of viral diseases, the discovery and development of new antiviral agents are paramount.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed overview and step-by-step protocols for essential cell-based assays used to identify and characterize the antiviral activity of novel indole compounds. The focus is not only on the procedural steps but also on the underlying principles, enabling researchers to make informed decisions, troubleshoot effectively, and interpret results with confidence.
Part 1: Foundational Concepts - Assay Selection and Experimental Design
The primary goal of antiviral screening is to identify compounds that selectively inhibit viral replication without harming the host cell. The choice of assay is critical and depends on the research objective, the virus being studied, and the desired throughput. Cell-based assays are indispensable as they provide a physiologically relevant context, assessing a compound's ability to cross the cell membrane and act on its intracellular target.[9][10][11]
Key Parameters: EC50, CC50, and the Selectivity Index (SI)
Before proceeding to specific protocols, it is crucial to understand the key metrics for evaluating antiviral compounds:
-
EC50 (50% Effective Concentration): The concentration of a compound that inhibits viral replication by 50%. This is a measure of the compound's potency.[12]
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes a 50% reduction in the viability of uninfected host cells. This is a measure of the compound's toxicity.[12]
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[12][13][14] The SI is a critical parameter that represents the therapeutic window of a compound. A higher SI value indicates greater selectivity and a more favorable safety profile.[12] Generally, an SI value ≥ 10 is considered indicative of promising in vitro activity.[14]
Choosing the Right Assay
The following table summarizes the primary assays discussed in this guide, highlighting their principles and best-use cases.
| Assay Type | Principle | Primary Use Case | Throughput |
| Cytopathic Effect (CPE) Inhibition Assay | Measures the ability of a compound to protect cells from virus-induced death or morphological changes.[15][16] | Primary high-throughput screening (HTS) of large compound libraries. | High |
| Plaque Reduction Assay | Quantifies the reduction in the number of infectious virus particles (plaques) in the presence of a compound.[17][18][19] | Gold standard for confirming antiviral activity and accurately determining EC50. | Low to Medium |
| Reporter Gene Assay | Uses a genetically modified virus or cell line that expresses a reporter gene (e.g., luciferase) upon viral replication.[20][21][22] | HTS and mechanism of action studies; highly sensitive and quantitative. | High |
| Time-of-Addition Assay | Determines the specific stage of the viral life cycle inhibited by a compound by adding it at different times post-infection.[23][24][25][26] | Mechanism of action (MOA) studies for hit compounds. | Medium |
Part 2: Core Protocols & Methodologies
This section provides detailed, self-validating protocols. It is essential to include proper controls in every experiment:
-
Cell Control (CC): Uninfected, untreated cells to confirm cell viability.
-
Virus Control (VC): Infected, untreated cells to determine the maximum viral effect.
-
Compound Cytotoxicity Control: Uninfected cells treated with the compound to determine CC50.
-
Positive Control: A known antiviral drug to validate assay performance.
Workflow for Antiviral Compound Screening
The following diagram outlines a typical workflow for screening and characterizing indole compounds for antiviral activity.
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Reporter Viruses | Luciferase Reporters for Virology Research [promega.sg]
- 23. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 25. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role and Evaluation of Indole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural and synthetic compounds with significant biological activity.[1][2][3] In oncology, indole derivatives have emerged as a highly promising class of therapeutic agents, acting on a wide array of molecular targets to thwart cancer progression.[4][5][6] This document provides a comprehensive guide for researchers, detailing the key mechanisms of action of anticancer indole derivatives and presenting robust, field-proven protocols for their in vitro evaluation. We will explore the causality behind experimental choices, ensuring a deep understanding of how to effectively screen and characterize these potent compounds.
Introduction: The Indole Scaffold in Oncology
The indole ring system, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a structural motif found in many biologically active molecules.[7] Its unique electronic properties and rigid, planar structure allow it to interact with a diverse range of biological targets with high affinity. Nature has long utilized this scaffold in potent anticancer agents, such as the vinca alkaloids (vinblastine, vincristine), which are indispensable in modern chemotherapy.[7][8] The success of these natural products has inspired the synthesis of numerous indole derivatives, leading to the development of targeted therapies like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[8][9]
The versatility of the indole nucleus allows for structural modifications at various positions, enabling medicinal chemists to fine-tune pharmacological properties and overcome challenges like drug resistance.[4][10] This guide serves as a technical resource, bridging the gap between the chemical nature of indole derivatives and their biological applications in cancer research.
Key Mechanisms of Anticancer Action
Indole derivatives exert their anticancer effects through multiple, often interconnected, mechanisms. Understanding these pathways is critical for designing rational screening strategies and interpreting experimental data.
Disruption of Microtubule Dynamics
Causality: The mitotic spindle, composed of microtubule polymers, is essential for the proper segregation of chromosomes during cell division. Cancer cells, characterized by rapid proliferation, are highly dependent on this process.[11] Indole derivatives, most famously the vinca alkaloids, function by inhibiting tubulin polymerization.[8] By binding to tubulin subunits, they prevent the assembly of microtubules, which disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[11]
Inhibition of Oncogenic Signaling Pathways (Kinase Inhibition)
Causality: Protein kinases are critical enzymes that regulate the majority of cellular signaling pathways, including those controlling cell growth, proliferation, and survival.[8] In many cancers, these kinases are hyperactivated due to mutations. Indole derivatives can be designed to fit into the ATP-binding pocket of specific kinases, acting as competitive inhibitors. This blocks downstream signaling, halting the uncontrolled proliferation of cancer cells. Key targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[9][10][12]
-
Intracellular Signaling Cascades: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and metabolism and is frequently deregulated in cancer.[13][14] Indole compounds like Indole-3-carbinol (I3C) and its dimer DIM have been shown to effectively modulate this pathway.[13]
Caption: Indole derivatives as kinase inhibitors block RTK activation.
DNA Damage and Repair Inhibition
Causality: DNA topoisomerases are enzymes essential for managing the topological stress of DNA during replication and transcription.[11] By inhibiting these enzymes, certain indole derivatives can lead to the accumulation of DNA strand breaks.[15] This overwhelming DNA damage triggers cell cycle arrest and apoptosis, as the cell's repair machinery is unable to cope. This mechanism is particularly effective against rapidly dividing cancer cells that are constantly replicating their DNA.[5]
Epigenetic Modulation (HDAC Inhibition)
Causality: Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by modifying chromatin structure. In cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes. Some indole derivatives act as HDAC inhibitors, restoring normal acetylation patterns and re-activating the expression of these critical protective genes, thereby inhibiting tumor growth.[6][8][15]
Caption: Diverse mechanisms of indole derivatives converge on apoptosis.
Data Presentation: Summarizing Cytotoxic Activity
A crucial first step in evaluating any potential anticancer compound is to determine its cytotoxicity across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric. Data should be presented clearly in tables for easy comparison.
Table 1: Example IC50 Values (µM) of Novel Indole Derivatives
| Compound | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
|---|---|---|---|---|
| Indole-A | 6.43 | 9.62 | 10.6 | 7.9 |
| Indole-B | 13.2 | >100 | 8.2 | 24.7 |
| Indole-C | 0.20 | 0.30 | 0.08 | 0.06 |
| Doxorubicin | 0.15 | 0.25 | 0.06 | 24.7 |
Data is illustrative, compiled from typical results found in literature.[4][9][16] Doxorubicin is a standard chemotherapy agent used as a positive control.
Experimental Protocols
The following protocols provide step-by-step methodologies for the primary in vitro evaluation of indole derivatives.
Caption: Experimental workflow for evaluating indole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Indole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration depends on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol uses a DNA-intercalating fluorescent dye, Propidium Iodide (PI), to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry measures this fluorescence in individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound causing G2/M arrest will show an increased population of cells in that phase.[17]
Materials:
-
Cells treated with the indole derivative (at IC50 concentration) for 24-48 hours.
-
Cold PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet gently in 500 µL of cold PBS. While vortexing slowly, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Expert Insight: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which can lead to inaccurate flow cytometry results.
-
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is necessary to degrade RNA, ensuring that PI only stains DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes. This dual staining allows for the differentiation of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Materials:
-
Cells treated with the indole derivative.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect cells (including supernatant) after treatment.
-
Washing: Wash cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Analysis: Create a quadrant plot to distinguish and quantify the viable, early apoptotic, and late apoptotic cell populations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel indole-based synthetic molecules in cancer treatment: Synthetic strategies and structure-activity relationship | CoLab [colab.ws]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate in Neurodegenerative Disease Research
Section 1: Strategic Rationale and Compound Overview
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a complex pathophysiology involving oxidative stress, neuroinflammation, and protein aggregation, leading to progressive neuronal loss.[1][2] The indole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives showing potent neuroprotective activities.[3][4] This guide focuses on Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate , a compound of interest for its potential as a CNS-acting therapeutic agent.
Given the limited direct research on this specific molecule, we propose a scientifically grounded rationale for its investigation. The core hypothesis is that this compound functions as a prodrug , designed for enhanced bioavailability and central nervous system (CNS) penetration. The 5-acetoxy group is expected to undergo hydrolysis by esterases present in the brain and other tissues, releasing the active metabolite, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate . This bio-activation strategy is pivotal, as hydroxyindoles are known to possess significant antioxidant and anti-inflammatory properties relevant to combating neurodegeneration.[5][6]
Key Compound Attributes:
| Feature | Description | Implication in Neurodegeneration Research |
| Core Scaffold | Indole-3-carboxylate | A well-established pharmacophore in neuroprotective compounds.[3][7] |
| 5-Acetoxy Group | Ester-protected phenol | Designed for potential prodrug activity, improving stability and lipophilicity for better blood-brain barrier (BBB) permeation. |
| Active Metabolite | 5-Hydroxyindole derivative | The putative active form, expected to exert neuroprotective effects via antioxidant and anti-inflammatory mechanisms.[5][6] |
| N-Methyl Group | Substitution on indole nitrogen | Can influence metabolic stability and receptor interactions. |
Section 2: Postulated Mechanism of Neuroprotection
The neuroprotective activity of the active 5-hydroxyindole metabolite is likely multifactorial. Drawing from extensive research on related indole derivatives, we can postulate several interconnected signaling pathways that may be modulated.[1]
-
Reduction of Oxidative Stress: Hydroxyindoles are potent radical scavengers.[5][6] The active metabolite is expected to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key drivers of neuronal damage in neurodegenerative diseases.[2] This action helps preserve mitochondrial integrity and function.[5]
-
Anti-Inflammatory Activity: Neuroinflammation, mediated by microglia and astrocytes, is a hallmark of neurodegenerative conditions.[8][9] Indole derivatives can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.
-
Inhibition of Ferroptosis: Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, is implicated in Alzheimer's and Parkinson's disease.[6] Recent studies have identified hydroxyindoles as a class of ferroptosis inhibitors, a mechanism attributed to their radical-trapping antioxidant activity.[6]
Postulated Neuroprotective Signaling Pathway
References
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-apoptotic action of 5-hydroxyindole: protection of mitochondrial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist you in overcoming common challenges during this multi-step synthesis.
I. Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes?
Low yields in Fischer indole synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, acid strength, and reaction time.[1][2] Inadequate control of these parameters can lead to the formation of byproducts.
-
Poor Quality of Starting Materials: Impurities in the arylhydrazine or the ketone can lead to unwanted side reactions, diminishing the yield of the desired indole.[3]
-
Steric Hindrance: Bulky substituents on the reactants can impede the necessary cyclization step.[3]
-
Side Reactions: The formation of undesired regioisomers or other byproducts is a common issue that can significantly lower the yield.[1][3]
Q2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
The formation of multiple products, often appearing as several spots on a Thin Layer Chromatography (TLC) plate, is a frequent challenge. To enhance selectivity:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3] Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃) are used, and the optimal choice can be substrate-dependent.[1]
-
Control the Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product and reduce the rate of side reactions.[3]
-
Ensure Purity of Starting Materials: As mentioned, impurities are a common source of side reactions.[3] Consider purifying your starting materials before use.
Q3: During the acetylation step, I'm getting a mixture of N-acetylated and C-acetylated products. How can I achieve regioselective C-acetylation?
Regioselectivity in the acylation of indoles can be challenging. To favor C3-acylation:
-
Use of Lewis Acids: The use of certain Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), can promote selective acylation at the 3-position, even without N-H protection.[4] Stronger Lewis acids like AlCl₃ might lead to decomposition.[4]
-
Reaction Conditions: The reaction is typically performed under mild conditions in a solvent like dichloromethane (CH₂Cl₂).[4]
Q4: I suspect the acetoxy group is being hydrolyzed during workup or purification. How can I prevent this?
Ester groups, such as the acetoxy group, are susceptible to hydrolysis under both acidic and basic conditions.[5]
-
Maintain Neutral pH: During aqueous workup, it is crucial to maintain a neutral or slightly acidic pH to minimize hydrolysis. Ester conjugates of indole-3-acetic acid have been shown to undergo measurable hydrolysis at pH 9 or above.[6][7][8]
-
Avoid Strong Bases: Be cautious when using basic conditions for extraction or purification.[6][7]
-
Temperature Control: Elevated temperatures can accelerate hydrolysis. Perform extractions and purifications at or below room temperature if possible.
II. Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Problem 1: Low or No Yield of the Indole Core (Fischer Indole Synthesis)
Symptoms:
-
TLC analysis shows the absence of the expected product spot.
-
Isolation of a complex mixture of unidentifiable products.
-
Recovery of unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Fischer Indole Synthesis.
Causality and Actionable Steps:
-
Verify Reagent Purity:
-
Why: Impurities in the arylhydrazine or the carbonyl compound can lead to a multitude of side reactions, including aldol condensations or Friedel-Crafts type products, which compete with the desired indole formation.[1][2]
-
Action: Analyze your starting materials by NMR or other appropriate analytical techniques. If impurities are detected, purify them by recrystallization, distillation, or column chromatography.
-
-
Optimize Reaction Conditions:
-
Why: The Fischer indole synthesis is notoriously sensitive to reaction parameters.[1][2] The formation of the hydrazone, its tautomerization to the enamine, the[9][9]-sigmatropic rearrangement, and the final cyclization and aromatization are all influenced by temperature and reaction time.[10][11]
-
Action: Monitor the reaction progress closely using TLC. Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrates.
-
-
Evaluate the Acid Catalyst:
-
Why: The acid catalyst plays a crucial role in protonating the hydrazone to facilitate the key rearrangement step.[10] The choice between a Brønsted acid (e.g., HCl, H₂SO₄, PPA, p-TsOH) and a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃) can significantly impact the reaction outcome.
-
Action: If you are experiencing low yields, consider screening a panel of different acid catalysts and varying their concentrations.
-
Problem 2: Poor Regioselectivity in the Acetylation of the Indole Ring
Symptoms:
-
NMR and mass spectrometry data indicate the presence of both N-acetyl and C3-acetyl indole isomers.
-
Difficult separation of the desired C3-acetylated product from the N-acetylated byproduct.
Troubleshooting Workflow:
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist.
Welcome to our dedicated technical support center for the Fischer indole synthesis. Since its discovery by Hermann Emil Fischer in 1883, this reaction has remained a cornerstone of heterocyclic chemistry, pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] However, its sensitivity to a range of parameters can often lead to challenges, with low yield being a primary concern.
This guide is structured to address the specific, practical issues you may encounter in the lab. We move beyond simple procedural lists to explore the causality behind each experimental step, empowering you to diagnose problems, optimize conditions, and achieve reliable, high-yielding syntheses.
Core Mechanism: A Quick Refresher
Understanding the reaction pathway is critical for effective troubleshooting. The synthesis proceeds through several key stages, each presenting a potential pitfall if not properly controlled. The generally accepted mechanism involves the acid-catalyzed rearrangement of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][3][4]
Caption: The multi-step mechanism of the Fischer indole synthesis.
Troubleshooting Guide & FAQs
This section is formatted to directly address common experimental failures.
Q1: My reaction is not proceeding. TLC analysis shows only unreacted starting materials. What's wrong?
This is a frequent issue that typically points to problems with reaction activation. The critical[5][5]-sigmatropic rearrangement step has a significant activation energy barrier that must be overcome.[6][7]
Potential Causes & Solutions:
-
Insufficient Acidity or Inactive Catalyst: The acid catalyst is not merely a spectator; it is essential for the protonation steps that facilitate both tautomerization and the key rearrangement.[8]
-
Causality: A catalyst that is too weak will not sufficiently protonate the hydrazone, stalling the reaction. Lewis acids can lose activity if they are not anhydrous.
-
Troubleshooting Steps:
-
Verify Catalyst Strength: If you are using a mild acid (e.g., acetic acid), consider switching to a stronger Brønsted acid (p-toluenesulfonic acid, H₂SO₄) or a more potent Lewis acid (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is particularly effective as it serves as both catalyst and solvent at high temperatures.[9][10]
-
Ensure Catalyst Quality: Use a fresh, anhydrous supply of your Lewis acid. Phenylhydrazine starting materials should be purified (distilled or recrystallized) as impurities can inhibit the reaction.[10] Using the hydrochloride salt of the hydrazine is often a good practice as it is more stable.[10]
-
-
-
Low Reaction Temperature: This reaction is rarely successful at room temperature and almost always requires heating.[7]
-
Causality: Sufficient thermal energy is required to overcome the activation barrier of the sigmatropic rearrangement.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC.
-
Consider Microwave Synthesis: Microwave irradiation is highly effective at rapidly and uniformly heating the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often improves yields.[11][12]
-
-
Q2: The reaction is messy, producing a low yield of my desired product along with multiple unidentified side products. How can I improve selectivity?
The appearance of multiple spots on a TLC plate is a clear indicator of competing side reactions or decomposition.
Potential Causes & Solutions:
-
Substrate or Product Decomposition: The combination of strong acid and high heat can be destructive.
-
Causality: Sensitive functional groups on your starting materials or the indole product itself may not be stable under harsh reaction conditions.
-
Troubleshooting Steps:
-
-
Competing Side Reactions: The Fischer synthesis is susceptible to several unproductive pathways.
-
Causality: Electron-donating substituents on the phenylhydrazine can stabilize an alternative pathway involving heterolytic N-N bond cleavage, which competes directly with the desired rearrangement.[5][7][13] Other side reactions like aldol condensations or Friedel-Crafts alkylations can also occur.[2][14]
-
Troubleshooting Steps:
-
Modify Conditions: For phenylhydrazines with strong electron-donating groups, sometimes harsher, faster conditions (e.g., high-temperature microwave) can favor the desired reaction before the N-N cleavage pathway dominates.
-
Consider a "One-Pot" Approach: Forming the hydrazone in situ without isolation can minimize the formation of byproducts from the intermediate.[6][15]
-
-
Q3: My reaction fails with a specific substrate, particularly an electron-rich ketone or when trying to synthesize the parent, unsubstituted indole. Why?
Substrate structure plays a pivotal role in the success or failure of the reaction.[5][13]
Potential Causes & Solutions:
-
Failure with Acetaldehyde: The classic Fischer synthesis cannot be used to produce the parent indole from acetaldehyde.[2][7]
-
Causality: The phenylhydrazone of acetaldehyde readily undergoes side reactions under acidic conditions.
-
Workaround: To synthesize the parent indole, a common strategy is to use pyruvic acid as the carbonyl partner. This forms 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield indole.[7][9]
-
-
Electronic Mismatch: Certain electronic patterns are known to cause the reaction to fail.
-
Causality: As mentioned, electron-donating groups on the carbonyl component can overly stabilize an iminyl carbocation formed from N-N bond cleavage, preventing the sigmatropic rearrangement. This is a known failure mode for the synthesis of certain 3-aminoindoles and 3-amidoindoles.[5][13]
-
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of Lewis acids like ZnCl₂ can sometimes improve the efficiency of these challenging cyclizations where protic acids fail.[5]
-
Alternative Synthesis: If the Fischer route is consistently failing due to substrate electronics, it may be necessary to consider an alternative indole synthesis, such as the Reissert, Madelung, or Buchwald-Hartwig methods.
-
-
Q4: I'm using an unsymmetrical ketone and getting a mixture of two regioisomers. How can I control the outcome?
This is a classic challenge. When a ketone like 2-butanone is used, enamine formation can occur on either side, leading to two different indole products.[3]
Potential Causes & Solutions:
-
Lack of Directing Factors: The reaction conditions determine which enamine is favored.
-
Causality: In strongly acidic media, the thermodynamically more stable (more substituted) enamine tends to form, leading to one major isomer. Milder conditions may favor the kinetically formed (less substituted) enamine. The steric bulk of the ketone and hydrazine also plays a role.
-
Troubleshooting Steps:
-
Vary the Acid: The regioselectivity is highly dependent on the acid catalyst. A weakly acidic medium may favor indolization toward the more functionalized carbon.[10] Experiment with different Brønsted and Lewis acids.
-
Use a Symmetrical Ketone: If possible, redesign the synthesis to use a symmetrical ketone to eliminate the problem of regioselectivity entirely.[10]
-
Purification: If a mixture is unavoidable, careful chromatographic separation (e.g., column chromatography) will be required to isolate the desired isomer.[10]
-
-
Optimization Strategies & Protocols
Proactively optimizing your reaction can save significant time and resources.
Catalyst & Solvent Selection
The choice of acid and solvent is perhaps the most critical parameter to screen.
| Catalyst Type | Examples | Typical Use Case & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Strong, general-purpose acids. Can cause degradation with sensitive substrates.[1][2] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often milder and effective for substrates that fail with Brønsted acids. Must be anhydrous.[1][16] |
| Polyphosphoric Acid (PPA) | PPA | Acts as both catalyst and solvent at high temperatures. Excellent for difficult cyclizations but workup can be challenging.[9][10] |
| Solvent/Catalyst | Acetic Acid, Formic Acid | Acts as both a polar solvent and a mild acid catalyst.[10] |
| Solvent | Type | Considerations |
| Acetic Acid | Polar Protic | Common choice, acts as both solvent and catalyst.[10] |
| Ethanol/Methanol | Polar Protic | Often used for the initial hydrazone formation. |
| Toluene/Xylene | Non-polar | Higher boiling points allow for higher reaction temperatures. |
| Ionic Liquids | - | Can serve as recyclable catalysts and solvents, often used with microwave heating.[17] |
| Neat (Solvent-free) | - | Can be effective, especially with microwave heating, simplifying workup and reducing waste.[6][11] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2,3-dimethylindole
This protocol is a standard one-pot procedure suitable for many substrates.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add phenylhydrazine hydrochloride (1.0 eq) and butanone (1.05 eq).[18]
-
Solvent/Catalyst: Add glacial acetic acid as the solvent (approx. 0.5 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 118°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution until the mixture is basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[15]
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol demonstrates the significant rate acceleration achieved with microwave heating.
-
Setup: To a 10 mL microwave vial, add phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq).[17]
-
Catalyst: Add zinc chloride (ZnCl₂, 0.5 eq) as the catalyst.
-
Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 10-15 minutes.[18]
-
Work-up & Purification: After cooling, dissolve the reaction mixture in ethyl acetate. Wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Systematic Troubleshooting Workflow
When faced with low yield, a logical, step-by-step approach is the most effective way to identify and solve the problem.
Caption: A logical workflow for troubleshooting common Fischer indole synthesis issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. 88guru.com [88guru.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. testbook.com [testbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis, a cornerstone of modern medicinal chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Introduction: The Enduring Importance of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-migraine agents of the triptan class and the anti-inflammatory drug indomethacin.[1] Its synthesis, while classic, is often fraught with challenges ranging from low yields to the formation of intractable side products. This guide will equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during indole synthesis.
Q1: My Fischer indole synthesis is resulting in a low yield. What are the most common culprits?
A1: Low yields in the Fischer indole synthesis are a frequent issue and can often be traced back to a few key factors.[2] Firstly, ensure the purity of your starting materials, particularly the arylhydrazine, as impurities can propagate side reactions.[2] The choice and concentration of the acid catalyst are also critical; both Brønsted and Lewis acids can be employed, and the optimal choice is substrate-dependent.[2][3][4] Temperature control is paramount; while elevated temperatures are often necessary, excessive heat can lead to decomposition.[2][3] Finally, consider the solvent, as it can significantly influence reaction rates and yields.[3][5][6]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products in a Fischer indole synthesis?
A2: The formation of multiple products is a common challenge. Undesirable byproducts can include aldol condensation products or Friedel-Crafts type products.[7] If you are using an unsymmetrical ketone, you may also be forming isomeric indole products.[3] Additionally, certain substitution patterns on the starting materials can lead to reaction failure through competing cleavage pathways instead of the desired[5][5]-sigmatropic rearrangement.[8]
Q3: Can I run my indole synthesis without a solvent?
A3: Yes, solvent-free or "neat" reactions are not only possible for several indole synthesis methods but can also offer advantages like reduced waste and simplified work-up procedures.[5] Microwave-assisted, solvent-free conditions have proven particularly effective for methods like the Bischler-Möhlau and Madelung indole syntheses.[5]
Q4: How do electron-donating or -withdrawing groups on my starting materials affect the reaction?
A4: Substituents on the aromatic rings of your precursors can have a profound impact on the reaction's success. In the Fischer indole synthesis, electron-donating substituents on the phenylhydrazine can sometimes divert the reaction towards N-N bond cleavage, causing the reaction to fail.[8] Conversely, electron-withdrawing groups can hinder the reaction and may necessitate harsher conditions, such as stronger acids or higher temperatures.[3] In modern palladium-catalyzed syntheses, the electronic nature of substituents also plays a key role, with electron-donating groups on the aniline often leading to better yields compared to electron-withdrawing groups.[9]
Q5: My Bischler-Möhlau synthesis is giving a poor yield. What can I do to improve it?
A5: The traditional Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which often leads to poor yields.[5][10] Modern modifications have significantly improved its efficiency. Consider employing microwave irradiation, which can dramatically reduce reaction times and improve yields.[5][10][11] The use of a milder catalyst, such as lithium bromide, has also been shown to be effective.[10] If a solvent is necessary, polar aprotic solvents are a good choice as they can facilitate the reaction without promoting side reactions.[5]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges in your indole synthesis experiments.
Troubleshooting Guide 1: Low to No Product Yield in Fischer Indole Synthesis
Low or non-existent yield is one of the most frustrating outcomes in synthesis. The following workflow will help you systematically diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting low yields in Fischer indole synthesis.
-
Verify Reagent Purity: Impurities in the arylhydrazine or the carbonyl compound are a common source of failure.[2]
-
Action: Use freshly distilled or recrystallized starting materials. For phenylhydrazine, consider using the more stable hydrochloride salt.[3]
-
-
Optimize Acid Catalyst: The choice and amount of acid are critical.[2]
-
Action: Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[3] Polyphosphoric acid (PPA) is often a highly effective catalyst for the cyclization step.[3] For sensitive substrates, a milder acid like acetic acid might prevent decomposition.[3]
-
-
Adjust Temperature and Reaction Time: These parameters are often intertwined and substrate-dependent.
-
Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Start with conditions reported for similar substrates. A specific temperature, such as 80°C, has been found to be optimal in some cases to favor the desired product over side products.[3] Microwave-assisted synthesis can be a powerful tool to rapidly screen conditions and often improves yields.[2]
-
-
Screen Solvents: The solvent can influence solubility, reaction rate, and even the reaction pathway.[5][6]
-
Consider an Inert Atmosphere: For substrates prone to oxidation, excluding air is crucial.
-
Action: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions.[2]
-
Troubleshooting Guide 2: Formation of Multiple Products and Purification Challenges
The formation of a complex mixture of products can make purification a significant hurdle.[12] This guide will help you improve the selectivity of your reaction and streamline the purification process.
Caption: A decision-making workflow to improve reaction selectivity and simplify purification.
-
Address Isomer Formation: If you are using an unsymmetrical ketone, the formation of two different ene-hydrazine intermediates can lead to a mixture of isomeric indoles.[3]
-
Action: If possible, use a symmetrical ketone to avoid issues of regioselectivity.[3] If an unsymmetrical ketone is necessary, extensive optimization of the acid catalyst and solvent may be required to favor one isomer.
-
-
Minimize Side Reactions: Harsh reaction conditions can promote undesired pathways.
-
Optimize Purification: When a mixture is unavoidable, a robust purification strategy is essential.
-
Action: If the product precipitates upon cooling, it can often be collected by filtration.[3] Otherwise, after neutralizing the acid, extract the product with an organic solvent. For column chromatography, screen different solvent systems. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation of basic indole compounds.[12]
-
Data-Driven Optimization: Comparative Tables
The following tables summarize key reaction parameters for different indole synthesis methodologies, providing a starting point for your optimization efforts.
Table 1: Recommended Catalysts for Various Indole Syntheses
| Synthesis Method | Recommended Catalysts | Typical Loading (mol%) | Notes |
| Fischer Indole | H₂SO₄, HCl, p-TsOH (Brønsted)[4] | Catalytic to stoichiometric | Choice is substrate-dependent. |
| ZnCl₂, BF₃·OEt₂, AlCl₃ (Lewis)[2][4] | Catalytic to stoichiometric | Can offer milder conditions. | |
| Polyphosphoric Acid (PPA)[3] | Often used as solvent/catalyst | Effective for difficult cyclizations. | |
| Bischler-Möhlau | HBr, HCl (strong acids)[13] | Excess | Traditional, harsh conditions. |
| LiBr[10] | Catalytic | Milder alternative. | |
| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂[14] | 1-10 | Requires a ligand (e.g., X-Phos).[15] |
| Pd/C[15] | 5-10 | Heterogeneous, easily removed. |
Table 2: Solvent Selection Guide for Indole Synthesis
| Solvent | Dielectric Constant (ε) | Properties & Common Applications |
| Glacial Acetic Acid | 6.2 | Can act as both solvent and catalyst in Fischer synthesis.[3] |
| Toluene/Xylene | 2.4 / 2.3 | High boiling points, suitable for high-temperature reactions.[3] |
| Ethanol/Methanol | 25 / 33 | Common protic solvents, often used for hydrazone formation.[3] |
| Dimethylformamide (DMF) | 37 | Polar aprotic, good for dissolving a wide range of reactants.[13] |
| Dichloromethane (DCM) | 9.1 | Lower boiling point, can be used to dilute reactions and prevent degradation.[5] |
| Solvent-Free (Neat) | N/A | Environmentally friendly, simplifies work-up, often used with microwave irradiation.[5] |
Mechanistic Insights: Understanding the "Why"
A deep understanding of the reaction mechanism is crucial for rational troubleshooting. The Fischer indole synthesis, for example, proceeds through a series of well-defined steps.
Caption: The mechanistic pathway of the Fischer indole synthesis.[4][16]
Understanding this pathway reveals critical control points. For instance, the failure of the[5][5]-sigmatropic rearrangement due to competing N-N bond cleavage is a key failure mode for certain substrates.[8] This insight allows for the rational selection of substrates and conditions to favor the desired pathway.
Detailed Experimental Protocols
The following protocols provide a starting point for your experiments. Remember to always perform a thorough risk assessment before starting any new procedure.
Protocol 1: General Procedure for Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from a literature procedure.[3]
Materials:
-
Cyclohexanone (5.5 g)
-
Phenylhydrazine (5.4 g)
-
Glacial Acetic Acid (18 g)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone and glacial acetic acid.[3]
-
Begin stirring and heat the mixture to reflux.[3]
-
Slowly add phenylhydrazine dropwise over a period of 30 minutes.[3]
-
Continue refluxing for an additional hour after the addition is complete.[3]
-
Cool the reaction mixture in an ice bath.
-
The product will precipitate and can be collected by vacuum filtration.[3]
Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis
This protocol is a general representation of modern, milder approaches to the Bischler-Möhlau synthesis.[5]
Materials:
-
Substituted Aniline (2 equivalents)
-
Substituted Phenacyl Bromide (1 equivalent)
-
Dimethylformamide (DMF, 3 drops)
Procedure:
-
In a suitable microwave reaction vessel, combine the aniline and phenacyl bromide.
-
Stir the mixture at room temperature for 3 hours.[5]
-
Add 3 drops of DMF to the mixture.[5]
-
Irradiate the mixture in a microwave reactor at 600 W for 1 minute.[5]
-
After cooling, purify the crude product by column chromatography to obtain the desired 2-arylindole.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 14. mdpi.com [mdpi.com]
- 15. Indole synthesis [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: A Troubleshooting Guide to Improving the Purity of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
Welcome to the technical support center for "Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" (CAS 40945-79-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and encountering challenges in achieving the desired purity. As a complex indole derivative, achieving high purity requires careful attention to potential side-reactions, degradation pathways, and purification methodologies. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Initial Purity Assessment
This section covers the essential first steps in diagnosing the purity of your synthesized compound.
Q1: My final product has a lower-than-expected melting point and appears discolored (e.g., pinkish, yellow, or brown). What are the likely causes?
A: A broad or depressed melting point is a classic indicator of impurities. The discoloration is also a common issue with indole compounds and points towards specific types of impurities.
-
Causality & Expertise:
-
Oxidation: The indole ring is susceptible to air oxidation, which can produce highly colored, often polymeric, impurities.[1] This is frequently observed in older samples or those exposed to air and light for extended periods. The initial color change might be a pinkish or yellowish haze that can darken over time.[1]
-
Residual Acid/Base: Trace amounts of acid or base catalysts from the synthesis (e.g., from a Fischer indole synthesis) can remain in the product.[2][3] These can catalyze degradation and discoloration, especially during storage or upon heating for melting point analysis.
-
Hydrolysis: The 5-acetoxy group is an ester and is susceptible to hydrolysis, which would form "Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate". This phenolic impurity can be more prone to oxidation than the acetylated parent compound, contributing to color.
-
Synthetic Byproducts: Incomplete reactions or side reactions during the synthesis can leave behind colored starting materials or byproducts.[2]
-
Initial Action: Your first step should be a rapid purity assessment using Thin-Layer Chromatography (TLC) to visualize the number of components in your sample.
Q2: What are the primary analytical techniques I should use to definitively assess the purity of my sample?
A: A multi-technique approach is essential for a comprehensive purity assessment. No single method provides a complete picture. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis of non-volatile compounds like this indole derivative.[4]
-
Expertise & Trustworthiness: Each technique provides orthogonal information, creating a self-validating system for purity determination. For example, HPLC confirms the number and relative amounts of components, while NMR confirms the structure of the main component and helps identify impurities.
| Technique | Primary Purpose | Typical Conditions for Indole Esters | Information Gained |
| HPLC | Quantitative purity (% area), detection of non-volatile impurities. | Column: C8 or C18 Reverse Phase.[5] Mobile Phase: Acetonitrile/Water gradient.[6] Detector: UV/DAD (270-280 nm).[6] | Provides the most accurate percentage of purity and detects closely related impurities. |
| ¹H NMR | Structural confirmation and identification of impurities with distinct protons. | Solvent: CDCl₃ or DMSO-d₆. | Confirms the desired structure. Allows identification of key impurities like the hydrolyzed 5-hydroxy analogue (phenolic -OH peak) or residual solvents. |
| LC-MS | Identification of impurities by molecular weight. | Coupled directly with HPLC. | Provides the molecular weight of impurity peaks observed in the HPLC chromatogram, aiding in their identification. |
| TLC | Quick qualitative check, method development for column chromatography. | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate mixtures. | Rapidly shows the number of components and helps in choosing a solvent system for purification. |
Q3: How do I perform a quick purity check using Thin-Layer Chromatography (TLC)?
A: TLC is an indispensable tool for a rapid, preliminary assessment of your sample's complexity.
-
Expertise & Causality: The principle of TLC is the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (solvent). More polar compounds interact more strongly with the polar silica and move less, resulting in a lower Retention Factor (Rf). This allows you to visualize impurities that have different polarities from your product.
Step-by-Step Protocol:
-
Prepare Sample: Dissolve a small amount (1-2 mg) of your crude product in a suitable solvent like dichloromethane or ethyl acetate (0.5 mL).
-
Spot Plate: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a sealed chamber containing a solvent system. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). Indole compounds will typically appear as dark spots.
-
Analyze: A pure sample should show a single spot. The presence of multiple spots indicates impurities. The hydrolyzed 5-hydroxy impurity will be more polar and have a lower Rf (closer to the baseline) than your product.
Section 2: Troubleshooting Common Impurities
This section addresses the most common specific purity issues and provides strategies to resolve them.
Q4: My HPLC analysis shows a significant peak at an earlier retention time (more polar). I suspect hydrolysis of the 5-acetoxy group. How can I confirm this and remove it?
A: This is the most common degradation pathway for this molecule. The impurity is almost certainly Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS 15574-49-9).[7]
-
Confirmation:
-
LC-MS: The impurity peak should have a mass corresponding to the loss of an acetyl group (M-42). The molecular weight of the parent is 275.30 g/mol , and the hydrolyzed product is 233.26 g/mol .[7][8]
-
¹H NMR: In the NMR spectrum of the impure sample, you will likely see a new, broad singlet in the aromatic region (or further downfield) corresponding to the phenolic -OH proton of the hydrolyzed product.
-
-
Causality & Expertise: The acetoxy group is an ester, which can be cleaved by water, especially if catalyzed by trace acids or bases—a process known as hydrolysis.[9][10] This reaction is often accelerated by heat or prolonged storage in non-anhydrous solvents.
-
Removal Strategy: The key difference between your product and the impurity is the presence of a phenolic hydroxyl group, which makes the impurity significantly more polar. This polarity difference is ideal for separation by flash column chromatography . Recrystallization can also be effective if the impurity level is not too high.
Recommended Action: Proceed to Protocol 2: Flash Column Chromatography for a robust separation. If the impurity is minor (<5%), Protocol 1: Recrystallization may be sufficient.
Q5: My NMR spectrum shows signals corresponding to unreacted starting material (e.g., Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate). What is the best purification strategy?
A: This indicates an incomplete acetylation reaction. The purification challenge is identical to the one described in Q4, as the unreacted starting material is the same as the hydrolysis product.
-
Expertise & Causality: Acetylation reactions are equilibrium processes. If the reaction time was too short, the acetylating agent was insufficient, or quenching was not optimal, you will have unreacted starting material.
-
Removal Strategy: As with the hydrolysis product, the unreacted 5-hydroxy starting material is more polar than your desired 5-acetoxy product.
-
Primary Method: Flash Column Chromatography (Protocol 2) is the most effective method to separate the product from the more polar starting material.
-
Alternative Method: Recrystallization (Protocol 1) can work, as the starting material may have different solubility properties. However, chromatography provides a more reliable and complete separation.
-
Q6: I'm observing multiple, closely-related impurities on my TLC/HPLC that are difficult to separate. What are my options?
A: This situation often arises from side-products formed during the indole synthesis, which may have very similar polarities to the desired product.[11]
-
Causality & Expertise: During a Fischer indole synthesis, for example, incomplete cyclization, rearrangement, or dimerization can lead to a host of structurally similar byproducts.[2][3] These impurities often share the same core structure and differ only slightly, making them difficult to separate.
-
Purification Strategy:
-
Optimize Flash Chromatography (Protocol 2): This is your most powerful tool. Do not rely on a single solvent system.
-
Solvent Screening: Use TLC to test various solvent systems. Try adding a small amount of a third solvent to modulate polarity (e.g., adding 1-2% methanol to a hexane/ethyl acetate mixture).
-
Gradient Elution: Use a shallow gradient during column chromatography. A slow, gradual increase in the polar solvent will provide better resolution between compounds with similar Rf values.
-
-
Recrystallization (Protocol 1): Sometimes, even if TLC separation is poor, impurities can be excluded from a crystal lattice.
-
Solvent Screening: Test a range of solvents and solvent pairs. Good options for indole esters include ethanol, ethyl acetate/hexane, and acetone/water.[12][13] The goal is to find a system where your product is soluble when hot but sparingly soluble when cold, while the impurities remain in the cold solution.[14]
-
-
Preparative HPLC: If the impurities are valuable or the scale is small, preparative HPLC can offer the highest resolution but is more resource-intensive.[15]
-
Q7: How can I remove residual solvents from my final product?
A: Residual solvents can be detrimental to biological assays and can artificially lower the purity value determined by weight.
-
Expertise & Causality: Solvents can become trapped within the crystal lattice of a solid product during precipitation or crystallization. High-boiling point solvents like DMSO or DMF are particularly difficult to remove.
-
Removal Strategy:
-
High Vacuum Drying: Place the solid in a vacuum oven. Gentle heating (e.g., 40-50°C, well below the compound's melting point) under high vacuum for several hours is the most effective method.
-
Trituration/Re-precipitation: If the solvent is stubborn, you can sometimes remove it by dissolving the product in a minimal amount of a low-boiling solvent (like dichloromethane) and then precipitating it by adding a non-solvent (like hexane). The original trapped solvent will be released into the new solvent mixture, which is then removed under vacuum.
-
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization for Purity Enhancement
This protocol is best suited for removing small amounts of impurities (<10%) that have different solubility profiles from the main product.
-
Solvent Selection:
-
Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone).
-
A good solvent will dissolve the compound when hot but not when cold.
-
Commonly successful solvent mixtures for esters include ethyl acetate/heptane or ethanol/water .[13]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point.
-
-
Hot Filtration (Optional but Recommended):
-
If there are insoluble impurities (dust, catalysts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Scientist's Note: This step prevents premature crystallization and removes insoluble contaminants.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all traces of solvent. Confirm solvent removal by ¹H NMR.
-
Protocol 2: Flash Column Chromatography
This is the most robust method for separating impurities with different polarities, such as the hydrolyzed 5-hydroxy analogue or unreacted starting materials.
-
TLC Analysis and Solvent System Selection:
-
Perform TLC as described in Q3 to find a solvent system that gives good separation between your product and impurities.
-
Aim for an Rf value of 0.25-0.35 for your desired product. A common system for indole esters is Hexane:Ethyl Acetate (e.g., starting with 9:1 and moving to 7:3) .[16]
-
-
Column Packing:
-
Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexane) to create a uniform slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly stronger solvent (like dichloromethane).
-
Pro-Tip (Dry Loading): For better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a low-boiling solvent, mix with silica gel, and evaporate the solvent completely. Carefully add the resulting dry powder to the top of the packed column.[17]
-
-
Elution:
-
Begin eluting the column with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution). For example, start with 10% ethyl acetate in hexane, and slowly increase the concentration to 20%, then 30%.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
-
Drying:
-
Dry the resulting solid under high vacuum to remove all residual solvents.
-
Protocol 3: Standard HPLC Method for Purity Analysis
Use this method to obtain a quantitative assessment of your sample's purity before and after purification.
-
Instrumentation: HPLC with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Acetic Acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-25 min: Linear gradient from 20% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 20% B
-
31-36 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[18]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 0.5 mg/mL.
Section 4: Diagrams and Workflows
Workflow for Troubleshooting an Impure Sample
Caption: A decision-making workflow for purifying this compound.
Primary Degradation Pathway: Hydrolysisdot
References
- 1. researchgate.net [researchgate.net]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | CID 181679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in the Synthesis of C3-Substituted Indoles
Welcome to the Technical Support Center dedicated to the synthesis of C3-substituted indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole functionalization. The indole scaffold is a privileged structure in medicinal chemistry, and its precise modification, particularly at the C3 position, is often critical for biological activity.[1][2][3] However, the synthesis of these valuable compounds is not without its challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust synthetic strategies.
Troubleshooting Guide: Common Issues in C3-Indole Substitution
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Q1: My primary challenge is controlling regioselectivity. I'm observing a mixture of N1- and C3-alkylated products. How can I favor C3-substitution?
A1: This is a classic challenge in indole chemistry, stemming from the comparable nucleophilicity of the N1 and C3 positions. The outcome of the reaction is often a delicate balance of electronic and steric factors, which can be tipped in your favor by careful selection of reaction conditions.
Probable Causes & Solutions:
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction's regioselectivity. In some catalytic systems, switching solvents can dramatically alter the N/C selectivity. For instance, in certain manganese-catalyzed alkylations of indolines, the choice of solvent can direct the reaction to either N- or C3-alkylation.[4]
-
Base Selection: For reactions requiring a base, its strength and nature are critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, THF) typically favor N-alkylation by deprotonating the indole nitrogen.[5] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[5] For C3-alkylation, you might consider reactions that do not require a strong base or use a weaker base that does not significantly deprotonate the N-H.
-
Temperature: Reaction temperature can also play a role. While higher temperatures sometimes favor N-alkylation, a systematic temperature screen is advisable to find the optimal conditions for your specific substrate and reagent combination.[5]
-
-
Catalyst and Reagent Choice:
-
Lewis and Brønsted Acids: Friedel-Crafts type alkylations, often catalyzed by Lewis acids (e.g., Cu(OTf)₂, B(C₆F₅)₃) or Brønsted acids, are classic methods for C3-functionalization.[6][7][8][9][10] These catalysts activate the electrophile, promoting attack by the electron-rich C3 position of the indole.
-
Transition Metal Catalysis: Modern synthetic methods employing transition metals offer excellent control. For example, palladium-catalyzed reactions can be tuned to favor either N1 or C3 substitution based on the ligand used.[11] Similarly, nickel and ruthenium catalysts have been effectively used for C3-alkylation with alcohols.[12][13]
-
Bulky Substituents: If your indole substrate has a bulky substituent at the N1-position, this can sterically hinder N-alkylation and favor substitution at the less hindered C3 position. Conversely, a bulky group at the C2 position can direct substitution to the N1 position.[14]
-
Logical Troubleshooting Workflow for Regioselectivity Issues
Caption: Decision tree for troubleshooting poor regioselectivity.
Q2: I'm getting very low yields in my C3-alkylation reaction. What are the likely causes and how can I improve it?
A2: Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to substrate decomposition. A systematic approach to troubleshooting is key.
Probable Causes & Solutions:
| Probable Cause | Troubleshooting & Optimization Strategies |
| Substrate Decomposition | Indoles are known to be sensitive to strongly acidic conditions, which can lead to dimerization or polymerization.[15][16] If using a strong acid catalyst, try reducing the catalyst loading or switching to a milder Lewis acid. Monitor the reaction closely by TLC or LC-MS to check for the formation of baseline material or multiple spots indicative of decomposition. |
| Inactive Catalyst | Some catalysts are sensitive to air and moisture. Ensure you are using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). For borane-catalyzed reactions, while some procedures are robust, ensuring the catalyst is active is crucial.[9] |
| Poor Reactivity of Electrophile | If you are using a weak electrophile, you may need more forcing conditions (higher temperature, longer reaction time) or a more active catalyst. For example, in Friedel-Crafts reactions with trichloroacetimidates, having an electron-withdrawing group on either the indole or the imidate can be beneficial.[1] |
| Suboptimal Reaction Conditions | A thorough optimization of reaction parameters is often necessary. This includes screening different solvents, temperatures, and reaction times. For palladium-catalyzed reactions, the choice of ligand and base can be critical for success.[17] |
Q3: My reaction is producing a significant amount of di-substituted and other byproducts. How can I obtain a cleaner reaction profile?
A3: The formation of multiple products is a common issue, especially when the desired mono-alkylated product is more reactive than the starting indole.[10]
Probable Causes & Solutions:
-
Over-alkylation (Di-substitution):
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent. Adding the electrophile slowly or via syringe pump can help maintain a low concentration and reduce the likelihood of a second alkylation event.[5]
-
Reaction Time and Temperature: Monitor the reaction progress carefully and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help to control reactivity.
-
-
Formation of Bis(indolyl)methanes (BIMs):
-
This is a common side reaction, especially when using aldehydes or their precursors as electrophiles. The initially formed C3-alkylated product can react with another molecule of indole. Using an excess of the indole can sometimes suppress this side reaction in certain methods.[1]
-
-
Purification Challenges:
-
Indole derivatives can be challenging to purify due to the similar polarity of isomers and byproducts. Recrystallization can be an effective method for obtaining high-purity material, though it may result in lower recovery.[18] Careful column chromatography with a shallow solvent gradient is often required.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving C3-alkylation of indoles?
A1: Several powerful strategies have been developed:
-
Friedel-Crafts Alkylation: This is a classic and widely used method that involves the reaction of an indole with an electrophile (e.g., alkyl halides, alcohols, alkenes, imines) in the presence of a Lewis or Brønsted acid catalyst.[1][6][10]
-
Transition-Metal-Catalyzed C-H Activation/Functionalization: This modern approach allows for the direct functionalization of the C-H bond at the C3 position, often with high regioselectivity and functional group tolerance. Catalysts based on palladium, ruthenium, nickel, and copper are commonly used.[12][13][19][20]
-
Hydrogen Autotransfer/Borrowing Hydrogen Catalysis: These atom-economical methods utilize alcohols as alkylating agents. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the indole. The catalyst then returns the hydrogen to reduce the intermediate, regenerating the catalyst and forming the C3-alkylated product.[13][21]
Q2: Can I perform C3-alkylation on an indole that already has a substituent at the N1 position?
A2: Yes, in fact, having a substituent on the nitrogen can simplify the reaction by blocking the N1 position, thus preventing N-alkylation and directing the substitution to the C3 position. Many of the catalytic methods work well with N-substituted indoles.[14][22]
Q3: Are there any "green" or more sustainable methods for C3-alkylation?
A3: Yes, the field is moving towards more sustainable practices.
-
Catalysis in Water: Some palladium-catalyzed Friedel-Crafts-type alkylations have been successfully performed in water, reducing the need for volatile organic solvents.[23]
-
Hydrogen Autotransfer: As mentioned earlier, hydrogen autotransfer or borrowing hydrogen reactions are considered green because they use readily available alcohols as alkylating agents and produce water as the primary byproduct.[13][21]
-
Metal-Free Catalysis: There is growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. For example, B(C₆F₅)₃ has been used as a metal-free catalyst for direct C3-alkylation.[2][9]
Experimental Protocols
Protocol 1: General Procedure for Cu(OTf)₂-Catalyzed C3 aza-Friedel–Crafts Alkylation [6][7]
This protocol describes a general method for the C3-alkylation of indoles with N,O-acetals, which serve as electrophile precursors.
Caption: Workflow for Cu(OTf)₂-catalyzed C3 aza-alkylation.
Step-by-Step Methodology:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted indole (0.48 mmol).
-
Add the N,O-acetal (0.4 mmol) followed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.02 mmol).
-
Add anhydrous dichloromethane (DCM) (2.5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-alkylated indole derivative.
References
- 1. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. soc.chim.it [soc.chim.it]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
"Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" stability and storage conditions.
Technical Support Center: Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
A Guide to Ensuring Compound Integrity in Research Applications
Welcome to the technical support guide for this compound (CAS No. 40945-79-7). As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and integrity of this compound throughout your research. Inconsistent results can often be traced back to suboptimal storage and handling. This guide is designed as a self-validating system to help you maintain the highest quality of your reagents.
Frequently Asked Questions (FAQs)
This section addresses the most common questions researchers encounter when working with this compound.
Q1: What are the manufacturer's recommended storage conditions for this compound?
A supplier technical datasheet indicates that the solid compound can be stored at room temperature. This is generally acceptable for short-term storage (i.e., a few weeks) of a freshly opened container, provided it is properly sealed.
Q2: For long-term storage, are there more optimal conditions?
Yes. While room temperature is acceptable for the short term, the molecular structure of this compound contains two ester functional groups (an ethyl ester and an acetoxy group) and an electron-rich indole core, making it susceptible to degradation over time. For long-term stability (months to years), the following conditions are strongly recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) or -20°C (Frozen) | Lower temperatures significantly reduce the rate of potential hydrolytic and oxidative degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidation of the indole ring. |
| Container | Tightly-sealed Amber Glass Vial | Protects the compound from moisture and light, which can catalyze degradation.[2][3] |
| Environment | Desiccated | Storing the vial within a desiccator prevents the absorption of atmospheric moisture.[4][5] |
Q3: What are the primary degradation pathways for this molecule?
There are two main chemical liabilities to consider: hydrolysis and oxidation. Understanding these pathways is critical for troubleshooting.
-
Hydrolysis: The compound has two ester linkages that are susceptible to cleavage by water, a reaction that can be accelerated by trace acidic or basic impurities.[6] Even mildly alkaline conditions (pH ≥ 9) can cause noticeable hydrolysis of similar indole esters within hours.[7][8]
-
The 5-acetoxy group can hydrolyze to a 5-hydroxy group.
-
The 3-ethyl carboxylate group can hydrolyze to a 3-carboxylic acid.
-
-
Oxidation: The 1,2-dimethyl-1H-indole core is electron-rich and can be oxidized by atmospheric oxygen.[9][10][11] This process is often accelerated by exposure to light and heat, leading to the formation of colored impurities and potentially ring-opened byproducts.[12][13]
Q4: How can I visually determine if my compound has degraded?
While analytical confirmation is always best, visual cues can be early indicators of degradation:
-
Color Change: A pure compound should be a white to off-white solid. The appearance of yellow or brown coloration often suggests oxidative degradation.
-
Clumping/Caking: If the crystalline powder becomes sticky or forms clumps, it has likely absorbed atmospheric moisture.[14] This is a critical warning sign that hydrolysis is imminent.
-
Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent but now leaves a residue, this may indicate the formation of less soluble degradation products or polymers.
Q5: Is this compound particularly sensitive to moisture (hygroscopic)?
Many crystalline organic compounds are hygroscopic, meaning they readily absorb moisture from the air.[4][5] Given the susceptibility of the ester groups to hydrolysis, it is crucial to handle this compound as if it were hygroscopic. Always minimize its exposure to the atmosphere, use a desiccator for storage, and ensure containers are sealed tightly immediately after use.
Q6: How should I handle solutions of this compound?
Stock solutions are best prepared fresh for each experiment. If a solution must be stored, follow these guidelines:
-
Aliquot: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and cause solvent evaporation.[15][16]
-
Storage Temperature: Store aliquots frozen at -20°C or -80°C.[15]
-
Inert Atmosphere: Before sealing and freezing, flush the headspace of the vial with an inert gas like argon or nitrogen.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible experimental results. | Compound degradation leading to lower effective concentration or interference from byproducts. | 1. Verify the purity of your compound stock using the TLC protocol below. 2. Prepare fresh solutions from a new or properly stored vial of the solid compound. 3. Review your storage and handling procedures against this guide. |
| The solid compound has developed a yellow or brown tint. | Oxidative degradation of the indole ring system.[9][10] | The compound is likely compromised. It is recommended to use a fresh, unopened vial for sensitive applications. If this is not possible, consider purification by recrystallization or column chromatography, and verify purity analytically. |
| NMR or LC-MS analysis shows unexpected peaks. | Hydrolysis (new peaks corresponding to the hydroxyl and/or carboxylic acid forms) or oxidation (multiple, often complex, new peaks). | 1. Compare the new spectra to reference spectra of the potential degradation products if available. 2. Discard the compromised batch and obtain a fresh supply. Ensure rigorous adherence to storage protocols moving forward. |
| The solid has become clumpy or difficult to weigh accurately. | Absorption of atmospheric moisture (hygroscopicity).[14] | 1. Dry the material under high vacuum in the presence of a desiccant (e.g., P₂O₅), but be aware that some hydrolysis may have already occurred. 2. For future use, handle the compound in a glove box or dry atmosphere and always store it in a desiccator. |
Visualizing Stability & Workflow
Potential Degradation Pathways
The following diagram illustrates the two primary routes of chemical degradation for this compound.
Caption: Key degradation routes for the target compound.
Recommended Handling & Storage Workflow
This workflow ensures the compound's integrity from receipt to experimental use.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. rawsource.com [rawsource.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of 2,3-dimethylindole by peroxophosphates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Oxidation of 2,3-dimethylindole by peroxophosphates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Oxidation of 2,3-dimethylindole by peroxophosphates | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Hygroscopy - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Technical Support Center: Degradation Pathways of Indole Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole esters. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimental work. Understanding the stability and degradation of these compounds is critical for ensuring data integrity, developing stable formulations, and interpreting biological results.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the stability and degradation of indole esters.
Question: Why is my indole ester-based drug candidate degrading, and what are the primary ways this happens?
Answer: Indole esters, while structurally robust, are susceptible to degradation through three main pathways: chemical, enzymatic, and photolytic. The specific pathway that dominates depends on the molecule's precise structure and its environment (e.g., pH, temperature, presence of enzymes, light exposure).
-
Chemical Degradation: This primarily involves the cleavage of the ester bond (hydrolysis) or modification of the indole ring itself (oxidation). Hydrolysis is highly dependent on pH, while oxidation can be initiated by atmospheric oxygen or oxidizing agents.[1][2]
-
Enzymatic Degradation: In biological systems, esterase enzymes are the main culprits.[3][4] These enzymes, abundant in plasma, liver, and other tissues, efficiently hydrolyze ester bonds to release the parent acid and alcohol. This is a crucial aspect of metabolism for many ester-containing drugs.[3][5]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. This often involves photo-oxidation of the electron-rich indole ring.[6][7]
Caption: Figure 1: Major Degradation Pathways for Indole Esters.
Question: How does pH affect the stability of my indole ester in an aqueous solution?
Answer: The pH of the solution is one of the most critical factors governing the stability of an indole ester due to its direct role in catalyzing hydrolysis of the ester bond.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process is reversible.[1]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This reaction is generally irreversible because the carboxylic acid product is immediately deprotonated to form a carboxylate salt, which is not susceptible to further nucleophilic attack.[1][2] Measurable hydrolysis can occur in just a few hours at a pH of 9 or above.[8][9][10]
Generally, most simple esters exhibit maximum stability at a slightly acidic pH (around 4-5) and show significantly increased degradation rates in highly acidic or, especially, highly basic conditions.
Question: What enzymes are responsible for metabolizing indole esters in the body?
Answer: A diverse group of enzymes called esterases are responsible for the in-vivo hydrolysis of ester-containing drugs.[3][4] The primary families involved are:
-
Carboxylesterases (CES): These are abundant in the liver, plasma, and intestine and are major contributors to the metabolism and detoxification of a wide variety of ester-containing drugs.[11][12]
-
Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE): Primarily found in plasma and at neuromuscular junctions, respectively, these enzymes also hydrolyze certain ester drugs.[3][5][13]
-
Other Hydrolases: Depending on the drug structure, other enzymes like paraoxonases or arylacetamide deacetylase (AADAC) might also play a role.[4]
The specific esterase that metabolizes a particular indole ester depends on the drug's structure, which dictates its affinity for the enzyme's active site.[12]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Problem: My HPLC analysis shows multiple unexpected peaks that increase over time when my indole ester is in the mobile phase.
Possible Cause & Solution:
This is a classic sign of on-instrument degradation, most likely due to mobile phase incompatibility.
-
Cause 1: Mobile Phase pH. If your mobile phase is too acidic or too basic, it can catalyze the hydrolysis of your ester during the analytical run. Even a seemingly neutral pH can cause issues over several hours.
-
Solution:
-
Verify pH: Measure the pH of your final mobile phase mixture.
-
Adjust pH: If possible, adjust the mobile phase pH to be closer to the point of maximum stability for your compound (typically pH 4-5), ensuring it doesn't compromise your chromatography.
-
Reduce Run Time: Shorten your HPLC method's run time to minimize the compound's exposure to the mobile phase.
-
Temperature Control: Run your autosampler and column oven at a lower temperature (e.g., 4-10 °C) to slow down the degradation rate.[14]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase and does not promote degradation on its own.[15]
-
Problem: I am performing a forced degradation study, but I'm seeing either no degradation or over 90% degradation under stress conditions.
Possible Cause & Solution:
Forced degradation (or stress testing) aims to achieve a target degradation of 5-20% to adequately demonstrate the stability-indicating nature of your analytical method.[16][17] Extreme results indicate your stress conditions are either too mild or too harsh.
| Stress Condition | Issue: No Degradation | Solution: How to Increase Stress | Issue: Too Much Degradation | Solution: How to Decrease Stress |
| Acid/Base Hydrolysis | Short exposure time, low temperature, or low acid/base concentration. | Increase temperature (e.g., to 60-80°C), increase exposure time, or use a slightly higher concentration of acid/base (e.g., 0.1N instead of 0.01N HCl or NaOH).[17] | Conditions are too harsh (e.g., 1N HCl/NaOH at 80°C for 24h). | Reduce temperature, shorten exposure time, or use a lower concentration of acid/base. Neutralize the sample immediately after the desired time point. |
| Oxidation | Insufficient concentration of oxidizing agent (e.g., H₂O₂). | Increase the concentration of H₂O₂ (e.g., from 3% to 10% or 30%). | The molecule is highly sensitive to oxidation. | Decrease the H₂O₂ concentration (e.g., to 0.1-1%), reduce temperature, or shorten exposure time. |
| Thermal | Temperature is too low or duration is too short. | Increase the temperature in increments (e.g., 80°C, 100°C) for a defined period. | The compound has a low melting point or is very heat-labile. | Reduce the temperature or shorten the exposure time. |
| Photolytic | Insufficient light energy or duration. | Ensure the sample is exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[17] | The compound is highly photosensitive. | Reduce the exposure time or place the sample further from the light source to decrease intensity. Use a photostability chamber with controlled output. |
Problem: My indole ester is stable in buffer but degrades rapidly when I spike it into human plasma.
Possible Cause & Solution:
This strongly indicates enzymatic degradation. Plasma is rich in esterases that efficiently hydrolyze ester bonds.[3][5]
-
Cause: Plasma esterases (like BChE and CES) are cleaving your indole ester.[3][13]
-
Solution/Validation:
-
Use Heat-Inactivated Plasma: Repeat the experiment using plasma that has been heat-inactivated (typically ~56-60°C for 30-60 minutes). This denatures most enzymes. If the compound is stable in this matrix, it confirms enzymatic degradation.
-
Use Esterase Inhibitors: Add a broad-spectrum esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate - use with extreme caution and appropriate safety measures) to the plasma before adding your compound. Stability in the presence of an inhibitor points to esterase activity.
-
Investigate Further: If confirmed, this is a critical finding for drug development, indicating the compound may act as a prodrug or have a short in-vivo half-life. Further studies with specific recombinant esterases can identify the exact enzymes involved.[12]
-
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential experiments.
Protocol: Forced Degradation Study for an Indole Ester
This protocol is designed to meet the expectations of regulatory guidelines like ICH Q1A(R2) and Q1B.[6][16][18] The goal is to generate 5-20% degradation.
1. Preparation:
-
Prepare a stock solution of your indole ester at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Prepare solutions of 0.1N HCl, 0.1N NaOH, and 3% H₂O₂.
-
Set up a photostability chamber and a temperature-controlled oven.
2. Experimental Workflow:
Caption: Figure 2: Workflow for a Forced Degradation Study.
3. Step-by-Step Procedure:
-
Acid Hydrolysis: Mix equal parts of your stock solution and 0.1N HCl. Place in an oven at 60°C. Pull aliquots at specified time points. Immediately neutralize with an equivalent amount of 0.1N NaOH.
-
Base Hydrolysis: Mix equal parts of your stock solution and 0.1N NaOH. Keep at room temperature. Pull aliquots at time points. Neutralize with an equivalent amount of 0.1N HCl.
-
Oxidative Degradation: Mix equal parts of your stock solution and 3% H₂O₂. Keep at room temperature, protected from light. Pull aliquots at time points.
-
Thermal Degradation: Place a known amount of the solid drug substance in an oven at 80°C. At time points, remove a sample, allow it to cool, and dissolve to the target concentration.
-
Photostability: Expose a solution of the drug (in a transparent container, e.g., quartz cuvette) to light conditions as per ICH Q1B. Wrap a control sample in foil and place it alongside the exposed sample.
-
Sample Analysis: For each time point, dilute the sample to a suitable concentration for HPLC analysis. Analyze all stressed samples, a time-zero (T0) sample, and a non-stressed control sample using a validated, stability-indicating HPLC method (preferably with a mass spectrometer detector to aid in identifying degradants).
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Ensure mass balance is achieved (the sum of the parent peak and all degradant peaks should be close to 100% of the initial parent peak).
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. primarysaqs.wordpress.com [primarysaqs.wordpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. propofoldreams.wordpress.com [propofoldreams.wordpress.com]
- 14. ijnrd.org [ijnrd.org]
- 15. ijsdr.org [ijsdr.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Ester Hydrolysis of Indole-3-Carboxylates
Welcome to the technical support center for the optimization of ester hydrolysis of indole-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Nuances of Indole-3-Carboxylate Hydrolysis
The hydrolysis of indole-3-carboxylate esters to their corresponding carboxylic acids is a fundamental reaction in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. While seemingly straightforward, this reaction is often plagued by challenges such as incomplete conversion, degradation of the sensitive indole ring, and undesirable side reactions like decarboxylation. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions, ensuring high yields and purity of your desired indole-3-carboxylic acid.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Issue 1: Incomplete or Slow Hydrolysis
Question: My hydrolysis of methyl indole-3-carboxylate using standard NaOH in methanol/water is very slow and gives a low yield. How can I improve the reaction rate and conversion?
Answer:
Slow or incomplete hydrolysis is a frequent challenge, often stemming from poor solubility of the starting material or insufficient reactivity of the chosen base. Here’s a breakdown of causative factors and solutions:
-
Solubility is Key: Indole-3-carboxylates can have limited solubility in purely aqueous systems. The use of a co-solvent is crucial. While methanol is common, a mixture of tetrahydrofuran (THF) and water is often more effective for dissolving a wide range of substrates.[1][2]
-
The Cation Effect: Why Lithium Hydroxide is Often Superior: While NaOH and KOH are commonly used, lithium hydroxide (LiOH) often provides superior results for ester hydrolysis, particularly for hindered or electron-rich esters.[2][3] The smaller size of the lithium cation allows for better coordination with the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxide ion.[2] Furthermore, LiOH has been shown to accelerate hydrolysis in THF/water two-phase systems.[2]
-
Temperature Considerations: While heating can increase the reaction rate, it can also promote side reactions, especially decarboxylation of the product. It's generally advisable to start at room temperature and only gently heat if the reaction is sluggish.
Troubleshooting Workflow for Incomplete Hydrolysis
References
Technical Support Center: Navigating the Purification of Tertiary Amine-Containing Indoles
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of tertiary amine-containing indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this important class of molecules in their work. The inherent basicity of the tertiary amine, coupled with the nuanced reactivity of the indole ring, presents a series of purification hurdles that require a thoughtful and systematic approach.
This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively when faced with challenging separations.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here, we address the most common issues encountered during the purification of tertiary amine-containing indoles.
Q1: My column chromatography on silica gel is giving severe tailing and poor separation. What's happening?
A1: This is the most frequent challenge and stems from the fundamental acid-base interaction between your basic tertiary amine and the acidic surface of silica gel (silanol groups, Si-OH). This strong interaction leads to several problems:
-
Irreversible Adsorption: A portion of your compound can remain permanently stuck to the column, leading to low recovery.
-
Peak Tailing: The slow dissociation of the amine from the silica surface as the solvent front moves results in broad, tailing peaks that co-elute with impurities.[1][2]
-
On-Column Degradation: The acidic nature of silica can catalyze the degradation of sensitive indole derivatives.
Solution: You need to mitigate this acid-base interaction. See the detailed chromatography protocol in Part 3 for specific instructions. The general strategies are:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent.[1][2] This "competing base" will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a chemically modified support like amine-functionalized silica.[3]
Q2: My compound seems to be decomposing during purification. How can I minimize this?
A2: Indole rings, particularly electron-rich ones, can be sensitive to air, light, and acidic conditions, leading to oxidation or polymerization.[4] The tertiary amine itself is generally stable but can be susceptible to oxidation.
-
Check for Instability on Silica: Before running a column, spot your compound on a TLC plate and let it sit for an hour. Re-run the TLC in a fresh solvent system. If you see new spots or streaking, your compound is likely degrading on the silica.
-
Minimize Exposure: Work quickly, use fresh solvents, and protect your fractions from light. If possible, work under an inert atmosphere (nitrogen or argon).
-
Avoid Chlorinated Solvents with Amines: Dichloromethane (DCM), a common chromatography solvent, can react with some amines over time to form quaternary ammonium salts, leading to purification artifacts.[5] If you must use DCM, concentrate your fractions promptly.[5]
-
Consider Crystallization or Acid-Base Extraction: These methods often involve milder conditions than chromatography and can be excellent alternatives for sensitive compounds.
Q3: I'm struggling to remove a closely-related impurity. What are my options?
A3: This depends on the nature of the impurity.
-
Starting Material or Non-Basic Impurity: If the impurity is not basic, an acid-base extraction is often the most effective method to separate it from your tertiary amine-containing product.
-
Structurally Similar Basic Impurity: This is a common challenge, for example, with byproducts from a Pictet-Spengler reaction.[6][7] Here, careful optimization of your chromatography is key. Try different solvent systems to maximize the difference in Rf values. If normal-phase chromatography fails, consider reversed-phase HPLC, which separates compounds based on hydrophobicity.
-
Crystallization: If your compound is a solid, crystallization can be a powerful technique for rejecting impurities, often with very high selectivity.
Q4: How do I choose between chromatography, acid-base extraction, and crystallization?
A4: This decision depends on the properties of your compound and the impurities you need to remove. The following decision tree can guide your choice:
Caption: Decision tree for selecting a primary purification method.
Part 2: Deep Dive into Purification Methodologies
This section provides detailed protocols and the scientific rationale behind them.
Method 1: Modified Flash Column Chromatography for Basic Compounds
This is often the go-to method for mixtures of compounds with similar properties. The key is to suppress the unwanted interactions with the silica gel.
The "Why": The silanol groups on the surface of silica gel have a pKa of around 4-5, making them acidic. A tertiary amine, with a typical pKa of its conjugate acid around 9-11, will be protonated by the silica surface, leading to strong ionic interactions.[1][2] By adding a stronger, more volatile base like triethylamine (pKa of conjugate acid ~10.8) to the mobile phase, you create a competitive equilibrium. The triethylamine neutralizes the acidic sites, allowing your less-hindered product to travel down the column with reduced interaction.[3]
Step-by-Step Protocol:
-
Select a Solvent System:
-
Start with a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., ethyl acetate or methanol).
-
Use TLC to find a solvent ratio that gives your desired compound an Rf of ~0.2-0.3.
-
Crucially, add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to the solvent system used for both the TLC and the column.
-
-
Prepare the Column:
-
Load the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of a solvent like dichloromethane (DCM) or your column eluent.[10] Carefully pipette this solution onto the top of the column.
-
Dry Loading (Recommended for compounds with poor solubility): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[10] Carefully add this powder to the top of the column.
-
-
Elute and Collect:
-
Begin eluting with your starting solvent system.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and analyze them by TLC.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator).
-
The triethylamine is volatile and should co-evaporate with the solvent.
-
Troubleshooting Chromatography:
| Problem | Potential Cause | Solution |
| Compound still tailing | Insufficient basic modifier. | Increase TEA concentration to 1.5-2%. Alternatively, try a different modifier like pyridine. |
| Compound won't elute | Compound is too polar for the solvent system. | Switch to a more polar solvent system, e.g., from ethyl acetate/hexanes to methanol/DCM.[1] |
| Multiple spots elute together | Poor separation. | Try a different solvent system. Consider using a shallower gradient. If normal phase fails, switch to reversed-phase chromatography. |
| Low recovery | Irreversible adsorption or on-column decomposition. | Use dry loading. Consider switching to a less acidic stationary phase like alumina.[3] |
Method 2: Acid-Base Extraction
This powerful technique leverages the difference in solubility between the neutral free base and its protonated salt form. It is exceptionally effective for removing non-basic impurities.[11]
The "Why": Your tertiary amine-containing indole is soluble in organic solvents in its neutral (free base) form. When you wash the organic solution with an aqueous acid (e.g., dilute HCl), the amine is protonated to form an ammonium salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[12][13] You can then regenerate your neutral amine by basifying the aqueous layer.[12][13]
Workflow Diagram:
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 5% acetic acid). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower (aqueous) layer into a clean flask. This layer now contains your protonated product. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of your product.
-
Regeneration of Free Base: Combine the acidic aqueous extracts. While stirring, slowly add a concentrated aqueous base (e.g., 6M NaOH or saturated NaHCO₃) until the solution is strongly basic (check with pH paper, pH > 10). Your product should precipitate out if it's a solid, or form an oily layer.
-
Back-Extraction: Add fresh organic solvent to the now-basic aqueous mixture and shake to extract your neutral product back into the organic phase.[13]
-
Isolation: Separate the organic layer, dry it over an anhydrous drying agent (like Na₂SO₄), filter, and evaporate the solvent to yield your purified product.[12]
Method 3: Crystallization
For solid compounds, crystallization can be the most effective method for achieving high purity, sometimes even surpassing chromatography.
The "Why": Crystallization is a self-purification process. For a crystal lattice to form, molecules of the same type must pack together in a highly ordered arrangement. Impurity molecules that are a different size or shape will not fit well into this growing lattice and will tend to remain in the solvent (the "mother liquor").
Step-by-Step Protocol:
-
Solvent Selection: The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot.[14]
-
Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes, water).[15][16]
-
A good single solvent will dissolve the compound when heated but cause crystals to form upon cooling.
-
For a two-solvent system, find a "soluble" solvent that dissolves your compound well and a "non-soluble" solvent in which it is insoluble.
-
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "soluble" solvent to just dissolve it completely.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two Solvents: While the solution is hot, add the "non-soluble" solvent dropwise until you see persistent cloudiness. Add a few more drops of the "soluble" solvent to redissolve the solid, then cool as above.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Crystallization:
| Problem | Potential Cause | Solution |
| No crystals form | Solution is not supersaturated; compound may be too soluble. | Scratch the inside of the flask with a glass rod. Add a "seed" crystal of the pure compound. Evaporate some of the solvent and try cooling again. |
| Compound "oils out" | The solution is too supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add more solvent, and cool more slowly. Try a lower-boiling point solvent. |
| Poor recovery | Too much solvent was used; compound is too soluble even when cold. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
Part 3: Data and References
Table of pKa Values for Representative Amines
Understanding the pKa of your compound's conjugate acid is critical for designing an effective acid-base extraction. A higher pKa indicates a more basic amine.[17]
| Compound | Amine Type | pKa of Conjugate Acid (approx.) | Notes |
| Triethylamine (TEA) | Tertiary Aliphatic | 10.8 | Common basic modifier in chromatography. |
| N,N-Dimethyltryptamine (DMT) | Tertiary Tryptamine | 8.7 | The indole nitrogen is not basic (pKa ~ -2). |
| Psilocin | Tertiary Tryptamine | 9.5 | The phenolic hydroxyl adds another potential ionization site. |
| Ammonium Ion (NH₄⁺) | - | 9.2 | Conjugate acid of ammonia. |
pKa values are approximate and can vary with solvent and temperature.[17][18][19][20]
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. scribd.com [scribd.com]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. youtube.com [youtube.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. drughunter.com [drughunter.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
Welcome to the technical support center for the scale-up synthesis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-step synthesis of this key intermediate. Our focus is to bridge the gap between laboratory-scale procedures and pilot-plant or manufacturing-scale production, ensuring scientific integrity and robust process control.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process commencing with the Nenitzescu indole synthesis, followed by O-acylation. This pathway is a common route for the preparation of this Arbidol intermediate.[1]
Caption: Synthetic route to this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Nenitzescu Reaction)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| p-Benzoquinone | 108.09 | 1.0 | Ensure high purity |
| Ethyl 3-(methylamino)crotonate | 143.18 | 1.0 | Freshly prepared or stored under inert gas |
| Dichloroethane | 98.96 | Solvent | Anhydrous |
| Catalyst (e.g., Lewis Acid) | - | Varies | To be optimized |
Procedure:
-
To a stirred solution of p-benzoquinone in dichloroethane in a suitable reactor, add the catalyst at a controlled temperature.
-
Slowly add a solution of ethyl 3-(methylamino)crotonate in dichloroethane to the reaction mixture, maintaining the temperature at a low level.[1]
-
After the addition is complete, allow the reaction to proceed at the optimized temperature, monitoring the progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, the reaction mixture is worked up. This typically involves filtration to collect the crude product.
-
The crude product, ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate, is then purified by recrystallization from a suitable solvent system, such as acetone/water.[1]
Step 2: Synthesis of this compound (O-Acylation)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | 247.27 | 1.0 | Dry |
| Acetic Anhydride | 102.09 | 1.1 - 1.5 | Excess to drive the reaction |
| Pyridine (or other base) | 79.10 | Solvent/Catalyst | Anhydrous |
Procedure:
-
Dissolve the dried ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in a suitable solvent such as pyridine or use acetic anhydride as both reagent and solvent.
-
Add acetic anhydride to the solution at a controlled temperature.
-
Heat the reaction mixture to the optimized temperature and monitor for completion.
-
After the reaction is complete, the mixture is cooled, and the product is isolated, often by precipitation upon addition of a non-solvent like water.
-
The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
III. Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the synthesis.
Caption: Troubleshooting flowchart for the synthesis scale-up.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the Nenitzescu reaction (Step 1) upon scaling up from 10g to 1kg. What are the likely causes?
A: A decrease in yield during scale-up of the Nenitzescu reaction is a common challenge. Several factors could be at play:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Reagent Addition Rate: The rate of addition of ethyl 3-(methylamino)crotonate is critical. A slow, controlled addition is necessary to manage the exothermicity of the reaction and prevent the formation of polymeric byproducts.
-
Purity of Starting Materials: The purity of p-benzoquinone is crucial. Impurities can inhibit the reaction or lead to the formation of colored byproducts that are difficult to remove.
-
Catalyst Deactivation: If a catalyst is used, its activity might be affected by impurities present in larger quantities of starting materials or solvents.
Q2: During the O-acylation (Step 2), we are seeing incomplete conversion even with extended reaction times. What can we do?
A: Incomplete acylation can often be traced back to a few key issues:
-
Moisture: The presence of water will consume acetic anhydride and can hydrolyze the product. Ensure that the starting indole and all solvents are thoroughly dried before use.
-
Insufficient Acylating Agent: While a slight excess of acetic anhydride is recommended, on a larger scale, some of it might be consumed by side reactions. Consider a modest increase in the molar equivalent of acetic anhydride.
-
Base/Catalyst Activity: If using a base like pyridine, ensure its purity and dryness. The efficiency of the base is critical for activating the hydroxyl group for acylation.
Q3: The final product is off-color (yellow or brown) after purification. How can we improve the color?
A: Discoloration is often due to the presence of oxidized or polymeric impurities.
-
Purification of Intermediates: The color of the final product is highly dependent on the purity of the intermediate from the Nenitzescu reaction. Ensure the ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is thoroughly purified before proceeding to the acylation step.
-
Recrystallization Solvent: Experiment with different solvent systems for the final recrystallization. A mixed solvent system can sometimes provide better purification than a single solvent.
-
Charcoal Treatment: A treatment with activated carbon during the recrystallization of either the intermediate or the final product can be effective in removing colored impurities. Use with caution, as it can also adsorb some of your product.
Q4: We are having difficulty with the filtration of the crude product from the Nenitzescu reaction at a larger scale. The filtration is very slow. What can be done?
A: Slow filtration is typically due to very fine particle size or the presence of gummy impurities.
-
Crystallization Conditions: The cooling rate during crystallization can significantly impact particle size. A slower, more controlled cooling profile can lead to larger crystals that are easier to filter.
-
"Digestion" of the Slurry: Holding the slurry at a slightly elevated temperature for a period before cooling can sometimes improve the crystal morphology.
-
Filter Aid: Using a filter aid such as Celite® can improve filtration speed. However, ensure it is compatible with your process and that it can be effectively removed.
IV. References
-
Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. Scientific Reports. Available at: --INVALID-LINK--
-
Preparation method of arbidol intermediate. Google Patents. Available at: --INVALID-LINK--
-
A three-component Fischer indole synthesis. Nature Protocols. Available at: --INVALID-LINK--
-
Arbidol hydrochloride synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Arbidol pharmacological studies. arbidol.org. Available at: --INVALID-LINK--
-
New 3H-Indole Synthesis by Fischer’s Method. Part I. MDPI. Available at: --INVALID-LINK--
-
Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: --INVALID-LINK--
-
Fischer Indole Synthesis. Organic Reactions. Available at: --INVALID-LINK--
-
INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses. Available at: --INVALID-LINK--
-
Supporting Information. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: --INVALID-LINK--
-
Synthesis of Related Substances to Arbidol Hydrochloride. Chinese Journal of Pharmaceuticals. Available at: --INVALID-LINK--
-
This compound. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E. Available at: --INVALID-LINK--
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands. Available at: --INVALID-LINK--
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: --INVALID-LINK--
-
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. Available at: --INVALID-LINK--
References
Technical Support Center: Continuous Flow Synthesis of Ester Derivatives
Welcome to the technical support center for the continuous flow synthesis of ester derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of flow chemistry for esterification. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when transitioning from batch to continuous flow esterification.
Q1: What are the primary advantages of using continuous flow for ester synthesis compared to traditional batch methods?
A: Continuous flow synthesis offers several key advantages over batch processing for esterification reactions. These include:
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly reducing the risks associated with highly exothermic reactions or the use of hazardous reagents.[1][2]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to faster reaction rates and higher yields.[2][3]
-
Increased Efficiency and Throughput: Once a steady state is achieved, continuous flow systems can operate for extended periods, enabling the production of larger quantities of the desired ester with a smaller footprint.[4][5]
-
Facilitated Process Optimization: Key reaction parameters such as temperature, residence time, and reagent stoichiometry can be rapidly screened and optimized.[6][7][8]
-
Equilibrium Shift: In equilibrium-limited reactions like Fischer esterification, byproducts such as water can be continuously removed, driving the reaction towards completion.[9][10][11]
Q2: How do I calculate the residence time for my flow reactor setup?
A: Residence time, the average time reactants spend in the reactor, is a critical parameter in flow chemistry.[12][13][14] It is calculated using the following formula:
Residence Time (t) = Reactor Volume (V) / Total Flow Rate (Q) [15][16]
-
Reactor Volume (V): The internal volume of your reactor coil or microreactor.
-
Total Flow Rate (Q): The sum of the individual flow rates of all reactant streams entering the reactor.
It's important to note that this calculation provides the mean residence time. The actual time individual molecules spend in the reactor can vary, a concept known as the residence time distribution (RTD).[12][13][15]
Q3: What types of catalysts are suitable for continuous flow esterification?
A: Both homogeneous and heterogeneous catalysts can be employed.
-
Homogeneous Catalysts: Acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[10] While effective, they require downstream quenching and purification steps.
-
Heterogeneous (Solid-Supported) Catalysts: These are often preferred for continuous flow as they can be packed into a column (a packed-bed reactor), simplifying product purification.[17] Examples include:
Q4: Can I use solid reagents or starting materials in my continuous flow esterification?
A: Handling solids in continuous flow systems is a known challenge as it can lead to clogging and pressure fluctuations.[20][21] However, there are strategies to manage this:
-
Dissolution: Dissolving the solid in a suitable solvent before introducing it to the reactor is the most straightforward approach.
-
Slurry Pumping: Specialized pumps can handle slurries, but careful optimization is needed to prevent settling and blockages.
-
In-situ Generation: In some cases, a solid reagent can be generated in-situ from soluble precursors immediately before the reaction zone.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Conversion or Incomplete Reaction
You've set up your continuous flow esterification, but the analysis of the output stream shows a significant amount of unreacted starting materials.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Residence Time | The reactants are not spending enough time in the heated zone of the reactor to reach completion.[12][13] | 1. Decrease the total flow rate: This will increase the residence time within the existing reactor.[12] 2. Increase the reactor volume: If decreasing the flow rate is not desirable (e.g., due to throughput requirements), use a longer reactor coil or a larger volume microreactor.[13] |
| Incorrect Temperature | The reaction temperature may be too low, resulting in slow kinetics. For equilibrium reactions, temperature also influences the position of the equilibrium. | 1. Increase the reactor temperature: Incrementally increase the temperature and monitor the conversion. Be mindful of potential side reactions or degradation at higher temperatures. |
| Poor Mixing | If the reactants are not mixing efficiently, the reaction will be slow and incomplete. This is especially true for immiscible reagents. | 1. Incorporate a static mixer: Place a static mixer upstream of the reactor to ensure the reactant streams are homogenous before entering the heated zone.[22] 2. Check for phase separation: If using immiscible solvents, consider adding a surfactant or changing the solvent system to improve miscibility.[23] |
| Catalyst Deactivation | A packed-bed catalyst may lose its activity over time due to poisoning or leaching. | 1. Monitor catalyst performance: Regularly analyze the product stream to check for a gradual decrease in conversion. 2. Regenerate or replace the catalyst: Follow the manufacturer's instructions for catalyst regeneration. If regeneration is not possible, replace the catalyst bed. |
Workflow for Diagnosing Low Conversion
Problem 2: Reactor Clogging or Fouling
The back pressure in your system is steadily increasing, or the flow has stopped completely.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Product or Byproduct Precipitation | The desired ester or a byproduct may have limited solubility in the reaction solvent at the reaction temperature or upon cooling. | 1. Change the solvent: Select a solvent in which all components remain dissolved throughout the process. 2. Increase the temperature: In some cases, increasing the temperature can improve solubility. 3. Reduce reactant concentrations: Lowering the concentration can prevent the solubility limit from being exceeded. |
| Solid Catalyst Bed Compaction | The solid particles in a packed-bed reactor can become compacted over time, leading to increased back pressure. | 1. Check for fines: Ensure that the catalyst particles are of a uniform size and that fine particles have been removed before packing the reactor. 2. Repack the column: If compaction occurs, the column will need to be repacked. |
| Insoluble Impurities in Reagents | Impurities in the starting materials or solvents can precipitate in the narrow channels of a flow reactor. | 1. Filter all solutions: Use an in-line filter on all reactant streams before they enter the reactor. 2. Use high-purity reagents: Ensure the quality of your starting materials and solvents.[24] |
| Polymerization or Side Reactions | Unwanted side reactions can sometimes produce polymeric or insoluble materials that cause blockages.[25] | 1. Optimize reaction conditions: Re-evaluate the temperature and residence time to minimize side reactions. 2. Introduce an inhibitor: If polymerization is a concern, a suitable inhibitor may be added to one of the reactant streams. |
Preventative Measures for Reactor Fouling
Problem 3: Inconsistent or Unstable Back Pressure
The reading from your back pressure regulator (BPR) is fluctuating, leading to inconsistent residence times and potentially affecting phase control.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Gas Bubble Formation (Outgassing) | Dissolved gases can come out of solution as the temperature increases, or gaseous byproducts may form, creating a two-phase flow that affects the BPR. | 1. Degas solvents: Degas all solvents before use. 2. Increase back pressure: A higher system pressure can keep gases dissolved in the liquid phase. |
| Faulty Back Pressure Regulator | The BPR itself may be malfunctioning due to debris, a damaged diaphragm, or an incorrect setting.[26] | 1. Check for debris: Disassemble and clean the BPR according to the manufacturer's instructions. 2. Inspect the diaphragm: Look for any tears or damage and replace if necessary. 3. Verify correct installation and type: Ensure you are using the correct type of BPR for your application (pressure-reducing vs. back-pressure) and that it is installed correctly.[27] |
| Pulsating Flow from Pumps | Some types of pumps (e.g., certain diaphragm or peristaltic pumps) can deliver a pulsating flow, which can cause the BPR to react erratically. | 1. Install a pulse dampener: A pulse dampener can be installed downstream of the pump to smooth out the flow. 2. Use a different pump type: Syringe pumps or high-quality HPLC pumps generally provide a more stable, pulse-free flow.[22] |
Experimental Protocols
Protocol 1: General Setup for Continuous Flow Esterification
This protocol outlines the basic steps for assembling a continuous flow system for ester synthesis.
-
Reagent Preparation:
-
Prepare a solution of the carboxylic acid and any homogeneous catalyst in a suitable solvent.
-
Prepare a separate solution of the alcohol in the same solvent.
-
Degas both solutions to prevent outgassing in the reactor.
-
-
System Assembly:
-
Connect the reagent reservoirs to two separate pumps (e.g., syringe pumps or HPLC pumps).
-
Combine the outlets of the pumps using a T-mixer or Y-mixer.
-
If desired, connect the outlet of the mixer to a static mixer to ensure thorough mixing.
-
Connect the mixer outlet to the inlet of the flow reactor (e.g., a PFA or stainless steel tubing coil immersed in a heated oil bath or a commercial reactor module).
-
Connect the outlet of the reactor to a back pressure regulator (BPR) set to the desired pressure.
-
The final outlet from the BPR leads to a collection vessel.
-
-
Operation:
-
Begin by pumping the solvent through the system to prime the lines and ensure there are no leaks.
-
Set the reactor to the desired temperature and allow it to equilibrate.
-
Start the reagent pumps at the calculated flow rates to achieve the desired residence time and stoichiometry.
-
Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.
-
Upon completion, flush the system with clean solvent.
-
Safety First: Always perform a comprehensive hazard assessment before starting any new reaction, especially when working with hazardous chemicals or at elevated temperatures and pressures.[1][28]
References
- 1. asymchem.com [asymchem.com]
- 2. amarequip.com [amarequip.com]
- 3. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 4. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]
- 5. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. microinnova.com [microinnova.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. amt.uk [amt.uk]
- 13. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 14. Residence time - Wikipedia [en.wikipedia.org]
- 15. freactor.com [freactor.com]
- 16. Continuous Flow Stirred Tank Reactor [cs.montana.edu]
- 17. A highly active and robust solid catalyst provides high yields of esters by continuous flow | RIKEN [riken.jp]
- 18. Comparison of continuous reactors in enzymatic esterification — Stoli Chem [stolichem.com]
- 19. researchgate.net [researchgate.net]
- 20. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 24. rsc.org [rsc.org]
- 25. US4957982A - Process for reducing reactor fouling during polymerization in an aqueous medium - Google Patents [patents.google.com]
- 26. Ultimate Guide to the Back Pressure Regulator | Kimray [kimray.com]
- 27. fluidhandlingpro.com [fluidhandlingpro.com]
- 28. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Characterization of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate and Its Analogs
For researchers and professionals in drug development, the precise synthesis and rigorous characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a significant indole derivative, with its key precursor and a related analog. By presenting detailed experimental protocols and comparative analytical data, this document serves as a practical resource for chemists in the pharmaceutical and life sciences sectors.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Modifications to the indole ring system, particularly at the 5-position, can significantly modulate a compound's pharmacological profile. This guide focuses on this compound, a compound of interest for its potential as a synthetic intermediate and for its own inherent biological properties. To provide a comprehensive understanding of its characteristics, we will compare it with two closely related analogs: its immediate synthetic precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, and a methylated counterpart, Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate. This comparative approach allows for a deeper understanding of how simple functional group modifications at the 5-position influence the physicochemical and spectroscopic properties of the molecule.
Chemical Structures and Comparative Overview
The structures of the three indole derivatives under examination are presented below. The core indole-3-carboxylate framework remains constant, with the key variation being the substituent at the 5-position of the indole ring.
Caption: Comparative overview of the target compound and its analogs.
Physicochemical and Spectroscopic Characterization
A direct comparison of the key physicochemical and spectroscopic properties of the three compounds is essential for their unambiguous identification and for predicting their behavior in various chemical and biological systems.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate |
| CAS Number | 40945-79-7[1] | 15574-49-9[2] | 20663-41-0 |
| Molecular Formula | C₁₅H₁₇NO₄[1] | C₁₃H₁₅NO₃[2] | C₁₄H₁₇NO₃ |
| Molecular Weight | 275.30 g/mol [1] | 233.26 g/mol [2] | 247.29 g/mol |
| Appearance | Solid | Solid | - |
| Melting Point | - | 215-216 °C[3] | - |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | This compound (Predicted) | Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate (Predicted) |
| ¹H NMR (ppm) | Predicted: δ 7.8-7.9 (d, 1H), 7.3-7.4 (d, 1H), 6.9-7.0 (dd, 1H), 4.3-4.4 (q, 2H), 3.7 (s, 3H), 2.7 (s, 3H), 2.3 (s, 3H), 1.4 (t, 3H) | δ 8.95 (s, 1H, OH), 8.47 (d, 1H, J=2.4 Hz, 4-H), 7.25 (d, 1H, J=8.8 Hz, 7-H), 6.68 (dd, 1H, J=2.4, 8.4 Hz, 6-H), 4.28 (q, 2H, J=4 Hz, -CH₂-), 3.64 (s, 3H, N-CH₃), 2.68 (s, 3H, 2-CH₃), 1.35 (t, 3H, J=4 Hz, -CH₃)[3] | Predicted: δ 7.5-7.6 (d, 1H), 7.2-7.3 (d, 1H), 6.8-6.9 (dd, 1H), 4.3-4.4 (q, 2H), 3.8 (s, 3H), 3.7 (s, 3H), 2.7 (s, 3H), 1.4 (t, 3H) |
| ¹³C NMR (ppm) | Predicted: δ ~169 (C=O, acetyl), ~165 (C=O, ester), ~150-155 (C-O), ~145 (C-N), ~130-135 (quat. C), ~110-120 (arom. CH), ~100-105 (quat. C), ~60 (-CH₂-), ~30 (N-CH₃), ~20 (acetyl-CH₃), ~15 (ester-CH₃), ~12 (2-CH₃) | δ 165.60 (CO₂), 153.10 (C-5), 145.67 (C-2), 131.14 (C-7a), 127.56 (C-3a), 111.72 (C-6), 110.69 (C-7), 105.95 (C-4), 102.37 (C-3), 59.06 (-CH₂-), 29.98 (N-CH₃), 14.97 (2-CH₃), 12.08 (-CH₃)[3] | Predicted: δ ~165 (C=O, ester), ~155 (C-O), ~145 (C-N), ~130-135 (quat. C), ~110-120 (arom. CH), ~100-105 (quat. C), ~60 (-CH₂-), ~55 (O-CH₃), ~30 (N-CH₃), ~15 (ester-CH₃), ~12 (2-CH₃) |
| IR (cm⁻¹) | Predicted: ~1760 (C=O, acetyl ester), ~1700 (C=O, ethyl ester), ~1600, 1480 (C=C, aromatic), ~1200 (C-O stretch) | 3274 (O-H), 1751 (C=O), 1637, 1622, 1595 (indole ring)[3] | Predicted: ~1700 (C=O, ethyl ester), ~1600, 1480 (C=C, aromatic), ~1250, 1030 (C-O, ether) |
| Mass Spec (m/z) | Predicted: [M]+ at 275.12 | - | Predicted: [M]+ at 247.12 |
Note: Predicted data is based on established principles of spectroscopy and comparison with closely related analogs. Experimental verification is recommended.
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound is most efficiently achieved through a two-step process, beginning with the well-established Nenitzescu indole synthesis to form the 5-hydroxy precursor, followed by a straightforward acetylation.
Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
This synthesis follows the Nenitzescu reaction, a powerful method for the formation of 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters.
References
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: A Predictive and Comparative Study
Welcome to an in-depth technical guide on the ¹H NMR analysis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate. In the landscape of drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the target molecule, this compound, a polysubstituted indole derivative of interest in medicinal chemistry.
Given the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide will present a detailed ab initio prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis with experimentally determined data for structurally analogous indole derivatives. We will delve into the rationale behind the expected chemical shifts and coupling patterns, providing a robust framework for researchers encountering this or similar molecular scaffolds.
The Target Molecule: Structure and Proton Environment
The structure of this compound presents a fascinating case for ¹H NMR analysis. The indole core is heavily substituted, with each substituent electronically influencing the chemical environment of the protons. Understanding these influences is key to accurately predicting the spectrum.
Caption: Structure of this compound.
The molecule possesses several distinct proton environments:
-
Aromatic Protons (H-4, H-6, H-7): Located on the benzene portion of the indole ring. Their chemical shifts are highly sensitive to the nature and position of other substituents.
-
N-Methyl Protons (N-CH₃): A singlet whose chemical shift is influenced by its attachment to the nitrogen within the heterocyclic ring.
-
C2-Methyl Protons (C2-CH₃): A singlet attached to the C2 position of the indole ring.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet and a triplet, characteristic of an ethyl group, with chemical shifts influenced by the adjacent ester functionality.
-
Acetoxy Protons (-OCOCH₃): A singlet corresponding to the methyl group of the acetoxy substituent at the C5 position.
Predicted ¹H NMR Spectrum of the Target Molecule
The following table outlines the predicted ¹H NMR spectral data for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃). The prediction is based on the additive effects of the known substituents on the indole scaffold.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-4 | ~ 7.8 - 8.0 | d | 1H | The C3-ester group is strongly electron-withdrawing, significantly deshielding the adjacent H-4 proton, pushing it downfield. |
| H-7 | ~ 7.2 - 7.4 | d | 1H | Expected to be the most upfield of the aromatic protons due to being ortho to the electron-donating nitrogen atom, but deshielded relative to unsubstituted indole by the N-methyl group. |
| H-6 | ~ 7.0 - 7.2 | dd | 1H | Influenced by both the C5-acetoxy group and the C7 proton, leading to a doublet of doublets. The acetoxy group is mildly electron-donating through resonance, shielding this proton slightly. |
| N-CH₃ | ~ 3.7 - 3.9 | s | 3H | The N-methyl group in indole derivatives typically appears in this region. The electron-withdrawing nature of the rest of the molecule may cause a slight downfield shift. |
| -OCH₂CH₃ (Methylene) | ~ 4.3 - 4.5 | q | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a significant downfield shift. They are split into a quartet by the neighboring methyl group. |
| C2-CH₃ | ~ 2.7 - 2.9 | s | 3H | The C2-methyl group is deshielded by the adjacent C3-ester group and the overall aromatic system. |
| -OCOCH₃ (Acetoxy methyl) | ~ 2.3 - 2.5 | s | 3H | The methyl protons of the acetoxy group are in a typical range for such functionalities. |
| -OCH₂CH₃ (Methyl) | ~ 1.3 - 1.5 | t | 3H | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |
Comparative Analysis with Structurally Related Indole Derivatives
To substantiate our predictions, we will now compare them with the experimentally determined ¹H NMR data of indole derivatives that share key structural features with our target molecule.
Comparison 1: Effect of N-Methylation and C3-Carbonyl Group
Let's consider 1-methyl-1H-indole-3-carbaldehyde . The presence of an N-methyl group and a C3-carbonyl functionality provides a good model for the environment of the N-CH₃ and the aromatic protons in our target molecule.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 1-methyl-1H-indole-3-carbaldehyde | H-4 | 8.35 | d | [1] |
| H-aromatic | 7.50 - 7.33 | m | [1] | |
| N-CH₃ | 3.90 | s | [1] |
The downfield shift of H-4 to 8.35 ppm in this compound strongly supports our prediction of a significantly deshielded H-4 in our target molecule due to the C3-ester group.[1] The N-CH₃ signal at 3.90 ppm is also in line with our predicted range.[1]
Comparison 2: Effect of C2-Methyl and C3-Ester Groups
Now, we examine Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate . This molecule features the C2-methyl and C3-ester groups present in our target.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | Aromatic H | 8.99, 8.12, 7.36 | d, dd, d | [2] |
| O-CH₃ | 4.00 | s | [2] | |
| C2-CH₃ | 2.81 | s | [2] |
The C2-CH₃ signal at 2.81 ppm is in excellent agreement with our predicted range of 2.7-2.9 ppm, validating the expected deshielding effect of the adjacent ester group.[2]
Comparison 3: Effect of C5-Oxygen Substitution
For the influence of the C5-acetoxy group, we can look at Ethyl 5-hydroxy-2-methylindole-3-carboxylate , the precursor to our target molecule.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Ethyl 5-hydroxy-2-methylindole-3-carboxylate | Aromatic H | Not specified | - | [3] |
| -OCH₂CH₃ | Not specified | q | [3] | |
| C2-CH₃ | Not specified | s | [3] | |
| -OCH₂CH₃ | Not specified | t | [3] |
While specific shifts are not provided in the available abstract, the presence of a hydroxyl group at C5 is known to be electron-donating, which would shield the aromatic protons, particularly H-4 and H-6. Conversion of the hydroxyl to an acetoxy group will slightly reduce this donating effect, leading to a minor downfield shift for these protons compared to the hydroxy analog.
Experimental Protocol for ¹H NMR Analysis
For researchers aiming to acquire a ¹H NMR spectrum of this compound or similar compounds, adherence to a standardized protocol is crucial for obtaining high-quality, reproducible data.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for ¹H NMR analysis.
Detailed Step-by-Step Methodology
-
Sample Weighing: Accurately weigh between 5-25 mg of the solid compound.[4]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterochloroform (CDCl₃) is a common first choice for many organic molecules.[5] Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial.
-
Sample Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent issues with magnetic field homogeneity.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard one-pulse sequence. Typically, 8 to 64 scans are sufficient for a sample of this concentration.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Conclusion
This guide has provided a comprehensive, predictive analysis of the ¹H NMR spectrum for this compound, a task necessitated by the current lack of public experimental data. By leveraging established principles of substituent effects and making direct comparisons with structurally related, experimentally characterized indole derivatives, we have constructed a reliable and scientifically-grounded prediction of the expected spectrum. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality data for this and similar compounds. This predictive and comparative approach serves as a powerful tool in modern chemical research, enabling scientists to anticipate spectral features and confidently proceed with structural elucidation even in the absence of direct reference spectra.
References
- 1. rsc.org [rsc.org]
- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 3. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
This guide provides an in-depth technical analysis of the mass spectrometric behavior of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document compares different ionization techniques, elucidates fragmentation pathways, and offers detailed experimental protocols to support robust analytical characterization.
Introduction and Physicochemical Properties
This compound is a substituted indole derivative. The indole scaffold is a core component in numerous natural products and synthetic pharmaceuticals, making the precise structural confirmation of its analogues a critical step in chemical and pharmaceutical research. Mass spectrometry (MS) is an indispensable tool for this purpose, providing sensitive and specific information on molecular weight and structure.
Compound Properties:
-
Molecular Formula: C₁₅H₁₇NO₄[1]
-
Molecular Weight (Monoisotopic): 275.1158 Da[1]
-
IUPAC Name: ethyl 5-acetyloxy-1,2-dimethyl-1H-indole-3-carboxylate[1]
-
CAS Number: 40945-79-7[1]
Figure 1: Chemical Structure of this compound.
The structure features several key functional groups that dictate its behavior in a mass spectrometer: a tertiary amine within the N-methylated indole ring, an ethyl ester, and an acetoxy group. Understanding how these groups ionize and fragment is key to interpreting the resulting mass spectra.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount and depends on the desired information—be it the intact molecular weight or detailed structural fragments. Here, we compare two common techniques: Electrospray Ionization (ESI), a "soft" technique, and Electron Ionization (EI), a "hard" technique.
Electrospray Ionization (ESI-MS) for Molecular Weight Determination
ESI is the method of choice for polar, thermally labile molecules and is typically coupled with liquid chromatography (LC).[2] It generates even-electron ions, primarily protonated molecules [M+H]⁺, with minimal in-source fragmentation.[2] For the title compound, the nitrogen atom on the indole ring is a primary site for protonation.
Expected ESI-MS Result: A dominant peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 276.1231. This provides unambiguous confirmation of the molecular weight.
Tandem Mass Spectrometry (ESI-MS/MS): To gain structural information, collision-induced dissociation (CID) is applied to the isolated [M+H]⁺ precursor ion. The fragmentation of these even-electron ions typically involves the elimination of small, stable neutral molecules.[2]
Predicted Key Fragmentations (ESI-CID):
-
Loss of ketene (CH₂CO): A characteristic fragmentation of acetoxy groups is the neutral loss of 42.01 Da. This would result in a fragment ion at m/z 234.1125, corresponding to the 5-hydroxy derivative.
-
Loss of ethylene (C₂H₄): The ethyl ester can lose ethylene via a McLafferty-type rearrangement, resulting in a loss of 28.03 Da.
-
Loss of ethanol (C₂H₅OH): Cleavage of the ester can lead to the neutral loss of ethanol (46.04 Da), yielding an acylium ion.
Electron Ionization (EI-MS) for Structural Elucidation
EI is a high-energy technique that bombards the analyte with electrons (~70 eV), causing extensive and reproducible fragmentation.[2] This method is ideal for creating a detailed fragmentation "fingerprint" useful for library matching and structural confirmation, typically in conjunction with gas chromatography (GC). The initial ionization event creates an odd-electron molecular ion (M⁺˙).[2][3]
Expected EI-MS Result: The molecular ion peak (M⁺˙) at m/z 275.1158 may be observed, but its intensity could be low due to the molecule's propensity to fragment. The resulting spectrum will be rich with fragment ions.
Predicted Key Fragmentations (EI):
-
Loss of acetyl radical (˙COCH₃): Cleavage of the acetoxy group can lead to the loss of an acetyl radical (43.02 Da), forming a stable phenoxy-type ion at m/z 232.0919.
-
Loss of ethoxy radical (˙OC₂H₅): Alpha-cleavage at the ester can eject an ethoxy radical (45.03 Da), forming a prominent acylium ion at m/z 230.0817.
-
Formation of the M-42 ion: As with ESI, the loss of a neutral ketene molecule (42.01 Da) is a highly favorable pathway, leading to the radical cation of the 5-hydroxy indole derivative at m/z 233.1049. This ion is often very stable and can be the base peak.
Performance Comparison Summary
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Energy | Soft | Hard |
| Primary Ion | [M+H]⁺ (Even-Electron) | M⁺˙ (Odd-Electron Radical Cation) |
| Molecular Ion Peak | Strong, often the base peak | Variable, can be weak or absent |
| Fragmentation | Controlled (via CID); predictable neutral losses | Extensive and complex; provides a structural "fingerprint" |
| Typical Interface | LC-MS | GC-MS |
| Primary Application | Accurate molecular weight determination of polar analytes | Structural elucidation and library searching of volatile analytes |
| Key Advantage | Preserves the intact molecule, ideal for quantification. | Provides rich structural detail and highly reproducible spectra. |
Experimental Protocols & Methodologies
To ensure trustworthy and reproducible results, the following detailed protocols are provided.
Protocol 1: LC-ESI-MS/MS Analysis
Objective: To confirm the molecular weight and obtain controlled fragmentation data.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Isolate the precursor ion at m/z 276.12 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.
-
Protocol 2: GC-EI-MS Analysis
Objective: To generate a reproducible fragmentation pattern for structural confirmation and library comparison.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate.
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program: Hold at 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Visualizing Workflows and Fragmentation
Diagrams provide a clear visual representation of complex processes. The following have been generated using Graphviz to illustrate the analytical workflow and key fragmentation pathways.
General Analytical Workflow
Caption: General workflow for the mass spectrometric analysis of the target compound.
Proposed ESI-MS/MS Fragmentation Pathway
Caption: Key fragmentation pathways for the [M+H]⁺ ion in ESI-MS/MS.
Proposed EI-MS Fragmentation Pathway
Caption: Major fragmentation routes for the molecular ion under Electron Ionization.
Conclusion
The mass spectrometric analysis of this compound can be effectively tailored to meet specific analytical goals. For rapid and confident molecular weight confirmation, LC-ESI-MS is the superior choice, yielding a strong protonated molecular ion. For detailed structural elucidation and the generation of a reproducible spectral fingerprint for library matching, GC-EI-MS provides the necessary depth of fragmentation data. The predictable fragmentation patterns, centered around the loss of ketene from the acetoxy group and cleavages of the ethyl ester, provide a solid basis for the structural confirmation of this and related indole derivatives. By selecting the appropriate technique and understanding these fragmentation pathways, researchers can achieve comprehensive and reliable characterization of this important class of molecules.
References
A Senior Application Scientist's Comparative Guide to Indole Synthesis
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a preeminent heterocyclic scaffold, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-migraine triptan class of drugs, underscores the critical importance of robust and versatile synthetic methods for its construction.[4] For researchers in medicinal chemistry and process development, selecting the optimal synthetic route is a decision governed by factors such as starting material availability, functional group tolerance, scalability, and overall efficiency.
This guide provides an in-depth comparative analysis of the most pivotal methods for indole synthesis. We will move beyond a simple recitation of reaction names, delving into the mechanistic underpinnings, practical advantages, and inherent limitations of both classical and modern techniques. By grounding our discussion in field-proven insights and experimental data, this document aims to equip the practicing scientist with the knowledge to make informed, causality-driven decisions in their synthetic endeavors.
Part 1: The Pillars of Indole Synthesis - Classical Methodologies
For over a century, a set of named reactions has formed the bedrock of indole chemistry. While often requiring harsh conditions, their reliability and reliance on readily available starting materials ensure their continued relevance.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[4][5] The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a thermally-driven, acid-catalyzed intramolecular rearrangement to yield the indole.[4][6]
Mechanistic Causality: The choice of a strong Brønsted or Lewis acid (e.g., HCl, ZnCl₂, PPA) is critical.[4][5] Its primary role is to catalyze the tautomerization of the phenylhydrazone to the crucial ene-hydrazine intermediate. Following protonation, this intermediate undergoes the key bond-forming event: a[4][4]-sigmatropic rearrangement.[4][7] This concerted pericyclic reaction is irreversible and sets the stage for the subsequent cyclization and ammonia elimination, which re-aromatizes the system to furnish the energetically favorable indole ring.[4][5]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. jk-sci.com [jk-sci.com]
A Comparative Guide to Indole-Based Antiviral Compounds: Evaluating Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antiviral potential of "Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate," a member of the pharmacologically significant indole class of heterocyclic compounds. While direct and extensive antiviral data for this specific molecule is not yet prevalent in published literature, its structural similarity to established indole-based antivirals, such as Arbidol (Umifenovir), provides a strong rationale for its investigation. This document will, therefore, use Arbidol as a primary comparator to illustrate the potential mechanisms and evaluation methodologies pertinent to this compound. We will also draw comparisons with other classes of antiviral agents to provide a broader context for its potential therapeutic niche.
The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent antiviral effects against a range of viruses such as influenza, HIV, HCV, and coronaviruses.[1][2][3] The versatility of the indole ring allows for substitutions that can modulate the compound's interaction with viral or host cell targets, influencing its efficacy and specificity.[4]
The Promise of this compound: A Structural Perspective
This compound shares the core indole-3-carboxylic acid ethyl ester structure with the marketed broad-spectrum antiviral drug Arbidol.[5] The key differentiator is the 5-acetoxy group. In Arbidol, the analogous position is a hydroxyl group. This seemingly minor chemical modification can have significant implications for the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target binding affinity. The acetoxy group may act as a prodrug, being hydrolyzed by cellular esterases to reveal a hydroxyl group, potentially mimicking the action of Arbidol's active metabolite.
Comparator Antiviral Compounds
To establish a robust comparative framework, we will consider antiviral agents with different mechanisms of action:
-
Arbidol (Umifenovir): An indole-3-carboxylate derivative with a broad spectrum of antiviral activity.[5] It is known to inhibit virus-mediated membrane fusion, a critical step in viral entry.[5]
-
Remdesivir: A nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral RNA synthesis. It has shown efficacy against a range of RNA viruses, including SARS-CoV-2.
-
Oseltamivir (Tamiflu): A neuraminidase inhibitor that prevents the release of newly formed influenza virus particles from infected cells, thus limiting the spread of infection.
Postulated Mechanism of Action: An Analogy to Arbidol
Given the structural similarity to Arbidol, it is plausible that this compound may also interfere with the early stages of viral infection, specifically viral entry and fusion. The indole core and its substituents could potentially interact with viral glycoproteins or host cell membranes to stabilize a prefusion conformation or block the conformational changes required for membrane fusion.
Caption: Postulated mechanism of action for this compound, targeting viral membrane fusion.
Experimental Protocols for Comparative Evaluation
A rigorous comparative evaluation of antiviral compounds necessitates standardized in vitro assays to determine their efficacy and cytotoxicity.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Arbidol, Remdesivir, Oseltamivir) and add them to the cells. Include a "cells only" control.
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Efficacy Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the compound that inhibits viral replication by 50%, expressed as the 50% effective concentration (EC50).
Methodology:
-
Cell Infection: Seed host cells in 6-well plates and grow to confluence. Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1.2% Avicel and serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for a Plaque Reduction Assay to determine antiviral efficacy.
Comparative Data Summary (Illustrative)
The following table presents illustrative data for our comparator compounds against a hypothetical RNA virus. This serves as a template for how to present the results obtained from the experimental protocols described above.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | To be determined | To be determined | To be determined |
| Arbidol (Umifenovir) | 10 | >100 | >10 |
| Remdesivir | 0.1 | >20 | >200 |
| Oseltamivir | 0.01 (Influenza) | >1000 | >100,000 |
Note: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cellular toxicity.
Conclusion and Future Directions
While "this compound" remains a compound with underexplored antiviral potential, its structural relationship to the established antiviral drug Arbidol provides a compelling basis for further investigation. The experimental framework outlined in this guide offers a systematic approach to characterizing its antiviral activity, cytotoxicity, and potential mechanism of action.
Future research should focus on:
-
Broad-spectrum antiviral screening: Testing the compound against a panel of diverse viruses to determine its spectrum of activity.
-
Mechanism of action studies: Utilizing techniques such as time-of-addition assays, fusion assays, and selection of resistant mutants to elucidate the specific viral or host target.
-
In vivo efficacy studies: Evaluating the compound's therapeutic potential in relevant animal models of viral infection.
By following a rigorous and comparative approach, the scientific community can effectively assess the promise of "this compound" and other novel indole derivatives as next-generation antiviral agents.
References
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of "Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" compared to Arbidol
In the landscape of antiviral drug discovery, indole-based compounds have emerged as a promising class of therapeutics.[1][2] This guide provides a detailed comparison of the well-established antiviral drug Arbidol (Umifenovir) and its key synthetic intermediate, "Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate." While Arbidol is a potent, broad-spectrum antiviral agent, its precursor serves a critical but distinct role in its chemical synthesis. This document will elucidate their respective functions, delve into the biological mechanisms of Arbidol, and provide practical experimental protocols for researchers in the field.
Chemical Identity and Relationship
This compound is a chemical intermediate primarily recognized for its role in the synthesis of Arbidol Hydrochloride.[3] It possesses the core indole structure but lacks the specific functional groups responsible for the therapeutic effects of Arbidol.
Arbidol (Umifenovir) , on the other hand, is a more complex indole derivative with the chemical name ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate.[4] It is this elaborated structure that confers its broad-spectrum antiviral properties. Arbidol is approved in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[5][6]
Synthesis of Arbidol: The Role of the Precursor
The synthesis of Arbidol is a multi-step process in which "this compound" can serve as a foundational building block. The journey from this intermediate to the final active pharmaceutical ingredient involves the introduction of key pharmacophoric features, including the dimethylaminomethyl group, the phenylthiomethyl moiety, and the bromine atom, which are crucial for its antiviral activity. The 5-acetoxy group of the precursor is a protected form of the 5-hydroxy group found in the final Arbidol molecule, which is critical for its biological function.
Biological Activity of Arbidol: A Multifaceted Antiviral Agent
Arbidol exhibits a broad range of antiviral effects against numerous DNA and RNA viruses, including enveloped and non-enveloped viruses.[5][7] Its efficacy has been demonstrated against influenza A and B viruses, respiratory syncytial virus (RSV), rhinoviruses, coxsackie viruses, and adenoviruses.[7][8] More recently, its activity against coronaviruses, including SARS-CoV-2, and flaviviruses like Zika and West Nile virus has been a subject of intense research.[5][6]
Mechanism of Action
Arbidol's primary mode of action is the inhibition of virus-mediated membrane fusion, a critical step in the entry of enveloped viruses into host cells.[5] It achieves this by interacting with viral surface glycoproteins, such as hemagglutinin (HA) in influenza viruses and the spike (S) protein in coronaviruses.[9][10] By binding to these proteins, Arbidol stabilizes them in their pre-fusion conformation, preventing the pH-induced conformational changes necessary for the fusion of the viral envelope with the host cell membrane.[9]
Beyond its direct antiviral effects, Arbidol also possesses immunomodulatory properties. It has been shown to induce the production of interferon and stimulate the activity of phagocytes, thereby enhancing the host's innate immune response against viral infections.[9]
Caption: Mechanism of Arbidol's antiviral action.
Comparative In Vitro Efficacy of Arbidol
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of Arbidol against a range of viruses as reported in various studies. These values highlight its potent and broad-spectrum activity.
| Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Zika Virus (ZIKV) | Vero | 10.57 ± 0.74 | [5] |
| West Nile Virus (WNV) | Vero | 19.16 ± 0.29 | [5] |
| Tick-Borne Encephalitis Virus (TBEV) | Vero | 13.43 ± 0.35 | [5] |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | [6] |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | [6] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | [6] |
| Influenza A (H1N1) | Various | 2.7 to 13.8 µg/ml | [7] |
| Respiratory Syncytial Virus (RSV) | Various | 2.7 to 13.8 µg/ml | [7] |
| Human Rhinovirus 14 (HRV 14) | Various | 2.7 to 13.8 µg/ml | [7] |
| Coxsackie B3 Virus (CVB3) | Various | 2.7 to 13.8 µg/ml | [7] |
| Adenovirus 7 (AdV-7) | Various | TI = 5.5** | [7] |
| Poliovirus Type 1 | Various | 0.22-11.8 µg/ml | [8] |
| Hepatitis C Virus (HCV) | Huh 7.5.1 | ~15 (up to 1000-fold inhibition) | [5] |
| Chikungunya Virus (CHIKV) | Vero / Human Fibroblasts | < 10 µg/ml | [5] |
| Crimean-Congo Hemorrhagic Fever Virus | Various | 2.8 µg/ml* | [5] |
| Herpes Simplex Virus 1 (HSV-1) | HaCat | 3 (pre-incubation) / 12 (during infection) | [1] |
*Note: Values originally in µg/ml have not been converted to µM due to the lack of precise molecular weight information in the cited source for the specific salt form used. **TI = Therapeutic Index.
Experimental Protocols: Assessing Antiviral Activity
A standard method to quantify the antiviral efficacy of a compound in vitro is the Plaque Reduction Assay. This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Plaque Reduction Assay Protocol
Objective: To determine the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) in 6-well plates.
-
Virus stock of known titer (plaque-forming units per ml, PFU/ml).
-
Test compound (e.g., Arbidol) serially diluted in culture medium.
-
Culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS).
-
Overlay medium (e.g., culture medium containing 1% methylcellulose or agarose).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium from the wells and wash the monolayer with PBS. Inoculate the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: During the virus adsorption period, prepare serial dilutions of the test compound in the overlay medium.
-
Overlay Application: After adsorption, remove the virus inoculum and wash the cells with PBS. Add 2 ml of the overlay medium containing the different concentrations of the test compound (or a drug-free control) to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Carefully remove the overlay medium.
-
Fix the cells with the fixing solution for 20 minutes.
-
Remove the fixing solution and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. The IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Workflow for a Plaque Reduction Assay.
Conclusion
References
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruifuchem.com [ruifuchem.com]
- 4. ▷ InChI Key Database ⚛️ | Arbidol [inchikey.info]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of arbidol, a broad-spectrum drug for use against respiratory viruses, varies according to test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 10. Arbidol: A potential antiviral drug for the treatment of SARS-CoV-2 by blocking trimerization of the spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Indole Scaffold as a Privileged Structure in Antiviral Drug Discovery
<-4> A Comparative Guide to the Structure-Activity Relationship of Indole-Based Antivirals
The indole moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its ability to serve as a versatile template for ligands that can interact with a wide array of biological targets with high affinity.[1][2] In the realm of virology, indole-containing compounds have emerged as a prolific source of antiviral agents, demonstrating activity against a broad spectrum of DNA and RNA viruses.[3][4] Molecules incorporating this scaffold have been developed to inhibit viral entry, replication, and assembly, making them a focal point of intensive research.[4][5] Notable examples include the FDA-approved anti-HIV drug Delavirdine and the broad-spectrum antiviral Arbidol (Umifenovir), which is used against influenza.[3][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole-based compounds against several key viral pathogens. We will dissect the critical structural features of the indole nucleus and its substituents that govern antiviral potency and selectivity, supported by quantitative experimental data. Furthermore, we will detail the fundamental experimental protocols required to validate these findings, offering a comprehensive resource for researchers in antiviral drug development.
Comparative SAR Analysis of Indole-Based Antivirals
The antiviral activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole ring. The following sections compare these relationships for specific, high-impact viruses.
Anti-Influenza Virus Activity
Influenza virus hemagglutinin (HA) is a primary target for indole-based antivirals like Arbidol, which inhibit the low pH-induced conformational change required for membrane fusion.[7][8] SAR studies on Arbidol analogs provide critical insights into the molecular determinants of this activity.
Key SAR Insights for Anti-Influenza Agents:
-
C3 Position: The ester group at the C3 position is crucial. Increasing the alkyl chain length from methyl to ethyl can enhance activity, but larger groups may lead to a decrease.[4]
-
C4 and C5 Positions: The amine at C4 and the hydroxyl group at C5 are important for the antiviral action of Arbidol and its derivatives.[8]
-
C2 Position: Modifications at the C2 position significantly impact potency. For instance, substituting the dimethylaminomethyl group of Arbidol with a phenysulphanylmethyl group, as in compound 15 (ethyl 5-(hydroxymethyl)-1-methyl-2-(phenysulphanylmethyl)-1H-indole-3-carboxylate), resulted in a more potent inhibitor against certain influenza A subtypes.[7][8]
-
N1 Position: The substituent on the indole nitrogen influences activity. An N-methyl group is often found in potent inhibitors.[7]
-
C3 Substituent: Naturally occurring derivatives like 3-indoleacetonitrile have demonstrated more potent anti-influenza activity than indole-3-carboxaldehyde, while the corresponding 3-carboxyindole showed no inhibitory effect, highlighting the sensitivity of the C3 position to electronic and steric changes.[9]
Comparative Data for Anti-Influenza Indole Derivatives:
| Compound | Key Structural Features | Target | Virus Strain | Activity (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Arbidol | Broad-spectrum inhibitor | Hemagglutinin | Influenza A & B | ~10-30 µM (Varies by strain) | >100 µM | >3-10 | [7] |
| Compound 15 | Phenylsulphanylmethyl at C2 | Hemagglutinin | Influenza A | More potent than Arbidol | Not specified | Not specified | [7] |
| Compound 7a | Triazole scaffold hybrid | Not specified | Influenza A/WSN/33 | 1.34 ± 0.13 µM | >100 µM | >74.63 | [10] |
| 3-Indoleacetonitrile | Acetonitrile at C3 | Not specified | Influenza A/PR8 | More potent than Arbidol | >1000 µM | High | [9] |
A generalized SAR map for indole-based influenza inhibitors is depicted below, emphasizing the key positions for modification.
References
- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 3. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments of indoles as anti-HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of inhibitors of influenza virus membrane fusion: synthesis, structure-activity relationship and in vitro antiviral activity of a novel indole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-influenza A virus activity evaluation of novel indole containing derivatives of triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, endogenous molecules, and synthetic pharmaceuticals.[1][2] Its remarkable versatility allows for structural modifications that yield a wide spectrum of biological activities, making indole derivatives a focal point in the discovery of novel therapeutics for cancer, infectious diseases, and inflammatory conditions.[3][4][5]
This guide provides a comparative framework for evaluating the in vitro efficacy of different indole derivatives. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring a robust and logical approach to data generation and interpretation. Our focus will be on three key therapeutic areas: oncology, microbiology, and inflammation.
Part 1: Anticancer Efficacy of Indole Derivatives
Indole derivatives have emerged as potent anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, cell cycle progression, and angiogenesis.[1][3] Key mechanisms include the inhibition of tubulin polymerization, which disrupts mitotic spindle formation, and the modulation of protein kinase activity, which governs cellular signaling pathways.[1][6]
Comparative Target: Tubulin Polymerization
Many successful chemotherapeutics, including the natural indole alkaloids vinblastine and vincristine, function by destabilizing microtubules.[7][8] Synthetic indole derivatives, such as indole-chalcones and indole-acrylamides, have been designed to mimic this activity, often by binding to the colchicine site on tubulin.[1][6]
Featured Experiment: MTT Assay for Cytotoxicity Assessment
To compare the direct cytotoxic effects of different indole derivatives on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational and reliable method.[9][10]
Causality of Choice: The MTT assay is selected for its direct correlation between mitochondrial metabolic activity and cell viability. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[10] This makes it an excellent high-throughput screening method to determine the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing compound potency.[9]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Comparative Cytotoxicity Data
The table below summarizes the IC₅₀ values for representative indole derivatives against various cancer cell lines, illustrating the diversity in potency.
| Derivative Class | Specific Compound Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Indole-Acrylamide | Compound 1 (Hawash et al.) | Huh7 (Hepatocellular Carcinoma) | 5.0 | [1] |
| Indole-Chalcone | Compound 4 (Yan et al.) | HeLa (Cervical Cancer) | 0.006 (6 nM) | [1] |
| Indole-Oxadiazole | Compound 2e (Tantawy et al.) | HCT116 (Colorectal Carcinoma) | 6.43 | [11] |
| Spirooxindole | Compound 43a (Barakat et al.) | MCF-7 (Breast Cancer) | 3.88 | [12] |
| Indole-Thiophene | Compound 6a (Regina et al.) | HT29 (Colon Cancer) | 0.02 (20 nM) | [6] |
A lower IC₅₀ value indicates higher cytotoxic potency.
Visualization: EGFR Signaling Pathway
Certain indole derivatives function as protein kinase inhibitors. Sunitinib, for example, contains an indole core and targets multiple receptor tyrosine kinases, while others have been developed as specific EGFR inhibitors.[1][11] The diagram below illustrates a simplified EGFR signaling pathway, a common target for indole-based anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. rjpn.org [rjpn.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Acetyl-CoA Carboxylase (ACC) Inhibitors: Profiling "Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" Against Established Compounds
For researchers, scientists, and drug development professionals navigating the landscape of metabolic disease and oncology, the inhibition of Acetyl-CoA Carboxylase (ACC) presents a compelling therapeutic strategy.[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis, the process of synthesizing fatty acids.[2][3] Its inhibition can effectively curb the excessive lipid production characteristic of diseases like non-alcoholic steatohepatitis (NASH) and certain cancers.[1][3][4] This guide provides a comparative analysis of a novel investigational compound, "Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate," against a panel of well-characterized ACC inhibitors.
While public domain data on "this compound" is not yet available, this guide will serve as a framework for its evaluation. We will outline the established performance of leading ACC inhibitors—ND-646, Firsocostat (GS-0976), PF-05175157, and Soraphen A—and provide the experimental protocols necessary to profile this new chemical entity.
The Central Role of ACC in Cellular Metabolism
Acetyl-CoA Carboxylase exists in two isoforms, ACC1 and ACC2, which are encoded by separate genes.[1][4] ACC1 is primarily located in the cytoplasm and is crucial for the synthesis of fatty acids in lipogenic tissues such as the liver and adipose tissue.[5] ACC2 is associated with the outer mitochondrial membrane and plays a key role in regulating fatty acid oxidation.[5] The product of both isoforms, malonyl-CoA, is the building block for fatty acid synthesis and also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation.[5] By inhibiting ACC, small molecules can simultaneously decrease fatty acid synthesis and promote fatty acid oxidation, making ACC an attractive therapeutic target.[1][5]
References
- 1. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - ProQuest [proquest.com]
- 3. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate versus Classical Serotonin Receptor Ligands
This guide provides a detailed comparison between the synthetic indole derivative, Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, and established serotonin (5-HT) receptor ligands. While direct experimental data on the serotonin receptor activity of this specific molecule is not publicly available, its structural features, particularly its core indole scaffold shared with the endogenous ligand serotonin, warrant a thorough analysis of its potential interactions. This document will dissect its structure, compare it against the well-defined structure-activity relationships (SAR) of known 5-HT ligands, and provide the experimental frameworks necessary to empirically determine its pharmacological profile.
Introduction: The Serotonin System and the Enigmatic Indole
The serotonin system, comprising at least 14 receptor subtypes, is a cornerstone of neuropharmacology, modulating processes from mood and cognition to gastrointestinal function.[1] These receptors are prime targets for therapeutic agents treating a spectrum of disorders, including depression, anxiety, and migraines.[2][3] Ligands for these receptors are structurally diverse, but many, like the endogenous neurotransmitter serotonin (5-Hydroxytryptamine), are based on an indole core.[4]
The compound of interest, this compound (CAS 40945-79-7), is a substituted indole. Its chemical structure suggests a potential for biological activity. The 5-acetoxy group is a bioisostere for the 5-hydroxy group of serotonin and could act as a prodrug, being hydrolyzed in vivo to the corresponding phenol, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS 15574-49-9). This hydroxylated form bears a closer resemblance to serotonin itself. Interestingly, this hydroxy-indole scaffold is known to be a precursor in the synthesis of 5-lipoxygenase (5-LO) inhibitors, highlighting the versatile biological potential of this chemical class.[5][6]
This guide will therefore proceed with a predictive comparison based on established SAR principles, followed by a presentation of standard ligands and the detailed experimental protocols required to validate any hypothesized activity.
Structural and Mechanistic Comparison
The interaction of a ligand with a serotonin receptor is dictated by its three-dimensional shape and the distribution of its electronic properties. We can dissect this compound and compare its constituent parts to those of known 5-HT ligands.
The Indole Scaffold and the Critical 5-Position
The indole ring is a "privileged scaffold" in medicinal chemistry, particularly for serotonin receptor ligands.[4] The 5-hydroxy group of serotonin is a key pharmacophoric element, forming a crucial hydrogen bond within the binding pocket of many 5-HT receptors.
-
Hypothesis for the Target Compound: If the 5-acetoxy group of this compound is hydrolyzed to a 5-hydroxy group, it could mimic serotonin's interaction at this position. However, the presence of the ester itself (pre-hydrolysis) would likely prevent this critical hydrogen bond, potentially leading to low affinity.
Substitutions at N1, C2, and C3 Positions
Modifications at other positions of the indole ring dramatically influence receptor affinity and selectivity.
-
N1-Methyl Group: Methylation of the indole nitrogen is a common modification in 5-HT ligands. It can influence lipophilicity and steric interactions within the binding pocket. For some receptor subtypes, this modification is well-tolerated, while for others it can drastically reduce affinity.[7]
-
C2-Methyl Group: The presence of a small alkyl group at the C2 position is a feature of some tryptamine derivatives with 5-HT receptor activity. This substitution can impact the conformation of the side chain at C3 and influence selectivity between subtypes.
-
C3-Ethyl Carboxylate Group: This is the most significant deviation from the typical tryptamine structure of serotonin and many synthetic agonists, which feature a basic aminoethyl side chain. This basic amine is critical for forming a salt bridge with a conserved aspartate residue (Asp3.32) in the binding pocket of most amine G-protein coupled receptors (GPCRs), including serotonin receptors.[4] The bulky, non-basic ethyl carboxylate group at this position in our target compound is highly unlikely to fulfill this role.
Comparison with Standard Serotonin Receptor Ligands
To provide a quantitative perspective, the table below lists the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of well-characterized ligands for two major serotonin receptor subtypes: 5-HT₁A and 5-HT₂A. These values represent the benchmarks against which our target compound would be measured.
| Ligand | Receptor Subtype | Action | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| 8-OH-DPAT | 5-HT₁A | Full Agonist | 0.75 - 1.1[8][9][10] | ~1.0 (cAMP inhibition) |
| WAY-100635 | 5-HT₁A | Silent Antagonist | 0.75[10] | - |
| DOI | 5-HT₂A | Agonist | 1 - 3 | 1 - 3 (Ca²⁺ release)[11] |
| Ketanserin | 5-HT₂A | Antagonist | 1 - 2 | ~10 (Inhibition of agonist response) |
| Serotonin (5-HT) | 5-HT₁A | Endogenous Agonist | ~3 | ~10 (cAMP inhibition) |
| Serotonin (5-HT) | 5-HT₂A | Endogenous Agonist | ~5 | 1.23 µM (Ca²⁺ mobilization)[4] |
Experimental Protocols for Pharmacological Characterization
To empirically determine the affinity and functional activity of this compound at serotonin receptors, a series of standardized in vitro assays are required. The following protocols describe the gold-standard methods for this characterization.
Radioligand Binding Assay (Affinity Determination)
This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the inhibitory constant (Kᵢ).
Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific 5-HT receptor subtype.
Principle: The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor. The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.[12]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A).
-
Harvest confluent cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration. Store at -80°C.[13][14]
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound (e.g., from 10 pM to 100 µM).
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) at a concentration near its Kₔ, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin) to saturate the receptors.
-
Competitive Binding: Cell membranes, radioligand, and each concentration of the test compound.[13]
-
-
Incubate the plate (e.g., 60 minutes at room temperature) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B pre-soaked in polyethyleneimine to reduce NSB).[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the dried filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[14]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining ligand binding affinity.
cAMP Functional Assay (Activity Determination)
Most 5-HT receptors (except 5-HT₃) are GPCRs that modulate the production of cyclic AMP (cAMP). This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring changes in intracellular cAMP levels.
Objective: To determine the functional effect (agonism or antagonism) and potency (EC₅₀ or IC₅₀) of the test compound.
Principle: 5-HT₁ receptors are typically Gᵢ-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP. 5-HT₄, 5-HT₆, and 5-HT₇ receptors are Gₛ-coupled, and their activation stimulates adenylyl cyclase, increasing cAMP.[15] The assay measures these changes, often after stimulating the system with forskolin (a direct adenylyl cyclase activator) to establish a measurable baseline for inhibition.[16]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use cells stably expressing the receptor of interest (e.g., CHO cells with the 5-HT₁A receptor).
-
Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
-
Assay Execution (for a Gᵢ-coupled receptor like 5-HT₁A):
-
Agonist Mode:
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compound to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known 5-HT₁A agonist at a concentration that gives a submaximal response (e.g., its EC₈₀).
-
Add a fixed concentration of forskolin.
-
Incubate for the defined period.[2]
-
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial detection kit. Common methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP analog for binding to a fluorescently-tagged antibody.[3]
-
GloSensor™ Assay: A bioluminescent assay using a genetically engineered luciferase that emits light in the presence of cAMP.[17]
-
-
-
Data Analysis:
-
Agonist Mode: Plot the measured signal (or calculated cAMP concentration) against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.
-
Antagonist Mode: Plot the signal against the log concentration of the test compound to determine the IC₅₀ for the inhibition of the agonist's effect. This can be used to calculate an antagonist's potency (Kₑ).
-
Diagram: Gᵢ-Coupled Receptor Signaling Pathway
Caption: Inhibition of cAMP production by a Gᵢ-coupled receptor.
Conclusion and Future Directions
Based on a rigorous structure-activity relationship analysis, this compound is predicted to have low affinity for classical serotonin receptor binding sites, primarily due to the absence of the essential basic amine found in serotonin and most tryptamine-based ligands. The ethyl carboxylate moiety at the C3 position represents a significant steric and electronic departure from the pharmacophore required for high-affinity binding and agonism at these receptors.
However, this analysis does not preclude the possibility of interaction with other sites on the receptor or activity at other, unrelated biological targets. The provided experimental protocols for radioligand binding and functional cAMP assays represent the definitive path forward to empirically test this hypothesis. Only through such rigorous experimental validation can the true pharmacological profile of this compound be elucidated, confirming whether it is an inactive molecule within the serotonin system or a novel ligand with an unexpected mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
This guide provides a comprehensive framework for the characterization and comparative benchmarking of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate against established standards in relevant biological assays. Our objective is to furnish researchers, scientists, and drug development professionals with a robust methodological blueprint for evaluating this novel indole derivative.
Introduction to this compound
This compound (EADIC) is a member of the vast and pharmacologically significant indole family.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] EADIC, with its specific substitution pattern—an acetoxy group at the 5-position, methyl groups at the 1- and 2-positions, and an ethyl carboxylate at the 3-position—presents a unique profile for investigation. Its structural attributes, such as the acetylated phenol at position 5, suggest potential for metabolic activation or altered pharmacokinetic properties. This guide outlines the necessary steps for its synthesis, characterization, and subsequent biological evaluation against pertinent standards.
Part 1: Synthesis and Characterization
A reliable and reproducible synthesis is the cornerstone of any new chemical entity's evaluation. Herein, we propose a synthetic route based on the well-established Fischer indole synthesis, a common method for preparing substituted indoles.[4]
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a multi-step process, commencing from commercially available starting materials.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Indole Derivatives in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4][5][6] Its versatile structure has been a fertile ground for the development of novel therapeutic agents, particularly in oncology.[1][7][8] This guide offers a comparative analysis of the in vivo efficacy of various classes of indole derivatives, providing researchers, scientists, and drug development professionals with a synthesis of preclinical data to inform future research and development.
This document moves beyond a simple cataloging of compounds to provide a deeper understanding of the experimental rationale and mechanistic underpinnings that drive the observed efficacy. We will explore key classes of indole derivatives that have demonstrated significant antitumor activity in preclinical animal models, supported by experimental data and detailed protocols.
The Rationale for Targeting Cancer with Indole Derivatives
Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting pathways crucial for cancer cell proliferation, survival, and metastasis.[1][7] These mechanisms include, but are not limited to, the inhibition of tubulin polymerization, modulation of protein kinase activity, and the induction of apoptosis.[1][7][9] The ability of the indole scaffold to be readily modified allows for the fine-tuning of its pharmacological properties to enhance potency and selectivity for specific cancer targets.[2]
Comparative In Vivo Efficacy of Key Indole Derivative Classes
The following sections provide a comparative overview of the in vivo anticancer activity of selected indole derivatives. The data is compiled from various preclinical studies and is intended to provide a clear and concise comparison. It is important to note that direct head-to-head in vivo comparisons across different studies can be challenging due to variations in experimental models, protocols, and endpoint measurements.
Table 1: In Vivo Anticancer Activity of Selected Indole Derivatives
| Compound Class | Specific Derivative | Animal Model | Cancer Type | Dosage & Administration | Efficacy (Tumor Growth Inhibition) | Reference |
| Indolyl-Hydrazones | Compound 5 | Breast Cancer Xenograft | Breast Cancer | Not Specified | Significant tumor growth inhibition | |
| Indole-2-Carboxamides | LG25 | Triple-Negative Breast Cancer Model | Triple-Negative Breast Cancer | Not Specified | Efficacious | [10] |
| Indole-Acrylonitriles | Acyl analog of A131 | Paclitaxel-Resistant Colon Cancer Mouse Model | Colon Cancer | 80 mg/kg, twice a day (oral) | 76% | [9][11] |
| Indole-Chalcones | Compound 14k | Xenograft Model | Not Specified | Not Specified | Better than reference compound CA-4P | [12] |
| Indole-Chalcones | Indole-chalcone hybrid | Not Specified | Multidrug-Resistant Cancer | Not Specified | Inhibits tumor growth | [8] |
| Indole-Isoquinoline Hybrid | Compound 24 | Paclitaxel-Resistant Colon Cancer Mouse Model | Colon Cancer | 80 mg/kg, twice a day (oral) | 76% | [11] |
| Alkylindoles | ST-11 (Compound 7) | Glioblastoma Mouse Model | Glioblastoma | Not Specified | Reduced tumor volume | [13] |
| Natural Indole Derivative | Indole-3-carbinol (I3C) | Cerebral Ischemia-Reperfusion Injury Rat Model | Not a cancer model, but shows neuroprotective and anti-inflammatory effects | 25-50 mg/kg | Reduced inflammation and oxidative stress | [14] |
| Piperlongumine-Indole Hybrid | Not Specified | Lung Cancer (A549 cells) BALB/C Mice | Lung Cancer | 2 mg/kg/day, i.p., 14 days | 54.6% (compared to doxorubicin's 53.3% at 10 mg/kg/day) | [1] |
| Coumarin-Indole Hybrid | Compound 3 | MGC-803 Xenograft Mouse Model | Gastric Cancer | 15 mg/kg and 30 mg/kg | 70% and 80% respectively | [4] |
| LSD1 Inhibitor | Compound 43 | A549 Xenograft Model | Lung Cancer | Not Specified | Strong antitumor effect |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of indole derivatives is often attributed to their interaction with critical cellular signaling pathways. A common mechanism is the disruption of microtubule dynamics, which is essential for cell division.[4][8][15]
Inhibition of Tubulin Polymerization
Many indole derivatives, particularly indole-chalcones and vinca alkaloids, function as potent inhibitors of tubulin polymerization.[4][15] By binding to tubulin, they prevent the formation of microtubules, which are crucial components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]
Caption: Simplified signaling pathway of tubulin polymerization inhibition by indole derivatives.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The following is a generalized, yet detailed, protocol for assessing the in vivo anticancer efficacy of an indole derivative using a xenograft mouse model. This protocol is a composite of standard practices in the field and should be adapted to the specific compound and cancer model.
Xenograft Mouse Model Workflow
Caption: General experimental workflow for in vivo efficacy testing in a xenograft mouse model.
Step-by-Step Methodology
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) in appropriate media and conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable vehicle (e.g., PBS or Matrigel) at a concentration of 1x10^7 cells/mL.
-
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups (n=8-10 mice per group).
-
-
Compound Preparation and Administration:
-
Prepare the indole derivative in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The formulation should be optimized for solubility and stability.
-
Administer the compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Portions of the tumor and major organs can be collected for histological and biochemical analysis (e.g., Western blot, immunohistochemistry) to assess the compound's on-target effects and potential toxicity.
-
Conclusion and Future Directions
The indole scaffold continues to be a highly valuable starting point for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant in vivo efficacy across a range of cancer types, often through well-defined mechanisms of action such as tubulin polymerization inhibition. The provided experimental framework serves as a robust starting point for the preclinical evaluation of new indole-based drug candidates.
Future research should focus on developing derivatives with improved pharmacokinetic properties, enhanced tumor targeting, and reduced off-target toxicities. Furthermore, exploring the efficacy of these compounds in combination with existing chemotherapies or immunotherapies could unlock new and more effective treatment paradigms for cancer patients.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 40945-79-7). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
The core principle guiding the disposal of any specialized chemical, particularly one with limited public hazard data, is the precautionary principle. While some databases indicate this compound does not meet GHS hazard criteria, other suppliers provide specific warnings.[1] Therefore, it must be handled as a hazardous substance to ensure the highest level of safety.
Hazard Characterization and Immediate Risk Assessment
Before handling the compound for disposal, a thorough understanding of its known and potential hazards is essential. Indole derivatives as a class are known for a wide range of biological activities and potential toxicities.[2]
Quantitative Data and Hazard Summary
| Property | Value / Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 40945-79-7 | [1] |
| Molecular Formula | C₁₅H₁₇NO₄ | [1] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Codes | P261, P280, P302+P352 |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound falls under the jurisdiction of the Environmental Protection Agency (EPA), primarily through the Resource Conservation and Recovery Act (RCRA), and workplace safety is governed by the Occupational Safety and Health Administration (OSHA).[3][4] All procedures must comply with federal, state, and local regulations, as well as institutional policies. Laboratories are typically designated as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), which dictates accumulation time limits and reporting requirements.[4][5]
Personnel Safety & Engineering Controls: Your First Line of Defense
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (Nitrile rubber is a suitable choice). Disposable gloves should be discarded immediately after use or upon known contact with the chemical.[7]
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
Respiratory Protection: While a fume hood is the primary control, if there is a risk of aerosol generation outside of a hood, a NIOSH-certified respirator may be required as per your institution's Chemical Hygiene Plan.[8]
Standard Operating Procedure for Waste Disposal
This protocol ensures a compliant and safe disposal pathway from the point of generation to final removal by a licensed contractor.
Step 1: Waste Characterization and Segregation
-
Presumptive Hazard: Treat all waste containing this compound as hazardous, exhibiting toxic and irritant properties.[2]
-
Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and grossly contaminated items (e.g., weigh boats, stir bars). Collect this waste in a dedicated, compatible container.
-
Liquid Waste: Solutions containing the compound and contaminated solvents must be collected separately.
-
Contaminated Labware: Items with trace contamination, such as pipette tips, gloves, and bench paper, should be collected in a designated hazardous waste bag or container.
Step 2: Container Selection and Labeling
-
Compatibility is Key: Use containers made of a material compatible with the waste. For liquid waste, borosilicate glass or high-density polyethylene (HDPE) containers are standard.[10] Ensure the container is in good condition with no cracks or leaks.
-
Secure Closure: All waste containers must have a secure, tight-fitting lid to prevent spills and evaporation.[10] Containers must remain closed at all times except when actively adding waste.
-
Mandatory Labeling: The moment waste is first added, the container must be labeled. Per EPA regulations, every hazardous waste container must be clearly marked with:
-
The words "HAZARDOUS WASTE" .[4]
-
The full chemical name(s) of the contents (i.e., "this compound" and any solvents). Do not use abbreviations or formulas.
-
An indication of the hazards present (e.g., "Toxic," "Irritant," or the appropriate GHS pictograms).[4]
-
The date of waste generation (accumulation start date).
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
An SAA is a designated storage location at or near the point of waste generation.[4][5]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Store waste containers in a designated, well-ventilated area away from general lab traffic, ideally within secondary containment (such as a chemical-resistant tray) to contain potential leaks.
Step 4: Final Disposal via Institutional Environmental Health & Safety (EHS)
-
Never dispose of this chemical down the drain or in the regular trash. [11] This is illegal and environmentally irresponsible.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by your Environmental Health & Safety (EHS) department.
-
Provide the EHS team or the licensed waste disposal vendor with all available information about the waste, including the Safety Data Sheet (SDS) if available, and a complete list of contents.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep the material into a hazardous waste container. Avoid creating dust.[8]
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the affected area.
-
Provide emergency responders with details about the spilled material.
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- 1. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | CID 181679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. medlabmag.com [medlabmag.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, ensuring both personal protection and data integrity. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment and Chemical Profile
This compound (CAS No. 40945-79-7) is a substituted indole derivative. While comprehensive toxicological data is limited, available safety information classifies it as a hazardous substance that requires careful handling.[1][2]
GHS Hazard Classification: According to supplier safety data, this compound is classified with the GHS07 pictogram for being harmful and an irritant.[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary routes of potential exposure are inhalation of the solid powder, skin contact, eye contact, and ingestion.[3] Therefore, all handling procedures must be designed to rigorously prevent these exposures through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling this compound, regardless of the quantity or procedure. This establishes a baseline of safety that protects against unforeseen splashes, spills, or aerosol generation.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must meet ANSI Z87.1 standards.[4] Goggles provide a complete seal around the eyes, which is critical for protecting against fine dust particles and splashes of dissolved chemical, both of which can cause serious eye irritation.[2][5]
-
Face Shield: A face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or energetic reactions (e.g., adding reagents, heating solutions).[4]
-
-
Hand Protection:
-
Chemically Resistant Gloves: Nitrile gloves are the standard recommendation for incidental contact.[4] Always inspect gloves for tears or punctures before use. For prolonged work or direct immersion, consult a glove manufacturer's chemical resistance guide.
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially when handling concentrated solutions.[6] This practice provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
-
Body Protection:
Operational Plans and Task-Specific PPE
All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The negative pressure and constant airflow of the hood are the primary engineering controls for containing powders and vapors.
Table 1: PPE Requirements by Laboratory Task
| Task | Minimum Required PPE | Rationale for Specificity |
| Weighing Solid Compound | Chemical Splash Goggles, Nitrile Gloves (Single Pair), Lab Coat | The primary risk is the generation and inhalation of fine dust, which can cause respiratory irritation.[2] Working within a fume hood or on a balance with a draft shield is critical. |
| Preparing Solutions | Chemical Splash Goggles, Nitrile Gloves (Double Pair Recommended), Lab Coat | The risk of splashing increases when handling liquids. Double gloving allows for quick removal of a contaminated outer glove. |
| Running Reactions & Workup | Face Shield over Chemical Splash Goggles, Nitrile Gloves (Double Pair), Lab Coat | This stage may involve heating, stirring, and transfers, which carry the highest risk of splashes, energetic events, or aerosol generation. |
| Handling Waste & Decontamination | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Protects against residual chemical contamination on glassware, equipment, and waste containers. |
Experimental Protocol: Step-by-Step PPE Usage
A. Donning (Putting On) PPE: The following sequence is designed to prevent contamination of "clean" items.
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.[5]
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If required for the task, place the face shield over the goggles.
-
Gloves: Put on your inner gloves (if double-gloving), ensuring the cuffs are tucked under the sleeves of the lab coat. Put on the outer gloves over the first pair, pulling the cuffs over the sleeves of the lab coat.
B. Doffing (Taking Off) PPE: This sequence is critical to avoid cross-contamination from "dirty" PPE to your skin or clothing.
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.[7]
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and hang it in its designated location or place it in the appropriate laundry receptacle.
-
Face Shield & Goggles: Remove the face shield (if worn) by handling the headband, followed by the goggles. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Target Compound.
Disposal and Decontamination Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Solid Chemical Waste: All unused or waste this compound, along with any grossly contaminated items (e.g., weighing paper, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container.[7] The label must include "Hazardous Waste" and the full chemical name.
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container for incineration. Do not dispose of this material in the regular trash.[7]
-
Decontamination: Work surfaces in the fume hood should be wiped down with an appropriate solvent (e.g., 70% ethanol) and then cleaned with soap and water after work is complete. Reusable equipment, such as glassware, should be thoroughly cleaned according to standard laboratory procedures.
References
- 1. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | CID 181679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 40945-79-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. csub.edu [csub.edu]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. uakron.edu [uakron.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

